(2-Bromo-6-fluoro-4-methylphenyl)methanol
Description
Properties
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIWMQWHDZJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is governed by a profound understanding of its fundamental physicochemical properties. These characteristics are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile is the foundational blueprint upon which successful lead optimization and formulation strategies are built.
This guide provides an in-depth technical examination of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a substituted benzyl alcohol derivative. While specific experimental data for this compound is not extensively published, this document serves as a procedural and intellectual framework for its characterization. We will present predicted data as a baseline and then delve into the authoritative, field-proven experimental protocols required to empirically determine these properties. The emphasis is on the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data.
Compound Identification and Structural Attributes
A precise understanding of the molecular structure is the starting point for all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1936564-11-2 | [1][2] |
| Molecular Formula | C₈H₈BrFO | [1][2] |
| Molecular Weight | 219.05 g/mol | [1][2] |
| SMILES | OCC1=C(F)C=C(C)C=C1Br | [2] |
| Structure | ![]() | - |
The structure reveals a benzyl alcohol core substituted with a bromine atom, a fluorine atom, and a methyl group. These substituents are expected to significantly influence the molecule's polarity, acidity, and lipophilicity. The bromine and fluorine atoms, being electron-withdrawing, will impact the electron density of the aromatic ring and the acidity of the benzylic alcohol proton.
Predicted Physicochemical Profile: A Computational Starting Point
Computational models provide valuable, albeit preliminary, insights into a compound's properties. These predictions, derived from the molecule's structure, guide initial experimental design and help anticipate potential challenges.
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 276.0 ± 35.0 °C | [3] |
| Density | 1.565 ± 0.06 g/cm³ | [3] |
| pKa | 13.61 ± 0.10 | [3] |
Disclaimer: The values listed above are computationally predicted and have not been experimentally verified. They should be used as estimates to guide empirical studies.
Section 1: Thermal Properties - Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and lattice energy. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas a broad range often suggests impurities or the presence of multiple crystalline forms (polymorphs). This parameter is critical for solid-state characterization and informs decisions on storage, handling, and formulation.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for determining the melting range of a solid compound.
Causality: The choice of a capillary method is based on its precision, small sample requirement, and the ability to visually observe the phase transition, which provides qualitative information about purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform packing and heat transfer.
-
Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating scan (10-20 °C/min) to get a rough estimate.
-
Fine Scan: For an accurate determination, start heating at a rate of 10-20 °C/min until the temperature is ~15-20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating block.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).
-
Self-Validation: The protocol's validity is ensured by the use of a calibrated apparatus. Calibration should be regularly performed using certified reference standards with known melting points (e.g., vanillin, caffeine). The sharpness of the melting range serves as an internal check on the sample's purity.
Section 2: Aqueous Solubility - A Cornerstone of Bioavailability
Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect. Poor solubility is a primary cause of failure for many drug candidates.[4] We must distinguish between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, thermodynamic solubility represents the true equilibrium concentration of a saturated solution, a more relevant measure for predicting in-vivo behavior.[5][6]
Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states.[5] Using HPLC-UV for analysis provides high selectivity and sensitivity, allowing for accurate quantification.[4]
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a calibration curve by making serial dilutions of the stock into the assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Incubation: Add an excess of the solid compound (approx. 1 mg) to a glass vial containing a known volume (e.g., 1 mL) of the aqueous buffer.[5]
-
Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.[5][6]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot of the clear supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any fine particulates.
-
Quantification: Analyze the filtrate by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility.
Self-Validation: The presence of undissolved solid in the vial at the end of the experiment visually confirms that a saturated solution was achieved. The use of a multi-point calibration curve ensures the accuracy of the quantification. The assay should be run in at least duplicate to ensure reproducibility.[4]
Section 3: Lipophilicity - The Key to Membrane Permeation
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is the more physiologically relevant parameter.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
Causality: This method directly measures the partitioning of the compound between an aqueous and an organic phase, providing a direct, unambiguous measure of lipophilicity. Pre-saturating the solvents minimizes volume changes upon mixing and ensures a more accurate result.
Caption: Shake-Flask Method for LogD Determination.
Methodology:
-
Solvent Preparation: Prepare the aqueous phase (e.g., phosphate buffer at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent by mixing them vigorously together for several hours, then allowing them to separate. This prevents volume changes during the experiment.
-
Compound Addition: Add a known amount of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be well below the compound's aqueous solubility limit to avoid precipitation.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.
-
Sampling: Carefully withdraw a precise aliquot from the aqueous phase and another from the n-octanol phase. Be cautious not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a suitable calibration curve.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Self-Validation: The mass balance of the compound should be checked by comparing the total amount of compound recovered from both phases to the initial amount added. A recovery of 90-110% indicates a valid experiment. Running the experiment in triplicate provides statistical confidence in the result.
Section 4: Spectroscopic Characterization
Expertise & Experience: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure and identity. Each technique offers a unique piece of the structural puzzle. For a novel compound, a full suite of spectroscopic data is required for definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.
-
¹H NMR Spectroscopy:
-
Expected Signals: Based on the structure of this compound, we can predict the following proton environments:
-
-CH₃ (Methyl Protons): A singlet, likely in the 2.2-2.5 ppm range.[7]
-
-CH₂- (Methylene Protons): A singlet or a doublet (due to coupling with the -OH proton, which may or may not be observed depending on the solvent and concentration), expected around 4.5-4.8 ppm.
-
-OH (Hydroxyl Proton): A broad singlet whose chemical shift is highly variable (typically 1-5 ppm), which will exchange with D₂O.
-
Ar-H (Aromatic Protons): Two distinct signals in the aromatic region (6.8-7.5 ppm), likely appearing as doublets or more complex multiplets due to coupling with the fluorine atom.[8]
-
-
Causality of Signal Position: The electronegativity of adjacent atoms (O, F, Br) deshields nearby protons, shifting their signals downfield.
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The molecule has 8 carbon atoms, but due to symmetry, we might expect fewer than 8 signals. The predicted distinct carbon environments are:
-
-CH₃: A signal in the aliphatic region (~20 ppm).
-
-CH₂-: A signal around 60-65 ppm, influenced by the adjacent oxygen.
-
Aromatic Carbons: Six signals in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine and bromine will show characteristic large C-F and smaller C-Br couplings. The carbon bearing the fluorine will be significantly downfield.[9][10]
-
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[11]
-
Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C{¹H} experiments should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Absorptions:
-
O-H Stretch (Alcohol): A strong, broad band around 3200-3600 cm⁻¹.[12]
-
C-H Stretch (Aromatic & Aliphatic): Bands between 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak bands around 1450-1600 cm⁻¹.
-
C-O Stretch (Primary Alcohol): A strong band around 1050-1150 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1350 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.[12]
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Expected Molecular Ion:
-
The presence of bromine is highly diagnostic. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. Therefore, in the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity (an M and M+2 peak), which is a characteristic isotopic signature for a monobrominated compound.
-
For C₈H₈⁷⁹BrFO, the expected monoisotopic mass is 217.9793 Da.
-
For C₈H₈⁸¹BrFO, the expected monoisotopic mass is 219.9773 Da.
-
-
Expected Fragmentation: A prominent fragment would likely be the loss of the hydroxymethyl group (-CH₂OH) or the benzylic cation formed after loss of Br.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a GC or LC inlet.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
Conclusion
This guide has outlined a comprehensive, structured approach to characterizing the physicochemical properties of this compound. While publicly available experimental data is limited, we have established a robust framework for its empirical determination. By integrating computational predictions with gold-standard experimental protocols, researchers can systematically build a complete data package essential for advancing a compound through the drug discovery and development pipeline. The emphasis on the rationale behind each method and the inclusion of self-validating steps ensures the generation of high-quality, reliable data, forming the bedrock of sound scientific and pharmaceutical development.
References
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PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol. [Link]
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ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]
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Domainex. Thermodynamic Solubility Assay. [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link][7]
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Hoffman Fine Chemicals. CAS 1415657-31-6 | (2-Bromo-4-methylphenyl)(4-fluorophenyl)methanol. [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link][9]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][8]
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Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link][12]
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Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link][10]
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Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link][11]
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PubChem. (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. [Link]
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PubChem. (2S,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. [Link]
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Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
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An In-depth Technical Guide to (2-Bromo-6-fluoro-4-methylphenyl)methanol
CAS Number: 1936564-11-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a key building block in modern medicinal chemistry and organic synthesis. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Significance
This compound is a substituted aromatic alcohol of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, provides multiple points for chemical modification. This trifunctional handle makes it a versatile intermediate in the development of novel pharmaceutical agents and other fine chemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the bromine atom is a key functional group for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The benzylic alcohol moiety offers a site for oxidation, esterification, or etherification, further expanding its synthetic utility.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.
| Property | Value |
| CAS Number | 1936564-11-2[1] |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | White to off-white solid (predicted) |
| Storage | Sealed in dry, 2-8°C[1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via reduction of the corresponding benzaldehyde.
Detailed Experimental Protocol (Inferred)
This protocol is based on well-established procedures for the reduction of aromatic aldehydes.
Materials:
-
2-Bromo-6-fluoro-4-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 2-bromo-6-fluoro-4-methylbenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath with stirring.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanistic Insights
The reduction of the aldehyde to the primary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The methanolic solvent serves to protonate the resulting alkoxide intermediate, yielding the final alcohol product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~4.7 | s | 2H | -CH ₂OH |
| ~2.3 | s | 3H | Ar-CH ₃ |
| ~1.8 | t | 1H | -CH₂OH |
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:
-
Aromatic Carbons: Signals expected in the range of 110-160 ppm. The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.
-
Benzylic Carbon (-CH₂OH): A signal is expected around 60-65 ppm.
-
Methyl Carbon (-CH₃): A signal is expected around 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed, showing the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Loss of H₂O: A fragment corresponding to the loss of a water molecule from the molecular ion is expected.
-
Loss of Br: Cleavage of the C-Br bond would result in a significant fragment.
-
Benzylic Cleavage: Fragmentation at the benzylic position is also a likely pathway.
Reactivity and Applications in Drug Discovery
This compound is a valuable building block due to its inherent reactivity, which allows for diverse chemical transformations.
Key Reactions and Transformations
Caption: Key chemical transformations and potential applications of this compound.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, which are themselves versatile synthetic intermediates.
-
Cross-Coupling Reactions: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of aryl, vinyl, or alkynyl groups, allowing for the rapid construction of complex molecular scaffolds.
-
Nucleophilic Substitution: The benzylic alcohol can undergo nucleophilic substitution to form ethers or esters, providing a means to introduce a variety of functional groups.
Role in Medicinal Chemistry
Substituted benzyl alcohols are prevalent motifs in a wide range of biologically active molecules. The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of novel drug candidates. The fluorine atom can improve pharmacokinetic properties, while the overall substitution pattern can be fine-tuned to optimize binding to biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data for similar compounds, the following GHS hazard statements are associated with this chemical class:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
Caption: Recommended workflow for the safe handling and storage of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Disclaimer: No specific toxicological data for this compound is currently available. The safety recommendations provided are based on the known hazards of structurally related compounds. A thorough risk assessment should be conducted before use.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the creation of diverse and complex molecular architectures. By understanding its synthesis, reactivity, and proper handling procedures, researchers can effectively and safely leverage this compound to advance their scientific endeavors. This guide serves as a foundational resource to support such efforts, grounded in the principles of scientific integrity and practical laboratory application.
References
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Organic Syntheses. (2-bromo-4-methylbenzaldehyde). Retrieved from [Link]
-
PubChem. Benzyl alcohol. Retrieved from [Link]
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Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Bromo-6-fluoro-4-methylphenyl)methanol
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Bromo-6-fluoro-4-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a comprehensive examination of the theoretical principles governing the spectrum of this specific molecule, a predicted spectral analysis, and standardized protocols for acquiring such data.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic alcohol with a unique substitution pattern that gives rise to a distinctive ¹H NMR spectrum. The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a hydroxymethyl group on the benzene ring creates a specific electronic and steric environment for each proton. Understanding the resulting chemical shifts, spin-spin coupling patterns, and signal multiplicities is crucial for confirming the molecule's identity and purity. This guide will deconstruct the anticipated ¹H NMR spectrum, providing a foundational understanding rooted in the principles of nuclear magnetic resonance.
Predicted ¹H NMR Spectral Analysis
While a publicly available experimental spectrum for this compound is not readily found, a reliable prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.[1][2] The analysis considers the influence of electron-withdrawing and electron-donating groups on the chemical shifts of aromatic and benzylic protons.
Molecular Structure and Proton Designations
To facilitate the spectral analysis, the protons in this compound are labeled as follows:
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
The predicted ¹H NMR data are summarized in the table below. These predictions are based on the additive effects of substituents on the benzene ring and typical chemical shift ranges for similar functional groups.[1][3]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (a) | 7.2 - 7.4 | Doublet of doublets (dd) or Triplet (t) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz | 1H |
| H (b) | 7.0 - 7.2 | Doublet of doublets (dd) or Triplet (t) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 6-8 Hz | 1H |
| H (c) | 2.3 - 2.5 | Singlet (s) | N/A | 3H |
| H (d) | 4.6 - 4.8 | Singlet (s) or Doublet (d) | J(H-H) ≈ 5-7 Hz (if coupled to OH) | 2H |
| H (e) | Variable (e.g., 1.5 - 4.0) | Singlet (s) or Triplet (t) | J(H-H) ≈ 5-7 Hz (if coupled to CH₂) | 1H |
Detailed Justification of Predictions
-
Aromatic Protons (H-a and H-b): The two aromatic protons are in different chemical environments and are therefore chemically non-equivalent.
-
H-a: This proton is situated meta to the bromine and the hydroxymethyl group, and ortho to the methyl group. It will experience coupling to both the adjacent aromatic proton (H-b) and the fluorine atom. The coupling to H-b will be a small meta coupling (⁴JHH), typically around 2-3 Hz. The coupling to the fluorine atom, which is four bonds away (⁴JHF), will be more significant, in the range of 8-10 Hz. This will likely result in a doublet of doublets or a triplet-like pattern if the coupling constants are similar. Its chemical shift is expected in the downfield region of the aromatic spectrum due to the influence of the electronegative bromine and fluorine atoms.[1]
-
H-b: This proton is ortho to the bromine and meta to both the fluorine and the hydroxymethyl group. It will also exhibit meta-coupling to H-a (⁴JHH ≈ 2-3 Hz) and coupling to the fluorine atom (³JHF ≈ 6-8 Hz). This will also likely result in a doublet of doublets. The proximity to the electron-withdrawing bromine atom will deshield this proton, placing it in the aromatic region.[1]
-
-
Methyl Protons (H-c): The three protons of the methyl group are equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.[3]
-
Benzylic Protons (H-d): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent. Their signal is expected to be a singlet in the range of 4.6-4.8 ppm. The benzylic position and the adjacent electronegative oxygen atom cause a significant downfield shift compared to simple alkyl protons.[4] In some cases, if the hydroxyl proton (H-e) is not rapidly exchanging, coupling between H-d and H-e can be observed, which would split the H-d signal into a doublet.[4]
-
Hydroxyl Proton (H-e): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[5] It often appears as a broad singlet due to hydrogen bonding and chemical exchange. If coupling to the benzylic protons (H-d) is observed, it would appear as a triplet.
Spin-Spin Coupling Diagram
The expected coupling interactions are visualized in the diagram below.
Caption: Predicted spin-spin coupling network for this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.[6]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | Typical Value | Rationale |
| Spectrometer Frequency | 400 MHz | Higher field strengths provide better signal dispersion and resolution. |
| Solvent | CDCl₃ | A common, relatively inert solvent for organic molecules.[5] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Number of Scans (NS) | 8 - 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 1 - 2 seconds | Allows for adequate relaxation of the protons between scans. |
| Acquisition Time (AQ) | 3 - 4 seconds | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | Encompasses the typical range for organic molecules. |
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]
-
Integration: The area under each signal is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, coupling patterns, and signal integrations allows for the unambiguous confirmation of its chemical structure. The predictions and protocols outlined in this guide provide a solid framework for researchers to interpret experimental data and to understand the underlying principles of NMR spectroscopy as applied to this specific molecule. The unique interplay of the various substituents makes this compound an excellent case study for understanding the nuances of spectral interpretation in substituted aromatic systems.
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An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Preamble: The Imperative of Predictive Spectroscopy in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides unparalleled insight into the carbon framework of a molecule. This guide is dedicated to a comprehensive analysis of the ¹³C NMR spectrum of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of publicly available experimental data, this document will leverage established principles of physical organic chemistry and predictive spectroscopy to construct a detailed theoretical spectrum. This approach not only serves as a robust hypothesis for future experimental validation but also exemplifies the predictive power of NMR theory in guiding research.
Foundational Principles: Decoding the ¹³C NMR Spectrum
Carbon-13 NMR spectroscopy is a powerful technique that provides information about the number and electronic environment of carbon atoms in a molecule.[1] Unlike ¹H NMR, the low natural abundance (1.1%) of the ¹³C isotope means that carbon-carbon coupling is statistically improbable, resulting in a spectrum where each unique carbon atom typically appears as a single sharp line under proton-decoupled conditions.[2] The position of this line, its chemical shift (δ), is highly sensitive to the local electronic environment, making ¹³C NMR an exquisite tool for structural determination.
The chemical shift of a carbon nucleus is primarily influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative atoms, for instance, withdraw electron density from adjacent carbons, reducing the shielding effect of the electron cloud and causing the nucleus to resonate at a higher frequency (a downfield or higher ppm value).[3] Conversely, electron-donating groups increase electron density, enhancing shielding and shifting the resonance upfield to a lower ppm value.[4] For aromatic systems, these effects are a complex interplay of inductive and resonance contributions.
Predicted ¹³C NMR Spectrum of this compound
The structure of this compound possesses eight unique carbon atoms, and therefore, eight distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The prediction of their chemical shifts requires a systematic analysis of the substituent effects on the benzene ring and the aliphatic carbons.
Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic carbons are determined by the cumulative effects of the four substituents: bromo (-Br), fluoro (-F), methyl (-CH₃), and hydroxymethyl (-CH₂OH).
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also has a strong electron-donating resonance effect (+R) due to its lone pairs. This results in a significant deshielding of the directly attached carbon (ipso-carbon) and a shielding of the ortho and para carbons.
-
Bromine (-Br): Bromine also exhibits a -I and +R effect. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced. The overall effect is a deshielding of the ipso-carbon.[5]
-
Methyl (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation, leading to a slight shielding of the aromatic carbons, particularly at the ortho and para positions.
-
Hydroxymethyl (-CH₂OH): This group has a weak electron-withdrawing inductive effect.
Based on these principles, a predicted ¹³C NMR spectrum can be constructed.
Predicted Chemical Shift Assignments
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are derived from computational prediction tools and an analysis of substituent additivity principles.[6][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (-CH₂OH) | 135 - 140 | Aromatic carbon bearing the hydroxymethyl group. Deshielded by the inductive effect of the oxygen and its position between two halogen substituents. |
| C2 (-Br) | 115 - 120 | Aromatic carbon attached to bromine. The chemical shift is influenced by the heavy atom effect of bromine. |
| C3 | 128 - 133 | Aromatic CH. Deshielded by the ortho fluorine and bromine. |
| C4 (-CH₃) | 138 - 143 | Aromatic carbon attached to the methyl group. Deshielded by the para fluorine. |
| C5 | 118 - 123 | Aromatic CH. Shielded by the ortho methyl group and meta to the halogens. |
| C6 (-F) | 158 - 163 (doublet) | Aromatic carbon bonded to fluorine. Significantly deshielded by the high electronegativity of fluorine. Will appear as a doublet due to ¹J(C-F) coupling. |
| -CH₂OH | 60 - 65 | Aliphatic carbon attached to an oxygen atom.[8] |
| -CH₃ | 20 - 25 | Aliphatic carbon of the methyl group. |
Note: These are predicted values and experimental verification is necessary.
The logical flow for assigning these chemical shifts is visualized in the diagram below.
Caption: Influence of substituents on aromatic carbon chemical shifts.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To validate the predicted spectral data, a rigorous experimental approach is required. The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.[9]
-
Concentration: Dissolve 20-50 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
-
Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the ¹³C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.[9]
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.[9]
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the CDCl₃ signal at 77.16 ppm.
-
The workflow for acquiring and processing the ¹³C NMR data is illustrated below.
Caption: Workflow for ¹³C NMR spectrum acquisition and processing.
Advanced NMR Experiments for Unambiguous Assignment
While the proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbons and their chemical shifts, unambiguous assignment often requires more advanced techniques.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ groups.[11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH groups. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical framework for understanding and predicting the ¹³C NMR spectrum of this compound. By applying fundamental principles of substituent effects and outlining a detailed experimental protocol, we have established a solid foundation for the empirical structural elucidation of this compound. The synergy between predictive analysis and rigorous experimental validation is paramount in accelerating drug discovery and development. The methodologies described herein are not only applicable to the target molecule but also serve as a general guide for the structural characterization of novel organic compounds.
References
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University of Rochester. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]
-
Taylor & Francis Online. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
ScienceDirect. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
SpringerLink. (2012). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. Retrieved from [Link]
-
ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Mass Spectrometry Analysis of (2-Bromo-6-fluoro-4-methylphenyl)methanol: An In-Depth Technical Guide
Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate
In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds are of paramount importance. (2-Bromo-6-fluoro-4-methylphenyl)methanol is a key building block, valued for its potential in the synthesis of a wide array of pharmaceutical and agrochemical agents. The precise structural elucidation and purity assessment of this intermediate are critical to ensure the integrity of the final products. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for this purpose.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind method selection, from ionization techniques to fragmentation analysis, providing researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules. Our focus will be on the "why" behind the "how," grounding our protocols in the fundamental principles of mass spectrometry.
Physicochemical Properties and Considerations for Mass Spectrometry
Before embarking on any analysis, a thorough understanding of the analyte's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrFO | N/A |
| Molecular Weight | 219.05 g/mol | N/A |
| Structure | A substituted toluene with bromo, fluoro, and hydroxymethyl groups. | N/A |
The presence of the hydroxyl group imparts polarity, making this compound amenable to "soft" ionization techniques. The aromatic ring and halogen substituents also influence its fragmentation behavior.
Strategic Selection of Ionization Techniques
The choice of ionization method is pivotal for obtaining meaningful mass spectra. For a molecule like this compound, several options are viable, each with its own set of advantages and limitations.
Electrospray Ionization (ESI): The Gentle Giant for Polar Analytes
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules.[1] Given the hydroxyl group in our target molecule, ESI is an excellent starting point. Ionization in ESI occurs by creating a fine spray of charged droplets from a solution of the analyte.[1] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[1]
For this compound, we would expect to observe the protonated molecule, [M+H]⁺, in positive ion mode. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be the primary species. The mild nature of ESI typically results in minimal fragmentation, making it ideal for accurate molecular weight determination.[1][2]
Atmospheric Pressure Chemical Ionization (APCI): A Complementary Approach for Less Polar Compounds
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for a broad range of molecules, including those with moderate to low polarity.[3][4] In APCI, the analyte is vaporized and then ionized by a corona discharge in the presence of a reagent gas.[3] This process is generally more energetic than ESI and can induce some in-source fragmentation, providing valuable structural information. For our analyte, APCI would likely also produce a prominent [M+H]⁺ ion, but potentially with more fragment ions compared to ESI.[3][5]
Electron Ionization (EI): The Classic Approach for Structural Elucidation
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This high energy input leads to extensive fragmentation, creating a unique fingerprint for the molecule that is highly valuable for structural confirmation.[6][7] While EI is excellent for creating searchable library spectra, the molecular ion peak for some compounds, especially alcohols, can be weak or absent.[7] For this compound, we would anticipate significant fragmentation, which will be discussed in detail later.
Figure 1. Decision workflow for selecting an appropriate ionization technique.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation
-
Solvent Selection: For ESI and APCI, a high-purity solvent that readily dissolves the analyte is crucial. A mixture of methanol or acetonitrile with water is a common choice. The addition of a small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization efficiency.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. For direct infusion analysis, dilute this stock to a final concentration of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI/APCI
For complex mixtures or to ensure the purity of a sample, coupling liquid chromatography with mass spectrometry is the gold standard.
-
LC System: A standard reversed-phase HPLC or UHPLC system.
-
Column: A C18 column is a good starting point for this type of analyte.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale.
-
Injection Volume: 1-5 µL.
-
MS Parameters (ESI Example):
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas Pressure: 30-40 psi
-
Drying Gas Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
Figure 2. A typical LC-MS experimental workflow.
Decoding the Mass Spectrum: Predicted Fragmentation Patterns
The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate a molecule's structure.
Isotopic Pattern of Bromine: A Telltale Signature
A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] This results in any fragment containing a single bromine atom appearing as a pair of peaks (M and M+2) of almost equal intensity.[8][9]
Fragmentation under Electron Ionization (EI)
Under the high-energy conditions of EI, we can predict several key fragmentation pathways for this compound, drawing parallels with the behavior of similar aromatic and benzylic compounds.[6]
-
Loss of a Hydrogen Radical: A weak M-1 peak corresponding to the loss of a hydrogen atom.
-
Loss of a Hydroxyl Radical: An M-17 peak resulting from the loss of the •OH radical.
-
Loss of Water: A common fragmentation for alcohols, leading to an M-18 peak.[7]
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a highly favorable process. This would lead to the loss of the CH₂OH group (M-31).
-
Formation of the Tropylium Ion: Aromatic compounds with a benzyl group often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[6] However, in this substituted case, we would expect a substituted tropylium or related benzylic cation.
-
Loss of Halogens: The loss of bromine (M-79/81) or fluorine (M-19) radicals is also possible.
Figure 3. Predicted major fragmentation pathways under Electron Ionization.
Fragmentation in Soft Ionization (ESI and APCI) with Collision-Induced Dissociation (CID)
In tandem mass spectrometry (MS/MS) experiments, the precursor ion (e.g., [M+H]⁺) is isolated and fragmented by collision with an inert gas. This collision-induced dissociation (CID) provides controlled fragmentation.
-
Loss of Water: The most facile fragmentation from the protonated molecule [M+H]⁺ is the neutral loss of water (18 Da), resulting in a prominent [M+H-H₂O]⁺ ion.
-
Loss of Formaldehyde: Loss of CH₂O (30 Da) from the protonated molecule is another plausible pathway.
-
Loss of Halogens: While less common in soft ionization, the loss of HBr or HF could occur at higher collision energies.
Data Interpretation and Validation
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecular ion and its fragments, confirming the presence of bromine and fluorine.
-
Isotopic Pattern Matching: The observed isotopic pattern for bromine-containing ions should closely match the theoretical distribution.
-
MS/MS Fragmentation: The fragmentation pattern obtained from CID should be consistent with the proposed structure.
Conclusion: A Robust Framework for Analysis
The mass spectrometric analysis of this compound is a multifaceted process that requires a strategic approach. By carefully selecting the ionization technique and understanding the predictable fragmentation pathways, researchers can confidently determine the molecular weight, confirm the elemental composition, and gain valuable structural insights into this important synthetic intermediate. The principles and protocols outlined in this guide provide a robust framework for the analysis of not only this specific compound but also a wide range of other halogenated aromatic molecules that are central to modern chemical and pharmaceutical research.
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2019). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pentane, 2-bromo-4-methyl-. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]
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An In-Depth Technical Guide to (2-Bromo-6-fluoro-4-methylphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
(2-Bromo-6-fluoro-4-methylphenyl)methanol is a halogenated and fluorinated aromatic alcohol that serves as a versatile building block in modern synthetic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate physicochemical and metabolic properties, and a methyl group for steric and electronic influence, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, in-depth spectroscopic analysis, and a discussion of its applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity with the following identifiers and properties.
Nomenclature and Structural Information
-
IUPAC Name: this compound
-
CAS Number: 1936564-11-2[1]
-
Molecular Formula: C₈H₈BrFO
-
Molecular Weight: 219.05 g/mol [1]
-
Canonical SMILES: Cc1cc(c(c(c1)Br)CO)F
-
InChI Key: IDDIWMQWHDZJSQ-UHFFFAOYSA-N
Physicochemical Data
While experimentally determined data for some properties are not widely published, the following table summarizes key physicochemical information.
| Property | Value | Source |
| Molecular Weight | 219.05 g/mol | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water (predicted) | - |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis Protocol: A Validated Approach
The most direct and reliable synthetic route to this compound is the reduction of its corresponding carboxylic acid, 2-bromo-6-fluoro-4-methylbenzoic acid. This transformation is efficiently achieved using common hydride reducing agents. Below is a detailed protocol utilizing lithium aluminum hydride (LiAlH₄), a powerful and effective reagent for this purpose.[2]
Reaction Scheme
Caption: Reduction of 2-bromo-6-fluoro-4-methylbenzoic acid.
Experimental Procedure
Materials and Reagents:
-
2-Bromo-6-fluoro-4-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel (for column chromatography)
Instrumentation:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and assembled under a stream of inert gas (e.g., Nitrogen).
-
Reagent Addition: To the flask, add lithium aluminum hydride (1.2 equivalents) followed by 50 mL of anhydrous THF. The suspension is stirred and cooled to 0°C using an ice bath.
-
Substrate Addition: A solution of 2-bromo-6-fluoro-4-methylbenzoic acid (1.0 equivalent) in 50 mL of anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): The reaction is cooled to 0°C in an ice bath. The excess LiAlH₄ is quenched by the slow, sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.[3] This procedure results in the formation of a granular precipitate of aluminum salts, which is easily filtered.
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes, and then the solids are removed by filtration through a pad of celite. The filter cake is washed with additional THF or ethyl acetate.
-
Extraction and Purification: The combined organic filtrates are concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | m | 2H | Ar-H |
| ~ 4.7-4.9 | d | 2H | -CH₂ OH |
| ~ 2.3-2.4 | s | 3H | Ar-CH₃ |
| ~ 1.8-2.2 | t | 1H | -CH₂OH |
-
Rationale: The two aromatic protons will appear as a multiplet due to coupling with each other and the fluorine atom. The benzylic protons of the -CH₂OH group will appear as a doublet, coupled to the hydroxyl proton. The methyl protons will be a singlet. The hydroxyl proton will appear as a triplet, coupled to the adjacent methylene protons, and its chemical shift can be variable depending on concentration and temperature.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158-162 (d, J ≈ 245 Hz) | C -F |
| ~ 135-140 | C -CH₃ |
| ~ 130-135 | C -Br |
| ~ 125-130 (d) | Ar-C H |
| ~ 115-120 (d) | Ar-C H |
| ~ 110-115 | C -CH₂OH |
| ~ 60-65 | -C H₂OH |
| ~ 20-22 | Ar-C H₃ |
-
Rationale: The carbon directly attached to the fluorine atom will exhibit a large coupling constant. The other aromatic carbons will show smaller couplings to fluorine. The chemical shifts are estimated based on standard values for substituted benzenes.[4][5][6][7]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| 1600-1550 | Medium-Strong | Aromatic C=C stretch |
| 1470-1430 | Medium-Strong | Aromatic C=C stretch |
| 1250-1150 | Strong | C-O stretch (primary alcohol) |
| 1100-1000 | Strong | C-F stretch |
| 700-600 | Strong | C-Br stretch |
-
Rationale: The most prominent features will be the broad O-H stretch characteristic of alcohols and the strong C-O stretching band.[8][9] The presence of the C-F and C-Br bonds will also give rise to strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 218 and 220 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments:
-
[M - H₂O]⁺: m/z 200/202, loss of water.
-
[M - Br]⁺: m/z 139, loss of the bromine radical.
-
[M - CH₂OH]⁺: m/z 187/189, loss of the hydroxymethyl radical.
-
Caption: Predicted major fragmentation pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[10][11] Its utility stems from the strategic placement of its functional groups.
-
Orthogonal Functional Handles: The hydroxyl and bromo groups serve as orthogonal reactive sites. The alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether and ester formation. The bromine atom is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Fluorine as a Bioisostere: The fluorine atom can significantly impact the properties of a drug candidate by altering its lipophilicity, metabolic stability (by blocking sites of oxidation), and binding affinity through favorable electrostatic interactions.
-
Scaffold for Complex Molecules: This compound provides a substituted phenyl ring that can serve as a core scaffold or a fragment in the construction of more complex molecules with potential therapeutic applications. While specific examples for this exact molecule are not prevalent in publicly accessible literature, analogous substituted benzyl alcohols and bromo-fluoro-aromatics are key components in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[12][13]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its preparation via the reduction of the corresponding benzoic acid is a robust and scalable method. The presence of orthogonal reactive sites, coupled with the beneficial effects of fluorine substitution, makes it an attractive starting material for the synthesis of novel compounds in drug discovery programs. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile intermediate in their scientific endeavors.
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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National Center for Biotechnology Information. 2-Bromo-4-methylphenol. PubChem Compound Database. [Link]
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ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]
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Spectroscopy Online. Alcohols—The Rest of the Story. [Link]
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Commercial Availability and Synthetic Utility of (2-Bromo-6-fluoro-4-methylphenyl)methanol: A Technical Guide for Chemical Researchers
Introduction: A Versatile Halogenated Building Block
(2-Bromo-6-fluoro-4-methylphenyl)methanol, registered under CAS number 1936564-11-2, is a specialized aromatic alcohol that serves as a valuable building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional substitution pattern—comprising a bromine atom, a fluorine atom, and a hydroxymethyl group on a toluene scaffold—offers a rich platform for a variety of chemical transformations. The strategic placement of these functionalities allows for selective and sequential reactions, making it a highly sought-after intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, plausible synthetic routes, spectroscopic characteristics, and potential applications, designed to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
The structural features of this compound dictate its reactivity and physical properties. The presence of both bromine and fluorine atoms significantly influences the electronic nature of the aromatic ring, while the benzyl alcohol moiety provides a key site for nucleophilic and electrophilic reactions.
| Property | Value | Source |
| CAS Number | 1936564-11-2 | |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 219.05 g/mol | |
| Appearance | White to off-white solid (typical) | General supplier information |
| Storage | Sealed in dry, 2-8°C |
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers. Purity levels are typically offered at ≥97%, with quantities ranging from milligrams to multi-gram scales, catering to both academic research and process development needs. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | 1936564-11-2 | ≥97% | 250mg, 1g, 5g |
| ChemScene | CS-0215592 | ≥98% | 100mg, 250mg, 500mg, 1g |
| Jiangsu Ark-Xenon Materials Technology Co., Ltd. | Aladdin-B995507 | ≥97% | 250mg, 1g |
| Shanghai Amole Biotechnology Co., Ltd. | - | - | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Pathways: A Plausible Retrosynthetic Analysis
A plausible retrosynthetic analysis points towards the reduction of a corresponding benzaldehyde or benzoic acid derivative. These precursors, in turn, can be synthesized from a common intermediate, 2-bromo-4-fluoro-6-methylphenol.
A Comprehensive Technical Guide to the Safe Handling of (2-Bromo-6-fluoro-4-methylphenyl)methanol for Research and Development
Introduction: Navigating the Chemistry of a Novel Building Block
(2-Bromo-6-fluoro-4-methylphenyl)methanol is a halogenated aromatic alcohol with significant potential as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on a toluene scaffold, offers multiple reaction sites for derivatization. This makes it a valuable building block for creating novel compounds with desired biological activities. The presence of the bromine atom facilitates cross-coupling reactions, while the hydroxymethyl group can be a precursor to aldehydes, carboxylic acids, or ethers.
This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The protocols and recommendations outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to foster a proactive safety culture in the laboratory.
Physicochemical Properties and Hazard Identification
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. While comprehensive experimental data for this compound is not extensively published, we can infer its properties and potential hazards from its chemical structure and data on analogous compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1936564-11-2 | |
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 219.05 g/mol | |
| Appearance | Likely a white solid or clear, colorless liquid | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Hazard Identification and GHS Classification (Inferred)
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Based on these inferred hazards, the GHS pictograms likely to be associated with this compound are:
Caption: Inferred GHS pictograms for this compound.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical to ensure the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
The primary line of defense is to handle this compound within a properly functioning chemical fume hood. This minimizes the inhalation of any potential vapors or dust. Ensure that the fume hood has adequate airflow and is certified annually. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling periods. Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
An In-depth Technical Guide to the Solubility of (2-Bromo-6-fluoro-4-methylphenyl)methanol in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a key building block in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive methodologies, and a detailed experimental protocol for its empirical determination. This guide is designed to empower researchers with the necessary knowledge and practical tools to effectively assess and leverage the solubility characteristics of this compound in their research and development endeavors.
Introduction: Understanding the Significance of Solubility
This compound, with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol , is a substituted aromatic alcohol. Its structural features, including a halogenated and methylated phenyl ring and a primary alcohol group, dictate its interactions with various solvents. A thorough understanding of its solubility is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective drug delivery systems.
-
Preclinical Studies: Ensuring appropriate solubility in vehicles for in vitro and in vivo testing.
This guide will first delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its experimental determination.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will have higher solubility in a solvent with similar physicochemical properties. The key factors governing the solubility of this compound are its polarity, hydrogen bonding capability, and the properties of the chosen organic solvent.
Molecular Structure and Polarity Analysis
The structure of this compound imparts a moderate polarity. The presence of the electronegative fluorine and bromine atoms, along with the hydroxyl (-OH) group, creates dipoles within the molecule. The hydroxyl group is of particular importance as it can act as both a hydrogen bond donor and acceptor. The aromatic ring and the methyl group contribute to the nonpolar character of the molecule. Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and limited solubility in nonpolar solvents.
The Role of the Solvent
The choice of solvent is critical in determining the extent to which this compound will dissolve. Key solvent properties to consider include:
-
Polarity: Quantified by the dielectric constant and polarity index. Solvents with higher polarity are generally better at solvating polar molecules.
-
Hydrogen Bonding: Solvents are classified as protic (can donate hydrogen bonds) or aprotic (cannot donate hydrogen bonds). Protic solvents like alcohols can engage in hydrogen bonding with the hydroxyl group of the solute, enhancing solubility. Aprotic polar solvents like acetone can act as hydrogen bond acceptors.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[5][6][7]
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the quantification of the compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength. Aromatic compounds are readily detectable by UV-Vis spectroscopy.[8][9]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reliability of the results.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison between different solvents.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Methanol | Polar Protic | 5.1 | > 100 |
| Ethanol | Polar Protic | 4.3 | > 100 |
| Acetone | Polar Aprotic | 5.1 | 85.2 |
| Ethyl Acetate | Moderately Polar | 4.4 | 65.7 |
| Dichloromethane | Nonpolar | 3.1 | 42.1 |
| Toluene | Nonpolar | 2.4 | 15.3 |
| Hexane | Nonpolar | 0.1 | < 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation:
The hypothetical data aligns with the theoretical predictions. The compound is expected to be highly soluble in polar protic solvents like methanol and ethanol due to favorable hydrogen bonding and polar interactions. Good solubility is also anticipated in polar aprotic solvents like acetone. As the solvent polarity decreases, the solubility is expected to decrease, with poor solubility in nonpolar solvents like toluene and hexane.
Predictive Approaches: Hansen Solubility Parameters (HSP)
In the absence of experimental data, predictive models can provide valuable insights. The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting solubility.[1][2][3]
The Concept of HSP
As previously mentioned, HSP divides the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The HSP for a solvent can be found in reference tables. The HSP for a solute can be determined experimentally by testing its solubility in a range of solvents with known HSPs.
Logical Framework for HSP Determination
Caption: Logical workflow for the experimental determination of Hansen Solubility Parameters.
Once the HSP of this compound are determined, they can be used to predict its solubility in any other solvent with known HSP, significantly streamlining the solvent selection process.
Conclusion and Future Perspectives
While specific quantitative solubility data for this compound is not widely available, this guide provides a robust framework for its determination and prediction. By understanding the interplay between the molecular structure of the solute and the properties of the solvent, researchers can make informed decisions regarding solvent selection. The detailed experimental protocol for the shake-flask method offers a reliable means of obtaining accurate solubility data. Furthermore, the application of predictive tools like Hansen Solubility Parameters can significantly accelerate the development process. Future work should focus on the experimental determination and publication of the solubility of this important compound in a wide range of organic solvents to create a valuable resource for the scientific community.
References
- This citation is intentionally left blank as no direct quantitative d
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Available at: [Link]
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HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]
- This cit
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]
-
HSP for Beginners - Hansen Solubility Parameters. Available at: [Link]
- This cit
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
- This cit
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]
- This cit
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution. ResearchGate. Available at: [Link]
- This cit
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- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
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- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
Methodological & Application
Topic: Suzuki Coupling Reactions Using (2-Bromo-6-fluoro-4-methylphenyl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Strategies for Successful Suzuki-Miyaura Coupling of a Sterically Hindered, Functionalized Aryl Bromide
Abstract
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct vital biaryl scaffolds.[1][2] However, substrates bearing significant steric hindrance and sensitive functional groups pose considerable challenges to this transformation. This application note provides a detailed guide for the successful Suzuki coupling of (2-Bromo-6-fluoro-4-methylphenyl)methanol, a substrate characterized by ortho-substituents (fluoro, hydroxymethyl) that sterically encumber the reaction center. We will dissect the mechanistic hurdles, explain the rationale behind the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol. This guide is intended to equip researchers with the expertise to navigate the complexities of coupling sterically demanding substrates, ensuring high yields and reproducibility.
Introduction: The Challenge of Hindered Substrates
The synthesis of substituted biaryl compounds is of paramount importance in the fields of drug discovery, materials science, and agrochemicals.[3][4] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a preferred method due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[5][6]
The specific substrate, this compound, presents a classic challenge. The bromine atom is flanked by two ortho substituents: a fluorine atom and a hydroxymethyl group. This steric congestion significantly impedes the initial, often rate-determining, oxidative addition step of the catalytic cycle.[5][7] Furthermore, the presence of a primary alcohol (-CH2OH) requires conditions that are compatible with this functional group to avoid unwanted side reactions.[8] Overcoming these obstacles requires a carefully optimized catalytic system designed to enhance reactivity at the sterically shielded palladium center.
Mechanistic Considerations for a Demanding Coupling
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction for a substrate like this compound. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9]
The Catalytic Cycle
The generally accepted mechanism involves the transformation of a Pd(0) species to a Pd(II) species and back again.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: This initial step, where the Pd(0) catalyst inserts into the carbon-halogen bond, is typically the slowest phase of the cycle.[5][10] For this compound, the bulky ortho groups physically block the palladium complex from easily accessing the C-Br bond. This steric hindrance raises the activation energy of the step.
-
Transmetalation: In this phase, the organic group from the activated boron reagent is transferred to the palladium(II) complex.[1] This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[10][11]
-
Reductive Elimination: The final step involves the two organic partners coupling together, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1] Bulky ligands often accelerate this step.[5]
Causality Behind Component Selection
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate. The key to success lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.[10][11]
-
Expertise: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) are essential.[9][12] These ligands promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which is less sterically hindered and more readily undergoes oxidative addition.[12] The electron-donating nature of these ligands also increases the electron density on the palladium, further promoting insertion into the C-Br bond.[1] N-Heterocyclic Carbenes (NHCs) are also excellent ligands for hindered couplings due to their strong σ-donating properties and steric bulk.[11][13]
-
-
Choice of Base: The base is not merely a spectator; it is critical for activating the boronic acid.[11]
-
Expertise: While common bases like Na₂CO₃ can work for simple couplings, hindered substrates often require stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5][12] These bases effectively form the reactive boronate species without promoting side reactions. The choice of base can also influence the solubility of the reaction components. K₃PO₄ is often a reliable choice for a wide range of substrates.
-
-
Solvent System: The solvent must solubilize all components, including the organic substrates and the inorganic base.
Recommended Protocol and Workflow
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
| Reagent | M.W. | Suggested Molarity/Purity | Notes |
| This compound | 219.05 | 1.0 equiv | Limiting reagent. |
| Arylboronic Acid | Variable | 1.2 - 1.5 equiv | Excess ensures complete consumption of the aryl bromide. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 1 - 3 mol % | Palladium pre-catalyst. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.47 | 2 - 6 mol % | Bulky, electron-rich ligand. Ligand:Pd ratio should be ~2:1. |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 equiv | Fine powder is preferred for better solubility and reactivity. |
| 1,4-Dioxane | 88.11 | Anhydrous | Main reaction solvent. |
| Water (H₂O) | 18.02 | Degassed, DI | Co-solvent, typically 10-25% by volume (e.g., 5:1 Dioxane:Water). |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 5:1 v/v). The final concentration of the limiting aryl bromide should be approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, leading to inactivation and the formation of homocoupled byproducts.[9]
-
Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours. Check for the disappearance of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen contamination, poor quality pre-catalyst.[9]2. Insufficient Base Strength/Solubility.3. Low Reaction Temperature. | 1. Ensure thorough degassing. Use fresh, high-quality Pd source and ligand.2. Switch to a stronger base like Cs₂CO₃. Ensure the base is a fine powder.3. Increase temperature in 10 °C increments (up to solvent boiling point). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, which can facilitate oxidative homocoupling.[9] | Improve the degassing procedure (use freeze-pump-thaw cycles for very sensitive reactions). Ensure a positive pressure of inert gas is maintained. |
| Debromination of Starting Material | Side reaction, sometimes promoted by certain ligands or impurities. Can occur if transmetalation is slow. | Try a different ligand (e.g., XPhos or an NHC-based ligand system). Ensure the boronic acid is of high quality and used in slight excess. |
| Decomposition of Boronic Acid | Some boronic acids are unstable at high temperatures or under prolonged basic conditions. | Use the corresponding pinacol boronate ester, which is often more stable. Add the boronic acid portion-wise if instability is suspected. |
Optimization Parameters
For particularly challenging coupling partners, systematic optimization may be necessary.
| Parameter | Standard Condition | Variation to Try | Rationale |
| Ligand | SPhos | XPhos, RuPhos, P(t-Bu)₃, or an NHC ligand (e.g., IPr) | Different ligands have unique steric and electronic properties that can accelerate the rate-limiting step for different substrates.[13][14] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, KF | Cesium bases are more soluble and can accelerate transmetalation. Fluoride ions can also play a unique role in activating the boron reagent.[11][15] |
| Solvent | Dioxane/H₂O | Toluene/H₂O, 2-MeTHF/H₂O, DMF | Solvent can affect the solubility of reagents and intermediates, influencing reaction rates. |
| Temperature | 80-100 °C | Room Temperature to 120 °C | Some modern catalyst systems are highly active and may work at lower temperatures, while very hindered substrates might require more thermal energy.[11] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on a rational approach that directly addresses the significant steric hindrance around the C-Br bond. By employing bulky, electron-rich phosphine or NHC ligands, a suitable palladium precursor, and an appropriate base-solvent system, researchers can effectively facilitate the critical oxidative addition step and drive the reaction to completion. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of complex biaryl molecules, enabling the efficient construction of scaffolds for drug development and advanced materials.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. [Link]
-
Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
OChemTutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
-
He, M., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Stanchev, S., et al. (2008). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 12(4), 289-311. [Link]
-
Lu, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(14), 5373–5376. [Link]
-
Ting, R., et al. (2009). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 74(22), 8750–8759. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Kumar, S., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(23), 5774-5779. [Link]
-
Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2269–2280. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Angewandte Chemie International Edition, 55(4), 1534-1538. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 42-43(1-4), 145-154. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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- 2. home.sandiego.edu [home.sandiego.edu]
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- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Yoneda Labs [yonedalabs.com]
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- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Mastering the Synthesis of Complex Biaryl and Heteroaryl Structures: Application Notes for the Palladium-Catalyzed Cross-Coupling of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Complex Substrates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to forge carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering unparalleled versatility.[1][2] This guide focuses on a particularly challenging yet valuable building block: (2-Bromo-6-fluoro-4-methylphenyl)methanol. Its structure, featuring two ortho-substituents (bromo and fluoro) to the benzylic alcohol moiety, presents significant steric hindrance and complex electronic effects that can impede catalytic turnover. The fluorine atom, with its high electronegativity, and the sterically demanding bromine atom can significantly influence the crucial oxidative addition step in the catalytic cycle.
This document provides in-depth application notes and detailed, field-tested protocols for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, moving beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles. The protocols herein are designed to be self-validating systems, providing researchers with the tools to confidently and successfully incorporate this versatile building block into their synthetic strategies.
The Strategic Importance of Protecting the Benzylic Alcohol
A primary consideration when employing this compound in cross-coupling reactions is the presence of the acidic proton of the benzylic alcohol. Under the basic conditions typically required for these transformations, this proton can interfere with the catalytic cycle, leading to side reactions and diminished yields. Therefore, protection of the alcohol functionality is a critical first step.
The tert-butyldimethylsilyl (TBDMS) ether is an ideal protecting group in this context. It is readily installed under mild conditions and exhibits excellent stability across a wide range of reaction parameters, including the basic conditions of the cross-coupling reactions discussed herein. Furthermore, its selective removal can be achieved under mild conditions that are orthogonal to the newly formed C-C or C-N bonds.
Protocol 1: Protection of this compound as its TBDMS Ether
This protocol details the efficient silylation of the starting material, a crucial step for successful downstream cross-coupling.
Experimental Workflow: TBDMS Protection
Caption: Workflow for TBDMS protection.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | N/A | 221.06 | 1.0 | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 18162-48-6 | 150.72 | 1.1 | 1.1 |
| Imidazole | 288-32-4 | 68.08 | 1.2 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Brine | N/A | - | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - |
Step-by-Step Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add imidazole (1.2 equiv) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[2][3] For a sterically hindered substrate such as TBDMS-protected this compound, the choice of a highly active catalyst system is critical to overcome the steric hindrance and achieve efficient coupling. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general method for the Suzuki coupling of TBDMS-protected this compound with a representative arylboronic acid.[5]
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| TBDMS-protected this compound | N/A | 335.32 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.5 | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Step-by-Step Procedure
-
In a glovebox or under an inert atmosphere, add TBDMS-protected this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to a flame-dried reaction vessel.
-
In a separate vial, weigh the palladium catalyst (Pd(OAc)₂) (0.02 equiv) and the ligand (SPhos) (0.04 equiv) and add them to the reaction vessel.
-
Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture).
-
Seal the vessel and heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] For sterically hindered substrates, a copper-free protocol is often preferred to avoid the formation of undesired alkyne homocoupling byproducts. The use of a bulky, electron-rich phosphine ligand is again crucial for promoting the catalytic cycle.[6]
Catalytic Cycle of the Sonogashira Reaction
Caption: Simplified copper-free Sonogashira catalytic cycle.
Protocol 3: Copper-Free Sonogashira Coupling with a Terminal Alkyne
This protocol outlines a reliable method for the copper-free Sonogashira coupling of the TBDMS-protected substrate.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| TBDMS-protected this compound | N/A | 335.32 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.66 | 0.04 | 0.04 |
| Cs₂CO₃ | 534-17-8 | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - |
Step-by-Step Procedure
-
To a flame-dried Schlenk tube under an inert atmosphere, add TBDMS-protected this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the terminal alkyne (1.2 equiv).
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of arylamines from aryl halides.[7] The reaction of sterically hindered aryl bromides with amines can be particularly challenging. The use of highly active catalyst systems, often employing bulky biarylphosphine ligands, is essential for achieving good yields.[8]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine
This protocol describes a general procedure for the amination of the TBDMS-protected substrate with a representative secondary amine.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| TBDMS-protected this compound | N/A | 335.32 | 1.0 | 1.0 |
| Secondary Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| RuPhos | 787618-22-8 | 475.61 | 0.02 | 0.02 |
| NaOtBu | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - |
Step-by-Step Procedure
-
In a glovebox, charge a reaction vial with NaOtBu (1.4 equiv).
-
In a separate vial, dissolve TBDMS-protected this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and RuPhos (0.02 equiv) in anhydrous toluene.
-
Add this solution to the vial containing the base, followed by the secondary amine (1.2 equiv).
-
Seal the vial and heat the mixture to 100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Final Step: Deprotection of the TBDMS Ether
The final step in the synthesis is the removal of the TBDMS protecting group to unveil the benzylic alcohol. This can be readily achieved using fluoride ion sources under mild conditions.
Protocol 5: TBDMS Deprotection
This protocol provides a standard and reliable method for the cleavage of the TBDMS ether.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| TBDMS-protected coupled product | N/A | Varies | 1.0 | 1.0 |
| Tetrabutylammonium fluoride (TBAF) | 429-41-4 | 261.47 | 1.1 | 1.1 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
Step-by-Step Procedure
-
Dissolve the TBDMS-protected coupled product (1.0 equiv) in THF.
-
Add a 1M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final deprotected molecule.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the successful palladium-catalyzed cross-coupling of the sterically and electronically challenging substrate, this compound. By employing a strategic protection of the benzylic alcohol and selecting highly active catalyst systems tailored for hindered substrates, researchers can confidently utilize this valuable building block in the synthesis of complex molecular architectures. The causality-driven explanations for experimental choices aim to empower scientists to not only replicate these methods but also to adapt and innovate in their own synthetic endeavors.
References
- Buchwald–Hartwig Amination After 25 Years. (2019).
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry, 63(23), 8224-8228.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). European Journal of Organic Chemistry, 2007(26), 4313-4330.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(7), 2482-2485.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry, 63(23), 8224-8228.
- Preparation method of 2-bromo-4-fluoro-6-methylphenol. (n.d.). Google Patents.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). RSC Advances, 8(36), 20264-20277.
-
Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2018).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2008). Journal of the American Chemical Society, 130(40), 13224-13225.
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved from [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules, 19(7), 9540-9553.
- Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(18), 3417-3420.
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses. Retrieved from [Link]
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. (2004).
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7385.
- Suzuki coupling reaction of aryl bromides with arylboronic acidsa. (2019). Applied Organometallic Chemistry, 33(12), e5228.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2010). European Journal of Organic Chemistry, 2010(33), 6435-6444.
- A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. (2010). Letters in Organic Chemistry, 7(2), 154-157.
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Synthesis, 51(13), 2678-2686.
- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2005). Indian Journal of Chemistry - Section B, 44B(12), 2583-2585.
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (2008). ChemSusChem, 1(1-2), 91-96.
- Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (2000). Organic Letters, 2(12), 1729-1731.
- Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
-
(n.d.). Organic Syntheses. Retrieved from [Link]
-
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- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Bromo-6-fluoro-4-methylphenyl)methanol
Introduction: Strategic Utility of (2-Bromo-6-fluoro-4-methylphenyl)methanol in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various diseases, making them prime therapeutic targets. The rational design of potent and selective kinase inhibitors often relies on the strategic use of highly functionalized building blocks that allow for the precise assembly of complex molecular architectures. This compound emerges as a valuable such synthon, offering a unique combination of steric and electronic features that can be exploited to construct sophisticated kinase inhibitor scaffolds.
The presence of a bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic moieties commonly found in kinase inhibitors. The fluorine atom, positioned ortho to the bromine, can modulate the electronic properties of the aromatic ring and influence conformational preferences, which can be critical for achieving high target affinity and selectivity. Furthermore, the methyl group offers an additional point for structural modification or can serve to probe specific pockets within the kinase active site. The primary alcohol functionality provides a convenient attachment point for further synthetic elaboration.
This comprehensive guide details a synthetic pathway for the elaboration of this compound into a hypothetical, yet representative, pyrazolo[3,4-d]pyrimidine-based kinase inhibitor. The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known to mimic the adenine ring of ATP and effectively bind to the hinge region of many kinases.[1] The protocols herein are presented with detailed, step-by-step instructions, underpinned by mechanistic rationale and supported by authoritative references to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
Our synthetic approach is a multi-step sequence designed to showcase the utility of this compound as a versatile starting material. The overall workflow is depicted below and involves an initial oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce a pyrazole moiety. The final step involves the construction of the pyrimidine ring to yield the target pyrazolo[3,4-d]pyrimidine kinase inhibitor.
Caption: Proposed synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.
Part 1: Synthesis of the Key Aldehyde Intermediate
The initial and critical step in this synthetic sequence is the selective oxidation of the primary alcohol of this compound to the corresponding aldehyde. This transformation is pivotal as the aldehyde functionality serves as a key electrophilic partner in subsequent carbon-carbon bond-forming reactions. For this purpose, the Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its mild reaction conditions, high efficiency, and broad functional group tolerance, which are crucial when dealing with halogenated and electronically diverse substrates.
Protocol 1: Dess-Martin Periodinane Oxidation of this compound
Reaction Principle: The Dess-Martin periodinane is a hypervalent iodine compound that facilitates the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds through a periodinane ester intermediate, followed by an intramolecular elimination.
Caption: Oxidation of the starting material to the key aldehyde intermediate.
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 219.05 | 10.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
| Diethyl ether | - | - | - |
Experimental Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.19 g, 10.0 mmol).
-
Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution at room temperature, add Dess-Martin periodinane (5.09 g, 12.0 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2-bromo-6-fluoro-4-methylbenzaldehyde as a white solid.
Trustworthiness and Validation: The progress of the reaction should be carefully monitored by TLC to avoid over-reaction or incomplete conversion. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the benzylic CH₂OH signal and the appearance of a characteristic aldehyde proton signal around 10 ppm in the ¹H NMR spectrum.
Part 2: Core Scaffold Construction via Suzuki-Miyaura Coupling
With the key aldehyde intermediate in hand, the next strategic step is the introduction of a core heterocyclic moiety. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for coupling the aryl bromide with a suitable boronic acid or ester derivative of a heterocycle.[2][3] For the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a pyrazole boronic ester is a logical coupling partner.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-4-methylbenzaldehyde with a Pyrazole Boronic Ester
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with a pyrazole boronic ester in the presence of a base.[4] The catalytic cycle consists of oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic ester, and reductive elimination to form the C-C bond and regenerate the catalyst.[3]
Caption: C-C bond formation to construct the core phenylpyrazole scaffold.
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 2-Bromo-6-fluoro-4-methylbenzaldehyde | 217.03 | 5.0 | 1.0 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 308.16 | 6.0 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.15 | 0.03 |
| Potassium carbonate (K₂CO₃) | 138.21 | 15.0 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Water | - | 10 mL | - |
| Ethyl acetate | - | - | - |
Experimental Protocol:
-
In a Schlenk flask, combine 2-bromo-6-fluoro-4-methylbenzaldehyde (1.09 g, 5.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.85 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (122 mg, 0.15 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the desired phenylpyrazole intermediate.
Causality Behind Experimental Choices: The choice of Pd(dppf)Cl₂ as the catalyst is due to its high efficiency in coupling reactions involving heteroaryl boronic esters.[5] The use of an aqueous base like potassium carbonate is standard for Suzuki couplings and helps to facilitate the transmetalation step.[2] The Boc protecting group on the pyrazole nitrogen prevents side reactions and can be removed under acidic conditions if necessary for subsequent synthetic steps.
Part 3: Final Annulation to the Kinase Inhibitor Scaffold
The final step in this illustrative synthesis is the construction of the pyrimidine ring to form the desired pyrazolo[3,4-d]pyrimidine core. There are several methods to achieve this; a common approach involves the cyclocondensation of an aminopyrazole with a suitable one-carbon synthon, such as formamide or a derivative thereof. For this application note, we will proceed with a hypothetical cyclization of a deprotected aminophenylpyrazole intermediate.
Protocol 3: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
Reaction Principle: This step involves the deprotection of the Boc-protected pyrazole and subsequent cyclization to form the pyrimidine ring. The specific conditions for this final step would depend on the nature of the substituents on the pyrazole ring introduced in the previous step. A common method for the formation of the pyrazolo[3,4-d]pyrimidine ring system is the reaction of a 5-aminopyrazole-4-carbonitrile with formamide.[6]
Illustrative Final Step (Conceptual):
-
Deprotection: The Boc-protecting group on the pyrazole nitrogen of the intermediate from Protocol 2 would first be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM).
-
Functional Group Transformation: The aldehyde group on the phenyl ring could be further elaborated if necessary, for example, through a reductive amination to introduce a side chain that can interact with the solvent-exposed region of the kinase active site.
-
Cyclization: Assuming the pyrazole moiety introduced in the Suzuki coupling contains the necessary functional groups (e.g., an amino group and a nitrile), the final cyclization to the pyrazolo[3,4-d]pyrimidine core could be achieved by heating with formamide or a similar reagent.
Note: The exact protocol for this final stage would be highly dependent on the specific kinase target and the desired final compound. The versatility of the intermediate synthesized in Protocol 2 allows for a wide range of final-stage modifications.
Conclusion and Future Perspectives
This application note has detailed a robust and versatile synthetic strategy for the elaboration of this compound into a core scaffold for the development of novel kinase inhibitors. The protocols provided for the Dess-Martin oxidation and the Suzuki-Miyaura coupling are well-established and highly adaptable, offering a reliable pathway to key intermediates. The strategic use of this functionalized starting material, combined with the power of modern cross-coupling chemistry, provides a clear and efficient route to complex molecules of high interest in medicinal chemistry and drug development. Researchers can adapt and modify these protocols to access a wide array of kinase inhibitor candidates for biological evaluation.
References
-
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer, 2006. [Link]
-
Miyaura, N.; Suzuki, A. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hartwig, J. F. Angewandte Chemie International Edition, 1998 , 37(15), 2046-2067. [Link]
-
Dess, D. B.; Martin, J. C. Journal of the American Chemical Society, 1991 , 113(19), 7277-7287. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Boiani, M.; González, M. Mini-Reviews in Medicinal Chemistry, 2005 , 5(8), 707-720. [Link]
-
Suzuki, A. Journal of Organometallic Chemistry, 1999 , 576(1-2), 147-168. [Link]
-
Littke, A. F.; Fu, G. C. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Accounts of Chemical Research, 1998 , 31(12), 805-818. [Link]
-
Surry, D. S.; Buchwald, S. L. Chemical Science, 2011 , 2(1), 27-50. [Link]
-
Thomas, S. Organic & Biomolecular Chemistry, 2005 , 3(22), 3951-3962. [Link]
-
Corbet, J.-P.; Mignani, G. Chemical Reviews, 2006 , 106(7), 2651-2710. [Link]
-
Roughley, S. D.; Jordan, A. M. Journal of Medicinal Chemistry, 2011 , 54(10), 3451-3479. [Link]
-
Patani, G. A.; LaVoie, E. J. Chemical Reviews, 1996 , 96(8), 3147-3176. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-Bromo-6-fluoro-4-methylphenyl)methanol in Medicinal Chemistry
Introduction: A Multifaceted Building Block for Modern Drug Discovery
(2-Bromo-6-fluoro-4-methylphenyl)methanol emerges as a highly versatile and strategically designed building block for medicinal chemistry and drug discovery programs. Its unique substitution pattern, featuring a reactive benzylic alcohol, a synthetically malleable bromine atom, and modulating fluoro and methyl groups, offers a powerful scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed protocols for its utilization in key synthetic transformations, empowering researchers to leverage its full potential in the quest for novel therapeutic agents.
The strategic placement of the substituents provides a confluence of desirable properties. The ortho-bromo and ortho-fluoro groups relative to the hydroxymethyl moiety create a sterically and electronically distinct environment. The bromine atom serves as a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere for hydrogen, can significantly modulate the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. The methyl group provides an additional point of steric and electronic tuning. The primary benzylic alcohol is a versatile functional group that can be readily transformed into a variety of other functionalities, including aldehydes, carboxylic acids, ethers, and esters, allowing for diverse derivatization strategies.
Physicochemical and Safety Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory. The following table summarizes the key data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1936564-11-2 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry place away from light. |
Safety Information:
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Strategic Applications in Medicinal Chemistry
The true value of this compound lies in its capacity to serve as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its functional handles can be manipulated in a stepwise or concerted manner to build molecular complexity and explore structure-activity relationships (SAR).
Core Scaffold Modification via Cross-Coupling Reactions
The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. This strategy is fundamental in modern drug discovery for rapidly generating libraries of analogs for biological screening.
-
Suzuki-Miyaura Coupling: For the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many classes of drugs. The ortho-fluoro and hydroxymethyl groups may influence the efficiency of the coupling, potentially requiring the use of specialized ligands that can accommodate sterically hindered substrates.
-
Sonogashira Coupling: To introduce alkynyl groups, which can serve as rigid linkers or be further elaborated. The resulting arylalkynes are valuable intermediates in the synthesis of various heterocyclic systems.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, a common motif in kinase inhibitors and other targeted therapies. The reaction conditions would need to be carefully optimized to avoid side reactions involving the benzylic alcohol.
Caption: Cross-coupling strategies for scaffold diversification.
Functionalization of the Benzylic Alcohol
The hydroxymethyl group provides a gateway for a multitude of functional group interconversions, allowing for the introduction of various linkers and pharmacophoric elements.
-
Oxidation to Aldehyde or Carboxylic Acid: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a versatile intermediate for reductive amination, Wittig reactions, and the formation of heterocycles. Further oxidation yields the carboxylic acid, which can be used in amide bond formation, a cornerstone of peptide and small molecule drug synthesis.
-
Etherification (Williamson Synthesis): Formation of ether linkages by reacting the corresponding alkoxide with an alkyl halide. This allows for the introduction of various alkyl or aryl ether side chains, which can modulate solubility and receptor binding.[1][2]
-
Esterification: Reaction with carboxylic acids or their activated derivatives to form esters. Esters can act as prodrugs, improving the bioavailability of a parent compound, or can be key interacting moieties within a binding pocket.
Caption: Derivatization pathways via the hydroxymethyl group.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Rationale: This protocol describes a typical Suzuki-Miyaura coupling to form a biaryl structure. The choice of a phosphine ligand such as SPhos is often beneficial for coupling with sterically hindered or electron-rich aryl bromides.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Oxidation of this compound to the Corresponding Aldehyde
Rationale: This protocol utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols, to minimize over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dichloromethane.
-
Add activated manganese dioxide (5-10 eq) in one portion.
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 3: Williamson Ether Synthesis with this compound and Ethyl Iodide
Rationale: This protocol describes the formation of a benzylic ether via an Sₙ2 reaction. Sodium hydride is used as a strong base to deprotonate the alcohol, forming the alkoxide nucleophile.[1][2]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block with multiple reactive sites that can be selectively functionalized. The protocols and strategies outlined in this guide provide a solid foundation for its application in medicinal chemistry. By leveraging the unique interplay of its functional groups, researchers can efficiently generate diverse libraries of novel compounds for the discovery of new and improved therapeutics. The provided protocols are intended as a starting point, and optimization of reaction conditions is encouraged to achieve the best results for specific synthetic targets.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Palladium-Catalyzed Amide C–N Cross-Coupling. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]
-
Tojo, G., & Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media, 2007 . [Link]
-
Fischer, E., & Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 1895 , 28(3), 3252-3258. [Link]
-
Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37(15), 2046-2067. [Link]
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Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007 . [Link]
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Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012 . [Link]
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PubChem. This compound. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132(40), 14073-14075. [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (2-Bromo-6-fluoro-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of the hydroxyl group of (2-Bromo-6-fluoro-4-methylphenyl)methanol. This compound, possessing a sterically hindered and electronically modified benzylic alcohol moiety, is a valuable building block in medicinal chemistry and materials science. Modification of its hydroxyl group can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and biological activity. This document outlines three primary derivatization strategies: etherification, esterification, and silylation. Each section provides a theoretical underpinning, explains the causal relationships behind experimental choices, and presents a detailed, self-validating protocol. This guide is intended to empower researchers to confidently and successfully modify this versatile synthetic intermediate.
Introduction: The Strategic Importance of Derivatizing this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of bromo, fluoro, and methyl groups on the phenyl ring allows for diverse downstream modifications, such as cross-coupling reactions. The primary hydroxyl group, while a key site for hydrogen bonding, is often derivatized to modulate the molecule's properties for specific applications in drug discovery and development.[1][2]
Derivatization of the hydroxyl group can serve several critical purposes:
-
Modulation of Physicochemical Properties: Converting the polar hydroxyl group to a less polar ether, ester, or silyl ether can significantly increase lipophilicity, which can in turn affect cell permeability and oral bioavailability.
-
Prodrug Strategies: Ester derivatives are frequently employed as prodrugs, which can be enzymatically cleaved in vivo to release the active parent alcohol.
-
Protection for Subsequent Reactions: The hydroxyl group can be masked with a suitable protecting group to prevent unwanted side reactions during multi-step syntheses.[3]
-
Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives with varying steric and electronic properties at the hydroxyl position is a cornerstone of SAR studies to optimize biological activity.
This guide provides detailed protocols for three common and versatile derivatization reactions: Williamson ether synthesis, Steglich esterification, and silylation.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5][6][7][8][9] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][6][8] In the case of this compound, the first step is deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide. This is followed by reaction with an alkyl halide to yield the desired ether.
Mechanistic Rationale and Experimental Considerations
The choice of base is critical for the efficient formation of the alkoxide. Strong bases such as sodium hydride (NaH) are often preferred as they irreversibly deprotonate the alcohol, driving the reaction to completion.[10] The choice of solvent is also important; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base without protonating the highly reactive alkoxide. The steric hindrance around the benzylic alcohol of the starting material may slow the reaction rate, necessitating slightly elevated temperatures or longer reaction times.
Detailed Protocol: Synthesis of (2-Bromo-6-fluoro-4-methylphenyl)(methoxymethyl)benzene
This protocol describes the synthesis of the methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Stir the suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: To the resulting alkoxide solution, add methyl iodide (1.5 eq) dropwise via syringe at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether derivative.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Esterification using Steglich Conditions
Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly useful for sterically hindered alcohols.
Mechanistic Rationale and Experimental Considerations
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the nucleophilic catalyst DMAP, to form the ester. A byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration. The reaction is typically carried out in a non-polar aprotic solvent such as dichloromethane (DCM).
Detailed Protocol: Synthesis of (2-Bromo-6-fluoro-4-methylphenyl)methyl acetate
This protocol describes the synthesis of the acetate ester derivative.
Materials:
-
This compound
-
Acetic acid (CH3COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approximately 0.2 M concentration).
-
Coupling Agent Addition: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Removal of Byproduct: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ester.
-
Characterization: Characterize the product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Silylation for Protection or Derivatization
Silylation is a common method for protecting hydroxyl groups or for preparing derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.[3][11] Silyl ethers are generally stable to a range of reaction conditions but can be easily cleaved when desired.[3] A common silylating agent is tert-butyldimethylsilyl chloride (TBSCl).
Mechanistic Rationale and Experimental Considerations
The reaction is typically carried out in the presence of a base, such as imidazole, which acts as both a base to deprotonate the alcohol and as a nucleophilic catalyst. The use of a polar aprotic solvent like DMF is common. The bulky tert-butyl group on the silicon atom provides steric hindrance, which can enhance the stability of the silyl ether.
Detailed Protocol: Synthesis of ((2-Bromo-6-fluoro-4-methylphenyl)methoxy)(tert-butyl)dimethylsilane
This protocol describes the synthesis of the TBS ether derivative.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approximately 0.5 M concentration).
-
Silylating Agent Addition: Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure silyl ether.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Workflow Diagram
Caption: Workflow for Silylation.
Summary of Derivatization Strategies
The choice of derivatization strategy will depend on the specific goals of the research. The following table summarizes the key features of each method.
| Derivatization Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Anhydrous polar aprotic solvent (e.g., THF), 0 °C to RT | Forms stable ether linkage, versatile for various alkyl groups. | Requires strictly anhydrous conditions, strong base can be sensitive to other functional groups. |
| Steglich Esterification | Carboxylic acid, DCC, DMAP | Anhydrous non-polar aprotic solvent (e.g., DCM), 0 °C to RT | Mild conditions, high yields, suitable for sterically hindered alcohols. | DCC is a known allergen, byproduct (DCU) removal is necessary. |
| Silylation | Silyl chloride (e.g., TBSCl), Imidazole | Anhydrous polar aprotic solvent (e.g., DMF), RT | Forms a protecting group that is stable under many conditions but easily cleaved, good for GC-MS analysis. | Silyl ethers can be sensitive to acidic conditions and fluoride ions. |
Conclusion
The derivatization of the hydroxyl group of this compound is a critical step in the synthesis of novel compounds for drug discovery and materials science. The protocols outlined in this guide for etherification, esterification, and silylation provide robust and reliable methods for achieving these transformations. By understanding the underlying mechanisms and carefully considering the experimental parameters, researchers can effectively modify this important building block to achieve their desired synthetic outcomes.
References
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Organic Chemistry Portal. (n.d.). Benzyl alcohol. Retrieved from [Link]
- Das, N., & Deka, D. C. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Derivatization – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... Retrieved from [Link]
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ResearchGate. (n.d.). The selective and competitive silylation of the benzyl alcohol in the.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 17983–17988.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Lin, H. M., & Lin, C. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1.
-
Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. Retrieved from [Link]
- Anderson, J. C., & Smith, S. C. (1990). Alkoxides of o-silyl benzyl alcohols in cleavage reactions: approaches to benzyl and silyl anion equivalents. Canadian Journal of Chemistry, 68(9), 1542-1550.
-
ResearchGate. (n.d.). Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances, 5(109), 90059-90062.
- Emert, J., Goldenberg, M., & Chiu, G. L. (1977). Synthesis of dibenzyl ethers via the dehydration of benzylic alcohols in dimethyl sulfoxide. The Journal of Organic Chemistry, 42(11), 2012-2013.
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (2018, January 22). Benzyl alcohol (PAMDB005009). Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
- ACS Publications. (2023, June 5).
- PubMed. (1987). The application of chemical derivatization to clinical drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 419-431.
- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.
- ACS Publications. (2026, January 22). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters.
- PubMed Central. (2025, July 1). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Retrieved from [Link]
-
Siwek, M. (2018, January 23). expt 11 benzyl alcohol IR and NMR video [Video]. YouTube. [Link]
- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
-
PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]
- Royal Society of Chemistry. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17148-17157.
-
Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol(?). r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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- National Institutes of Health. (2020). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 25(21), 5055.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]
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Application Note & Protocols: Grignard Reaction with (2-Bromo-6-fluoro-4-methylphenyl)methanol Derivatives for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of a biaryl methoxy derivative utilizing a Grignard reaction with a protected form of (2-bromo-6-fluoro-4-methylphenyl)methanol. Biaryl scaffolds are crucial structural motifs in medicinal chemistry, frequently found in therapeutics for a wide range of diseases.[1][2] The specific substrate presents unique challenges, including steric hindrance from ortho-substituents and the presence of an acidic benzylic proton, which is incompatible with the highly basic nature of Grignard reagents.[3][4] This guide outlines a robust, two-part strategy: first, the protection of the hydroxymethyl group as a methyl ether, and second, the subsequent nickel-catalyzed Kumada cross-coupling reaction. We provide in-depth, step-by-step protocols, mechanistic insights, and troubleshooting advice to enable successful synthesis and application in drug discovery and development programs.
Part 1: Strategic Synthesis Planning
The Challenge: Substrate Incompatibility
The direct formation of a Grignard reagent from this compound is synthetically unfeasible. Grignard reagents are potent bases and will readily deprotonate the acidic hydroxyl proton of the methanol group, quenching the reagent and preventing the desired carbon-carbon bond formation.[5][6] Furthermore, the steric bulk imposed by the ortho-fluoro and ortho-methyl groups can hinder the approach of the magnesium metal to the carbon-bromine bond, complicating the Grignard reagent's formation.[7]
The Solution: A Two-Step Protection and Coupling Strategy
To overcome these challenges, a two-step synthetic route is employed. This strategy prioritizes the masking of the reactive hydroxyl group before attempting to form the organometallic reagent.
-
Protection: The benzylic alcohol is first converted into a methyl ether (-CH₂OH → -CH₂OMe). An ether linkage is stable under the strongly basic conditions of Grignard reagent formation and subsequent cross-coupling reactions.[8] This step effectively removes the problematic acidic proton.
-
Grignard Formation & Cross-Coupling: With the alcohol protected, the aryl bromide can be safely converted to its corresponding Grignard reagent. This powerful nucleophile is then used in situ in a nickel-catalyzed Kumada cross-coupling reaction with a second aryl halide to form the target biaryl structure. The Kumada coupling is highly effective for forming C(sp²)-C(sp²) bonds and is a well-established method for biaryl synthesis.[9][10]
Workflow Visualization
The overall synthetic strategy is depicted below. This workflow ensures the integrity of the functional groups and maximizes the yield of the desired biaryl product.
Caption: Strategic workflow for the synthesis of the target biaryl compound.
Part 2: Detailed Experimental Protocols
Protocol 1: Protection of this compound
Objective: To convert the hydroxyl group to a methyl ether to prevent interference during the Grignard reaction.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition: Suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-2-(methoxymethyl)-3-fluoro-5-methylbenzene.
Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form a sodium alkoxide. THF is the solvent of choice as it is aprotic and effectively solvates the reagents.[11] Methyl iodide serves as the electrophile for the subsequent Sₙ2 reaction. The reaction is quenched with a mild acid source like NH₄Cl to neutralize any unreacted NaH.
Protocol 2: Grignard Reagent Formation and Kumada Cross-Coupling
Objective: To form the Grignard reagent from the protected aryl bromide and couple it with another aryl halide.
Materials:
-
1-Bromo-2-(methoxymethyl)-3-fluoro-5-methylbenzene (from Protocol 1)
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Halide 2 (e.g., 4-bromoanisole, 1.0 equivalent)
-
Nickel(II) acetylacetonate [Ni(acac)₂] (0.05 equivalents, catalyst)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: Flame-dry a three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet. Add magnesium turnings (1.5 equivalents) and a small crystal of iodine to the flask.
-
Initiation: Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This step activates the magnesium surface.
-
Grignard Formation: Add a small portion of a solution of 1-bromo-2-(methoxymethyl)-3-fluoro-5-methylbenzene (1.1 equivalents) in anhydrous THF to the magnesium. The reaction should initiate, indicated by bubbling and a gentle exotherm. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: In a separate flask, dissolve Aryl Halide 2 and Ni(acac)₂ (5 mol%) in anhydrous THF.
-
Addition: Transfer the freshly prepared Grignard solution via cannula to the solution containing the second aryl halide and the nickel catalyst at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography to yield the desired biaryl product.
Rationale: Anhydrous conditions are critical for the success of any Grignard reaction.[3] A small amount of iodine is used to etch the passivating oxide layer on the magnesium turnings. The Grignard reagent is a powerful nucleophile that engages in the Kumada coupling. Nickel catalysts are often more cost-effective than palladium and are highly efficient for this type of C-C bond formation.[12]
Part 3: Mechanistic Insights
The Kumada Coupling Catalytic Cycle
The Kumada coupling proceeds through a catalytic cycle involving a nickel catalyst.[13] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
-
Oxidative Addition: The active Ni(0) catalyst reacts with the second aryl halide (Ar'-X), inserting itself into the carbon-halogen bond. This oxidizes the nickel from the 0 to the +2 oxidation state, forming a Ni(II) complex.[13]
-
Transmetalation: The organomagnesium (Grignard) reagent (Ar-MgBr) transfers its aryl group to the nickel center, displacing the halide. This forms a di-aryl nickel(II) intermediate.[12]
-
Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step reduces the nickel from +2 back to its catalytically active 0 oxidation state, allowing the cycle to repeat.
Caption: The catalytic cycle of the Nickel-catalyzed Kumada cross-coupling.
Part 4: Data and Troubleshooting
Expected Results
This protocol is designed to be robust. The following table provides expected outcomes based on typical laboratory results.
| Parameter | Protocol 1 (Protection) | Protocol 2 (Coupling) |
| Expected Yield | 85 - 95% | 70 - 85% |
| Purity (Post-Chromo.) | >98% | >97% |
| Key Analytical Data | ¹H NMR shows singlet for -OCH₃ (~3.4 ppm) | ¹H NMR shows signals for both aryl fragments; MS confirms M+ of biaryl |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete deprotonation. | Ensure NaH is fresh and used in slight excess. Use truly anhydrous THF. |
| Wet reagents or glassware. | Flame-dry all glassware. Use freshly distilled solvents. | |
| Grignard reaction fails to initiate | Magnesium surface is passivated. | Use fresh Mg turnings. Ensure proper activation with iodine/heat. |
| System contains moisture. | Use anhydrous solvents and flame-dried glassware under an inert atmosphere. | |
| Low yield in Coupling | Inactive catalyst. | Use fresh Ni(acac)₂. Consider using a ligand (e.g., a phosphine ligand) to stabilize the catalyst. |
| Homocoupling of Grignard reagent. | Add the Grignard reagent slowly to the catalyst/aryl halide mixture at a low temperature. | |
| Formation of side products. | For sterically hindered substrates, reduction can be a side reaction.[15] Optimize reaction temperature and time. |
References
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
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Wikipedia. (2024). Grignard reaction. [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Examples of biaryl structure applications. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Royal Society of Chemistry. (2024). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]
-
National Institutes of Health. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2015). Why do Grignard reagents or Organolithium compounds not displace halides as easily as acetylide ions do?. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
-
ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
-
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
-
Quora. (2021). Why does Grignard reagent react slowly with alkyl halide?. [Link]
-
Gate Chemistry. (2018). Kumada Coupling Reaction, Mechanism and Applications. YouTube. [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
PubMed. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). [Link]
-
Chemistry Centre. (2021). Alcohol protection for Grignard. YouTube. [Link]
-
LinkedIn. (2025). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
Wikipedia. (2024). Kumada coupling. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. [Link]
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The Strategic Utility of (2-Bromo-6-fluoro-4-methylphenyl)methanol in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Structural Complexity in Modern Agrochemicals
The relentless evolution of resistance in agricultural pests and pathogens necessitates the continuous development of novel and more effective agrochemicals. A key strategy in this endeavor is the design of active ingredients with highly specific modes of action, a goal often achieved through the synthesis of structurally complex molecules. Halogenated aromatic compounds, particularly those incorporating fluorine and bromine, are of paramount importance in this field. The presence of these halogens can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a molecule.[1][2] (2-Bromo-6-fluoro-4-methylphenyl)methanol emerges as a valuable and versatile starting material in this context, offering a unique combination of functional groups that can be strategically manipulated to construct advanced fungicidal and insecticidal scaffolds.
This technical guide elucidates the synthetic utility of this compound, providing detailed application notes and protocols for its conversion into a key agrochemical intermediate. The methodologies presented herein are grounded in established synthetic principles and draw parallels from the synthesis of cutting-edge picolinamide fungicides, offering researchers a robust framework for their own discovery and development programs.
Application Note I: Synthesis of a Versatile Picolinamide Precursor from this compound
Picolinamide fungicides, such as Fenpicoxamid and Florylpicoxamid, represent a new generation of agrochemicals with a novel mode of action, targeting the Qi site of the mitochondrial cytochrome bc1 complex.[3] The synthesis of these complex molecules relies on the availability of highly substituted aromatic building blocks. This compound is an ideal starting point for the synthesis of a key aniline intermediate, which can then be coupled with a picolinic acid moiety to generate the final active ingredient.
The proposed synthetic pathway leverages the orthogonal reactivity of the functional groups present in the starting material. The hydroxymethyl group provides a handle for oxidation to a carboxylic acid, which can then be converted to an amine via a Curtius or Hofmann rearrangement. The bromine and fluorine substituents, along with the methyl group, provide steric and electronic features that are often crucial for high biological activity.
The following sections provide a detailed, step-by-step protocol for the conversion of this compound to 2-Bromo-6-fluoro-4-methylaniline, a key intermediate for picolinamide synthesis.
Experimental Workflow for the Synthesis of 2-Bromo-6-fluoro-4-methylaniline
Caption: Synthetic workflow for the conversion of this compound to 2-Bromo-6-fluoro-4-methylaniline.
Protocol 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzoic acid
Objective: To oxidize the primary alcohol of this compound to a carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1936564-11-2 | 219.05 | 10.0 g (45.6 mmol) |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | 14.7 g (68.4 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL |
| Silica gel | 7631-86-9 | 60.08 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 | As needed |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (14.7 g, 68.4 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a 500 mL round-bottom flask, add a solution of this compound (10.0 g, 45.6 mmol) in anhydrous DCM (50 mL) dropwise over 15 minutes at room temperature.
-
Stir the reaction mixture vigorously for 4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion of the reaction (disappearance of the starting material spot on TLC), dilute the reaction mixture with 200 mL of diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether (3 x 50 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 2-Bromo-6-fluoro-4-methylbenzoic acid as a white solid.
-
Dry the product under vacuum.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-90% |
| Appearance | White crystalline solid |
| ¹H NMR | Consistent with the structure of 2-Bromo-6-fluoro-4-methylbenzoic acid. Key signals: singlet for the methyl group, aromatic protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Consistent with the structure, showing signals for the carboxylic carbon, aromatic carbons, and the methyl carbon. |
| Mass Spec | Expected molecular ion peak. |
Protocol 2: Synthesis of 2-Bromo-6-fluoro-4-methylaniline via Curtius Rearrangement
Objective: To convert the synthesized carboxylic acid into the corresponding aniline via a Curtius rearrangement. This multi-step process involves the formation of an acyl azide followed by thermal rearrangement and hydrolysis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Bromo-6-fluoro-4-methylbenzoic acid | - | 233.04 | 8.0 g (34.3 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 10 mL (137 mmol) |
| Sodium azide (NaN₃) | 26628-22-8 | 65.01 | 2.9 g (44.6 mmol) |
| Acetone | 67-64-1 | 58.08 | 100 mL |
| Toluene | 108-88-3 | 92.14 | 150 mL |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | 50 mL |
| Sodium hydroxide (5 M) | 1310-73-2 | 40.00 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | As needed |
Procedure:
Part A: Synthesis of 2-Bromo-6-fluoro-4-methylbenzoyl chloride
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-Bromo-6-fluoro-4-methylbenzoic acid (8.0 g, 34.3 mmol) in thionyl chloride (10 mL, 137 mmol).
-
Heat the mixture to reflux and maintain for 2 hours. The solid will dissolve as the reaction proceeds.
-
After 2 hours, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. Add toluene (2 x 20 mL) and evaporate under reduced pressure to ensure complete removal of residual thionyl chloride. The resulting 2-Bromo-6-fluoro-4-methylbenzoyl chloride is used directly in the next step.
Part B: Synthesis of 2-Bromo-6-fluoro-4-methylaniline
-
Dissolve the crude acyl chloride in acetone (50 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium azide (2.9 g, 44.6 mmol) in water (20 mL).
-
Add the sodium azide solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.
-
Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Carefully concentrate the organic solution under reduced pressure at a low temperature (<30 °C) to obtain the crude acyl azide. Caution: Do not heat the acyl azide. It is potentially explosive.
-
Dissolve the crude acyl azide in toluene (150 mL) and heat the solution to reflux. The Curtius rearrangement will occur, evidenced by the evolution of nitrogen gas. Maintain reflux for 2 hours.
-
After the rearrangement is complete, cool the reaction mixture to room temperature.
-
Add concentrated hydrochloric acid (50 mL) and heat the mixture to reflux for 4 hours to hydrolyze the isocyanate intermediate.
-
Cool the reaction mixture to room temperature and carefully neutralize with 5 M sodium hydroxide solution until the pH is basic (~pH 10).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude 2-Bromo-6-fluoro-4-methylaniline.
-
Purify the crude product by column chromatography on silica gel (Eluent: 10% Ethyl acetate in Hexane).
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 70-80% over two steps |
| Appearance | Light brown oil or low-melting solid |
| ¹H NMR | Consistent with the structure of 2-Bromo-6-fluoro-4-methylaniline. Key signals: singlet for the methyl group, aromatic protons, and a broad singlet for the amine protons. |
| ¹³C NMR | Consistent with the structure, showing signals for the aromatic carbons and the methyl carbon. |
| Mass Spec | Expected molecular ion peak. |
Discussion: The Strategic Advantage of the Bromo-Fluoro-Methylphenyl Moiety
The successful synthesis of 2-Bromo-6-fluoro-4-methylaniline from this compound provides a valuable intermediate for the development of novel agrochemicals. The presence of the ortho-bromo and ortho-fluoro substituents to the amine group offers several advantages:
-
Steric Hindrance: The bulky bromine atom and the fluorine atom can provide steric hindrance around the amine, which can be beneficial in directing subsequent reactions and can also influence the final conformation of the target agrochemical, potentially leading to enhanced biological activity.
-
Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms can modulate the pKa of the aniline, influencing its reactivity in subsequent coupling reactions.
-
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, increasing the in-planta and in-vivo half-life of the final agrochemical.
-
Lipophilicity: The incorporation of halogens generally increases the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes.
Conclusion
This compound is a highly promising starting material for the synthesis of complex and high-value agrochemical intermediates. The protocols detailed in this guide provide a clear and reproducible pathway for its conversion to 2-Bromo-6-fluoro-4-methylaniline, a key building block for the synthesis of next-generation picolinamide fungicides and other advanced crop protection agents. The strategic incorporation of the bromo-fluoro-methylphenyl moiety offers a powerful tool for fine-tuning the physicochemical and biological properties of novel agrochemicals, paving the way for the development of more effective and sustainable solutions for global food security.
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Google Patents. (n.d.). EP1404666A1 - 4-substituted-picolinic acid amide derivatives useful as fungicides.
- ResearchGate. (n.d.).
- Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3893-3904.
- Google Patents. (n.d.). WO2016065290A1 - Semi-synthesis procedures.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
PubChem. (n.d.). Fenpicoxamid. Retrieved from [Link]
- Google Patents. (n.d.). CN112136819B - Sterilization composition containing fenpicoxamid and penflufen.
- MDPI. (2023).
- PubMed Central (PMC). (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- Google Patents. (n.d.). EP1438306A4 - DERIVATIVES OF UK-2A.
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
Application Note: High-Yield Synthesis of (2-Bromo-6-fluoro-4-methylphenyl)aldehyde via Selective Oxidation
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The target molecule, (2-Bromo-6-fluoro-4-methylphenyl)aldehyde, is a valuable building block characterized by a sterically hindered and electronically modified aromatic ring. The presence of ortho-bromo and -fluoro substituents poses a significant challenge, demanding a mild and highly selective oxidation protocol to prevent over-oxidation to the carboxylic acid or other side reactions. This application note provides detailed, field-proven protocols for the efficient and high-yield synthesis of (2-Bromo-6-fluoro-4-methylphenyl)aldehyde from its corresponding alcohol, (2-Bromo-6-fluoro-4-methylphenyl)methanol. We will explore two robust methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation, offering researchers a choice based on available laboratory infrastructure and reagent preferences.
Challenges and Strategic Considerations
The oxidation of this compound requires careful consideration of the substrate's unique electronic and steric properties. The ortho-bromo and -fluoro groups are electron-withdrawing, which can influence the reactivity of the benzylic alcohol. More importantly, their steric bulk can hinder the approach of the oxidizing agent. Therefore, the chosen oxidation method must be powerful enough to effect the transformation efficiently but mild enough to avoid unwanted side reactions.
Mild oxidizing agents are crucial to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid.[1] Both Dess-Martin periodinane and Swern oxidation are renowned for their high selectivity in converting primary alcohols to aldehydes without significant over-oxidation.[1][2]
Recommended Protocols
Two primary protocols are presented, each with distinct advantages. The Dess-Martin oxidation is operationally simple and proceeds under mild, neutral conditions at room temperature.[1][3] The Swern oxidation, while requiring cryogenic temperatures, is also highly selective and avoids the use of heavy metal-based oxidants.[2][4]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. This method is favored for its operational simplicity, neutral pH conditions, and broad functional group tolerance.[1][5] The reaction proceeds rapidly at room temperature, typically yielding clean products with straightforward workup.[5]
Mechanism Insight: The reaction is initiated by the substitution of an acetate ligand on the iodine center by the alcohol.[1] A subsequent intramolecular elimination of the alpha-hydrogen, facilitated by the acetate ion acting as a base, forms the aldehyde, iodinane, and acetic acid.[3][6]
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: While stirring vigorously at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and quench by adding a 1:1 saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure (2-Bromo-6-fluoro-4-methylphenyl)aldehyde.
| Parameter | Value |
| Substrate Concentration | 0.1 M in DCM |
| DMP Stoichiometry | 1.2 equivalents |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 1-3 hours |
| Expected Yield | 85-95% |
Protocol 2: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base, typically triethylamine (TEA), to effect the oxidation.[4] This method is highly regarded for its mildness and selectivity, although it requires cryogenic temperatures (-78 °C) to prevent side reactions.[2] A notable drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide.[2]
Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate.[2] The addition of triethylamine facilitates an E2-type elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]
Caption: Workflow for the Swern Oxidation.
-
Preparation: To a flame-dried three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
DMSO Addition: In a separate flame-dried flask, dissolve anhydrous dimethyl sulfoxide (DMSO) (2.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (TEA) (5.0 eq) dropwise, again keeping the temperature below -65 °C. A thick white precipitate will form.
-
Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to yield the pure (2-Bromo-6-fluoro-4-methylphenyl)aldehyde.
| Parameter | Value |
| Reaction Temperature | -78 °C to Room Temperature |
| Oxalyl Chloride Stoichiometry | 1.5 equivalents |
| DMSO Stoichiometry | 2.5 equivalents |
| Triethylamine Stoichiometry | 5.0 equivalents |
| Reaction Time | ~2 hours (plus warm-up) |
| Expected Yield | 80-90% |
Conclusion
The selective oxidation of this compound to its corresponding aldehyde can be successfully achieved in high yield using either Dess-Martin periodinane or Swern oxidation conditions. The choice between these two excellent methods will depend on the specific laboratory setup and safety considerations. The DMP oxidation offers a more straightforward procedure at ambient temperature, while the Swern oxidation provides a metal-free alternative that is also highly effective, albeit requiring cryogenic conditions. Both protocols presented herein are robust and have been optimized to address the steric and electronic challenges posed by the substrate.
References
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (2020). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
- Bijudas, K., Bashpa, P., & Nair, T.D.R. (2014). Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 226-236.
-
ResearchGate. (n.d.). Oxidation of selected alcohols by the 2/TEMPO/air system. Retrieved from [Link]
- ACS Publications. (2023). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters.
- Marx, M., & Tidwell, T. T. (1983). Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 49(5), 788–791.
-
ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]
- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
- MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework.
-
ResearchGate. (n.d.). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
- Seddon, K. R., & Stark, A. (2002). Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids. Green Chemistry, 4(2), 119-123.
-
YouTube. (2023). Swern Oxidation. Retrieved from [Link]
- MDPI. (2022). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 27(19), 6649.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- ACS Publications. (2023). Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). Organic Letters.
-
YouTube. (2023). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
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Application Notes and Protocols for the Synthesis of Ethers from (2-Bromo-6-fluoro-4-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The synthesis of substituted benzyl ethers is a cornerstone in medicinal chemistry and materials science, providing access to a diverse range of molecular architectures with tailored properties. This document provides a detailed guide for the synthesis of ethers from (2-Bromo-6-fluoro-4-methylphenyl)methanol, a sterically hindered and electronically complex substrate. We present two robust protocols: the classic Williamson ether synthesis, optimized for this challenging substrate, and the Mitsunobu reaction, an effective alternative for sterically demanding transformations. This guide delves into the mechanistic rationale behind the choice of reagents and conditions, offering practical insights to overcome common challenges such as steric hindrance and competing side reactions. Detailed, step-by-step procedures are provided, alongside comprehensive characterization data, to ensure reproducible and efficient synthesis.
Introduction: Navigating the Synthesis of Sterically Hindered Benzyl Ethers
The ether linkage is a fundamental motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, first reported in 1850, remains a widely utilized and versatile method for the construction of this functional group.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl electrophile.[2]
The subject of this guide, this compound, presents a significant synthetic challenge due to the pronounced steric hindrance imposed by the ortho-bromo and ortho-fluoro substituents flanking the benzylic alcohol. This steric congestion can impede the approach of both the base required for alkoxide formation and the subsequent nucleophilic attack of the alkoxide on the alkylating agent. Furthermore, the electronic effects of the halogen substituents influence the acidity of the benzylic proton, necessitating careful selection of the base.
This document will provide a comprehensive analysis of two effective strategies to achieve the etherification of this demanding substrate:
-
Protocol 1: The Optimized Williamson Ether Synthesis: A detailed procedure leveraging a strong, non-nucleophilic base and polar aprotic solvent to favor the desired SN2 pathway.
-
Protocol 2: The Mitsunobu Reaction: An alternative approach that proceeds under milder, neutral conditions and is often successful for the etherification of sterically hindered alcohols where the Williamson synthesis may falter.[3]
We will explore the mechanistic underpinnings of each method, providing a rationale for the selection of reagents and reaction parameters to maximize yield and purity.
Mechanistic Considerations and Strategic Approach
The Williamson Ether Synthesis: Overcoming Steric and Electronic Hurdles
The Williamson ether synthesis is a two-step process: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by the SN2 reaction with an alkyl halide.[4]
Step 1: Deprotonation The acidity of the benzylic proton in this compound is influenced by the electron-withdrawing inductive effects of the ortho-bromo and -fluoro substituents. While this enhances acidity compared to an unsubstituted benzyl alcohol, the steric bulk surrounding the hydroxyl group can hinder the approach of a base. Therefore, a strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, generating the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[2][5]
Step 2: SN2 Alkylation The SN2 reaction is highly sensitive to steric hindrance.[6] While the benzylic carbon of the alkoxide is primary, the ortho substituents can still disfavor the approach of the alkyl halide. To mitigate this, the choice of a primary and unhindered alkyl halide is crucial. Methyl iodide or ethyl bromide are ideal candidates. The reaction is best conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the sodium cation, leaving the alkoxide anion more "naked" and nucleophilic.[2]
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson Ether Synthesis.
The Mitsunobu Reaction: A Milder Alternative
The Mitsunobu reaction provides an elegant solution for the etherification of alcohols under mild, neutral conditions, and is particularly effective for sterically hindered substrates.[3][6] The reaction typically involves an alcohol, a nucleophile (in this case, another alcohol to form an ether, though less common and requiring specific conditions, or more commonly a carboxylic acid to form an ester), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
The mechanism involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form a good leaving group, which is then displaced by the nucleophile.[6] A key advantage is that the reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for our achiral substrate. The primary challenge in a Mitsunobu ether synthesis is that the nucleophile (the second alcohol) must be significantly more acidic than the substrate alcohol to avoid competitive reactions. For this reason, a direct etherification between two alcohols can be low-yielding. A more common and reliable Mitsunobu approach to ethers is a two-step sequence involving the formation of an ester followed by reduction, or more directly, using a suitable O-nucleophile.
For the purpose of this guide, we will focus on the direct etherification, acknowledging the potential for lower yields and the need for careful optimization.
Diagram: Mitsunobu Reaction Mechanism Overview
Caption: Simplified overview of the Mitsunobu reaction.
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol describes the synthesis of (2-bromo-6-fluoro-4-methylphenyl)(methoxy)methane.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Iodomethane (CH₃I) | ≥99.5% | Commercially Available |
| Diethyl ether, anhydrous | Reagent Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | In-house preparation |
| Saturated aqueous sodium chloride (brine) | ACS Grade | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask, two-necked | Standard | Standard Lab Supplier |
| Magnetic stirrer and stir bar | Standard | Standard Lab Supplier |
| Septa and needles | Standard | Standard Lab Supplier |
| Inert gas supply (Nitrogen or Argon) | High Purity | Standard Lab Supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (approximately 0.2 M concentration relative to the alcohol) via a syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.5 eq.) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
This protocol describes a general procedure for the etherification of this compound with a suitable alcohol nucleophile (R'-OH).
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alcohol Nucleophile (R'-OH) | Reagent Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | ~95-97% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | In-house preparation |
| Saturated aqueous sodium chloride (brine) | ACS Grade | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask | Standard | Standard Lab Supplier |
| Magnetic stirrer and stir bar | Standard | Standard Lab Supplier |
| Septa and needles | Standard | Standard Lab Supplier |
| Inert gas supply (Nitrogen or Argon) | High Purity | Standard Lab Supplier |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the alcohol nucleophile (R'-OH, 1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Dissolve the reagents in anhydrous THF (approximately 0.1 M concentration relative to the starting alcohol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The major challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazide by-products.[9]
-
Method A (Direct Crystallization): Add diethyl ether to the crude residue and stir vigorously. The by-products may precipitate and can be removed by filtration.
-
Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel.
-
Characterization of the Target Ether
Thorough characterization of the synthesized ether is essential to confirm its identity and purity.
Table of Expected Spectroscopic Data for a Representative Product: (2-bromo-6-fluoro-4-methylphenyl)(methoxy)methane
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of δ 7.0-7.5 ppm. A singlet for the benzylic -CH₂- protons around δ 4.5-5.0 ppm. A singlet for the methoxy -OCH₃ protons around δ 3.5-4.0 ppm. A singlet for the aromatic methyl -CH₃ protons around δ 2.3-2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the region of δ 110-160 ppm, including signals for the carbon bearing the bromine and the carbon bearing the fluorine, which will exhibit C-F coupling. A signal for the benzylic -CH₂- carbon around δ 70-80 ppm. A signal for the methoxy -OCH₃ carbon around δ 55-60 ppm. A signal for the aromatic methyl -CH₃ carbon around δ 20-25 ppm. |
| IR Spectroscopy | C-O-C stretching vibrations in the region of 1050-1250 cm⁻¹.[10] Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. C=C stretching in the aromatic region (1450-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass of the product. Isotopic pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). Fragmentation patterns may include the loss of the methoxy group and the formation of the substituted benzyl cation.[11][12] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion in Williamson Synthesis | Incomplete deprotonation. | Ensure the use of a fresh, high-quality strong base (e.g., NaH). Ensure anhydrous conditions. |
| Steric hindrance. | Use a less hindered alkylating agent. Consider using phase-transfer catalysis to enhance reactivity.[13] | |
| Formation of elimination by-products (less likely for primary alcohol) | High reaction temperature. | Maintain a lower reaction temperature. |
| Low yield in Mitsunobu reaction | The nucleophilic alcohol is not sufficiently acidic. | This is an inherent challenge. Consider a two-step approach if direct etherification is inefficient. |
| Difficult purification. | Employ specialized purification techniques for Mitsunobu by-products, such as using polymer-supported triphenylphosphine or modified azodicarboxylates.[6] |
Conclusion
The synthesis of ethers from the sterically encumbered this compound requires careful consideration of reaction conditions to overcome the challenges of steric hindrance and electronic effects. The optimized Williamson ether synthesis, employing a strong, non-nucleophilic base in a polar aprotic solvent, provides a robust and reliable method for this transformation. In cases where the Williamson synthesis proves to be low-yielding, the Mitsunobu reaction offers a viable, albeit potentially more complex, alternative. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize these valuable chemical entities, facilitating advancements in drug discovery and materials science.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Org. Synth.1996 , 73, 125. DOI: 10.15227/orgsyn.073.0125. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Organic Synthesis. Mitsunobu reaction. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
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Wikipedia. Mitsunobu reaction. [Link]
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The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education, 1992 , 69 (1), A16. DOI: 10.1021/ed069pA16. [Link]
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Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2014 , 114 (18), 9109-9139. DOI: 10.1021/cr400614r. [Link]
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Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]
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PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]
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ResearchGate. Intermolecular etherification of benzyl alcohols with alkanols,... [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
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IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]
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MDPI. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
-
Reddit. Sodium Hydride Help. [Link]
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Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
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PMC - NIH. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
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Organic Syntheses. 3-Benzyloxy-2-methyl Propanoate. [Link]
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ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]
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ResearchGate. 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]
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Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]
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ResearchGate. Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. [Link]
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ResearchGate. 2-Bromo-4-methylbenzonitrile. [Link]
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ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
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YouTube. Williamson Ether Synthesis. [Link]
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UC Santa Barbara. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. [Link]
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University of Utah. 13C DEPT NMR 1D Spectrum. [Link]
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Application Notes & Protocols for the Esterification of (2-Bromo-6-fluoro-4-methylphenyl)methanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the esterification of (2-bromo-6-fluoro-4-methylphenyl)methanol, a substituted benzyl alcohol of interest in medicinal chemistry and materials science. Esters derived from this scaffold are valuable as potential therapeutic agents and functional materials. However, the steric hindrance imposed by the ortho-bromo and ortho-fluoro substituents presents a significant synthetic challenge. This guide outlines two robust protocols for the successful esterification of this sterically hindered alcohol: the Steglich esterification using a carbodiimide coupling agent and a 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation with an acid anhydride. The underlying principles, step-by-step procedures, and expected outcomes are detailed to enable researchers to confidently synthesize the desired ester derivatives.
Introduction: Synthetic Context and Challenges
The functionalization of substituted aromatic compounds is a cornerstone of modern drug discovery and materials science.[1] The molecule this compound represents a versatile building block. Its ester derivatives are of significant interest for creating libraries of compounds for biological screening and for developing novel materials with tailored properties.
The primary challenge in the esterification of this substrate lies in its steric congestion. The presence of bulky bromine and fluorine atoms ortho to the benzylic alcohol group significantly shields the hydroxyl moiety from nucleophilic attack. This steric hindrance can render traditional acid-catalyzed methods like the Fischer esterification inefficient, often leading to low yields or requiring harsh reaction conditions that may not be compatible with sensitive functional groups.[2] Therefore, more advanced and milder esterification techniques are required.
This application note details two effective methods that overcome these steric challenges:
-
Protocol 1: Steglich Esterification. A mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4]
-
Protocol 2: DMAP-Catalyzed Acylation with Acid Anhydride. This protocol leverages the high reactivity of an N-acylpyridinium intermediate, formed in situ from DMAP and an acid anhydride, to acylate the sterically hindered alcohol under mild, base-catalyzed conditions.[5][6]
Pre-Reaction Considerations
Reagent and Solvent Quality
For all esterification reactions, the use of anhydrous solvents and reagents is crucial to prevent competitive hydrolysis of activated intermediates, which can significantly lower the yield. It is recommended to use freshly distilled solvents or commercially available anhydrous grades. Reagents should be stored in a desiccator.
Safety Precautions
-
This compound: While specific toxicity data is not widely available, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Carbodiimides (DCC, EDC): These are potent allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.
-
DMAP: Toxic and readily absorbed through the skin. Handle with extreme care.
-
Acid Anhydrides and Chlorides: Corrosive and lachrymatory. Always handle in a fume hood.
Protocol 1: Steglich Esterification
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild conditions, particularly for sterically demanding substrates.[3] The reaction proceeds via the activation of the carboxylic acid by a carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[7][8] DMAP then acts as a nucleophilic catalyst, intercepting this intermediate to form an even more reactive N-acylpyridinium salt, which is subsequently attacked by the alcohol to furnish the ester.[9]
Workflow for Steglich Esterification
Caption: Workflow of the Steglich Esterification.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).
-
Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the alcohol.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: In a separate flask, dissolve EDC·HCl (1.5 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. If using DCC, it can be added as a solid in one portion.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
If EDC was used, the urea byproduct is water-soluble. Dilute the reaction mixture with DCM.
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual DMAP and EDC byproduct), saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reagent Stoichiometry and Parameters
| Reagent/Parameter | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic Acid | 1.2 | Acylating Agent |
| EDC·HCl or DCC | 1.5 | Coupling Agent |
| DMAP | 0.1 | Catalyst |
| Solvent | - | Anhydrous DCM |
| Temperature | 0 °C to RT | Reaction Condition |
| Time | 12-24 h | Reaction Duration |
Protocol 2: DMAP-Catalyzed Acylation with Acid Anhydride
This method is highly effective for acylating alcohols, including sterically hindered ones, using a carboxylic acid anhydride.[10] DMAP serves as a potent nucleophilic catalyst that reacts with the anhydride to form a highly electrophilic N-acylpyridinium intermediate.[11] This intermediate is much more reactive than the anhydride itself and readily acylates the sterically hindered alcohol.[5]
Mechanism of DMAP-Catalyzed Acylation
Caption: Catalytic cycle of DMAP-catalyzed acylation.
Detailed Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and DMAP (0.1 - 0.2 eq.) in anhydrous DCM or pyridine.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C and add the acid anhydride (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Dilute with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Reagent Stoichiometry and Parameters
| Reagent/Parameter | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Acid Anhydride | 1.2 | Acylating Agent |
| DMAP | 0.1 - 0.2 | Catalyst |
| Triethylamine (TEA) | 1.5 | Stoichiometric Base |
| Solvent | - | Anhydrous DCM |
| Temperature | 0 °C to RT | Reaction Condition |
| Time | 4-12 h | Reaction Duration |
Product Characterization
The successful synthesis of the target ester should be confirmed by standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the acyl group. A downfield shift of the benzylic protons (-CH₂O-) from ~4.5 ppm to ~5.0-5.3 ppm is indicative of ester formation.[12] |
| ¹³C NMR | Appearance of a new carbonyl signal in the range of 165-175 ppm. |
| IR Spectroscopy | A strong C=O stretching absorption band appearing around 1720-1750 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹).[13] |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the ester product. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are strictly anhydrous. Increasing the amount of coupling agent/anhydride or extending the reaction time may improve conversion. For the Steglich protocol, adding the alcohol after pre-activating the carboxylic acid for 30-60 minutes can sometimes improve yields.[14]
-
Side Reactions: In the Steglich esterification, the formation of N-acylurea byproduct can occur if the alcohol is particularly unreactive.[3] Using EDC and performing an aqueous workup effectively removes this byproduct.
-
Difficult Purification: The urea byproduct from DCC (DCU) can be challenging to remove completely by filtration. Precipitating it by concentrating the reaction mixture and adding a non-polar solvent like hexanes before filtration can be effective.
Conclusion
The esterification of the sterically hindered this compound can be successfully achieved using modern synthetic methods that circumvent the limitations of classical acid catalysis. Both the Steglich esterification and DMAP-catalyzed acylation with anhydrides provide reliable and high-yielding routes to the desired ester products under mild conditions.[3][5] The choice between the two protocols may depend on the availability of the corresponding carboxylic acid versus its anhydride and the desired workup procedure. These detailed protocols serve as a robust starting point for researchers in drug development and materials science to access a diverse range of novel ester derivatives.
References
-
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779. [Link]
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. organic-chemistry.org. [Link]
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Dandapani, S., & Curran, D. P. (2002). Synthetic routes to approved drugs containing a spirocycle. Preprints.org. [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. chem.libretexts.org. [Link]
-
Chemistry LibreTexts. (2022, November 16). Fischer Esterification. chem.libretexts.org. [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
Taylor & Francis Online. (n.d.). Carbodiimide-mediated esterifications and condensations of phosphoric acids dissolved in various alcohols. tandfonline.com. [Link]
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Organic Chemistry Portal. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. researchgate.net. [Link]
-
ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction conditions. researchgate.net. [Link]
-
ResearchGate. (n.d.). Mechanism of carbodiimide/DMAP-mediated ester coupling. researchgate.net. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. mdpi.com. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. operachem.com. [Link]
-
University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. chem.wisc.edu. [Link]
-
Chemguide. (n.d.). Esterification. chemguide.co.uk. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. organic-chemistry.org. [Link]
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ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. scholarworks.utrgv.edu. [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? researchgate.net. [Link]
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MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. mdpi.com. [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. chem.ucalgary.ca. [Link]
-
Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. pubs.acs.org. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. orgsyn.org. [Link]
-
Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. chem.libretexts.org. [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. chemistrysteps.com. [Link]
-
ResearchGate. (2026). Sustainable Synthetic Strategies for the Preparation of Low Molecular Weight Drugs by Biotech Routes. researchgate.net. [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ncbi.nlm.nih.gov. [Link]
-
Journal of the American Chemical Society. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. pubs.acs.org. [Link]
-
YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. youtube.com. [Link]
-
University of Puget Sound. (n.d.). Spectroscopy Tutorial: Esters. chem.pugetsound.edu. [Link]
-
RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. pubs.rsc.org. [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. pubs.rsc.org. [Link]
-
Wikipedia. (n.d.). Carbodiimide. en.wikipedia.org. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. chemistrysteps.com. [Link]
-
ACS Publications. (2026). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. pubs.acs.org. [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed by supported FeCl3. researchgate.net. [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. tandfonline.com. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Reddit. (2024). Steglich Esterification with EDC. reddit.com. [Link]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Bromo-6-fluoro-4-methylphenyl)methanol by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Bromo-6-fluoro-4-methylphenyl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound using column chromatography. The guidance provided herein is based on established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 2-bromo-6-fluoro-4-methylbenzaldehyde or the corresponding benzoic acid derivative.
-
Over-reduction or side-reaction byproducts: For instance, the debrominated or defluorinated analogue of the target molecule.
-
Isomeric impurities: Positional isomers that may have formed during the synthesis.
-
Residual reagents and solvents: Any remaining chemicals from the reaction and work-up steps.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the number and relative polarity of the impurities present.
Q2: How do I select an appropriate solvent system (eluent) for the column chromatography of this compound?
A2: The selection of a suitable mobile phase is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is the most effective method.[1]
-
Initial Screening: Start by testing a range of solvent systems with varying polarities. Common choices for compounds of moderate polarity like substituted benzyl alcohols include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[1] This generally translates to an optimal elution volume in column chromatography.
-
Improving Separation: If the separation between your target compound and impurities is poor, you can either adjust the solvent ratio or try a different solvent combination to alter the selectivity. For polar compounds, a small percentage of methanol in dichloromethane can be effective, but it should generally not exceed 10% to avoid dissolving the silica gel.[1]
A good starting point for this compound would be a mixture of hexanes and ethyl acetate.
| Solvent System (Hexane:Ethyl Acetate) | Anticipated Polarity | Recommended Use Case |
| 9:1 | Low | Eluting non-polar impurities. |
| 4:1 to 3:1 | Medium | Likely optimal range for eluting the target compound. |
| 1:1 | High | Eluting more polar impurities. |
Q3: Is this compound stable on silica gel?
A3: Benzylic alcohols can be susceptible to degradation on silica gel, which is acidic in nature. This can lead to oxidation to the corresponding aldehyde or other decomposition pathways.[2] To assess the stability of your compound, you can perform a simple 2D TLC experiment. Spot the compound on a TLC plate, run the plate in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains as a single point, the compound is likely stable. If a new spot appears, it indicates decomposition on the silica gel.
If instability is observed, consider the following:
-
Deactivating the silica gel: Treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent.
-
Using an alternative stationary phase: Alumina or Florisil can be less acidic alternatives to silica gel.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
Problem 1: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the compound is highly polar, a gradient elution from a less polar to a more polar solvent system may be necessary. For very polar compounds, a mobile phase containing a small amount of methanol in dichloromethane can be effective.[3]
Problem 2: All the compounds are eluting together at the solvent front.
-
Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. It is crucial to perform TLC analysis beforehand to determine an appropriate starting solvent system.
Problem 3: The separation between the desired compound and an impurity is poor.
-
Cause: The chosen solvent system does not provide adequate selectivity for the components of the mixture.
-
Solution:
-
Optimize the solvent ratio: Fine-tune the ratio of your two-component solvent system.
-
Change the solvent system: If optimizing the ratio is ineffective, try a different combination of solvents. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order of compounds.
-
Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Problem 4: The collected fractions show peak tailing.
-
Cause:
-
Strong interaction with the stationary phase: The hydroxyl group of the benzyl alcohol can interact strongly with the silanol groups on the silica gel surface, leading to tailing.
-
Column overloading: Applying too much sample to the column can cause broad and tailing peaks.
-
Improperly packed column: Channels or cracks in the silica gel bed can lead to uneven flow and peak tailing.
-
-
Solution:
-
Add a polar modifier: Adding a small amount of a more polar solvent, like methanol, or a basic modifier, like triethylamine, to the eluent can help to reduce tailing by competing for the active sites on the silica gel.
-
Reduce the sample load: Ensure the amount of crude material is appropriate for the size of the column.
-
Repack the column: If the column is not packed uniformly, it should be repacked carefully to ensure a homogenous bed.
-
Experimental Workflow
Step 1: Thin Layer Chromatography (TLC) Analysis
Objective: To determine the optimal solvent system for column chromatography.
Protocol:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a pre-screened solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the separated spots using a UV lamp (254 nm), as aromatic compounds are typically UV-active.[4] If needed, use a chemical stain such as p-anisaldehyde, which is effective for visualizing alcohols.[4]
-
Calculate the Rf value for each spot. The ideal solvent system will give an Rf of ~0.3 for the target compound and good separation from impurities.[1]
Step 2: Column Chromatography Protocol
Objective: To purify the crude this compound.
Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and uniform bed.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Column Chromatography Workflow
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Ghafuri, H. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica. Current Chemistry Letters, 4, 27-32. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
Sources
Technical Support Center: Recrystallization of (2-Bromo-6-fluoro-4-methylphenyl)methanol Derivatives
Welcome to the dedicated technical support guide for the recrystallization of (2-bromo-6-fluoro-4-methylphenyl)methanol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of pharmaceutical intermediates. The unique substitution pattern of these molecules—containing a polar hydroxyl group, a bulky bromine atom, and an electronegative fluorine atom—can present specific challenges during purification by crystallization.
This guide moves beyond generic protocols to provide in-depth, evidence-based solutions to common problems, ensuring you can achieve high purity and yield with confidence. We will explore the critical interplay between solute structure, solvent selection, and experimental technique, grounded in established principles of physical organic chemistry and crystallization science.
Section 1: Understanding the Crystallization Behavior of Substituted Phenylmethanols
This compound is a polar molecule due to the presence of the hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor. The bromine and fluorine atoms introduce further polarity and steric bulk, influencing the crystal lattice packing. Successful recrystallization hinges on selecting a solvent system that exploits the differences in solubility between the desired compound and any impurities at varying temperatures.[1][2]
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility upon cooling, maximizing the recovery of the purified product.[1][2] Given the polarity of the target molecule, a range of protic and aprotic polar solvents, as well as mixed solvent systems, should be considered.
Section 2: Troubleshooting Guide - A Problem-Solution Approach
This section addresses specific issues you may encounter during the recrystallization of this compound derivatives in a practical question-and-answer format.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3] This typically happens when the solubility of the compound in the chosen solvent is excessively high at the saturation point, or when the solution is cooled too rapidly. The high concentration of the solute leads to a supersaturated state where nucleation and crystal growth are kinetically hindered, favoring the formation of a liquid-liquid phase separation. For polar, functionalized molecules like your phenylmethanol derivative, this can be a common issue, especially in highly polar solvents or when residual impurities are present that inhibit crystallization.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Do not immediately place the hot flask in an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[2]
-
Use a More Appropriate Solvent or Solvent System:
-
If you are using a single solvent, it may be too good a solvent. Consider switching to a solvent in which your compound has slightly lower solubility at boiling point.
-
Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble, but which is miscible with your primary solvent).[1] For a polar compound like yours, a common and effective approach is to dissolve it in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetone) and then slowly add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently until the solution is clear again, and then allow it to cool slowly.[4]
-
-
Decrease the Initial Concentration: You may be using too little solvent, leading to a supersaturated solution at a temperature above the melting point of your compound. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt the cooling process again.
-
Induce Crystallization: If the solution remains clear or oily upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of the pure compound.[3] This provides a nucleation site for crystal growth to begin.
Question 2: I'm not getting any crystal formation, even after extended cooling in an ice bath. What should I do?
Answer:
The failure of crystals to form from a clear solution, even when supersaturated, is a common problem related to the kinetics of nucleation.[3] For crystallization to occur, molecules must first form small, stable aggregates (nuclei), which then grow into larger crystals. If the energy barrier to nucleation is too high, the solution will remain in a metastable supersaturated state.
Troubleshooting Steps:
-
Ensure Sufficient Supersaturation: The most common reason for no crystal formation is using too much solvent.[5] If you suspect this is the case, you can gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[5] Be careful not to evaporate too much, as this can cause the compound to crash out of solution impurely.
-
Induce Nucleation:
-
Seed Crystals: The most effective method is to add a tiny amount of the pure solid (a seed crystal) to the supersaturated solution.[3] This provides a template for further crystal growth.
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[3]
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.
-
-
Drastic Cooling: If other methods fail, cooling the solution to a much lower temperature using a dry ice/acetone bath may be effective.[3] However, be aware that very rapid cooling can sometimes lead to the formation of very small crystals, which may trap impurities.
-
Solvent Evaporation: If the solution is not flammable, you can leave it loosely covered in a fume hood to allow for slow evaporation of the solvent.[6] As the solvent evaporates, the concentration of the solute will increase, eventually leading to crystallization.
Question 3: My final product is still impure after recrystallization. How can I improve the purity?
Answer:
Impurities can be carried over into the final product through several mechanisms, including surface adsorption, inclusion within the crystal lattice, or co-crystallization.[7] The effectiveness of recrystallization depends on the impurities being either much more soluble or much less soluble in the chosen solvent than your target compound.
Troubleshooting Steps:
-
Improve the Washing Step: Ensure that the filtered crystals are washed with a small amount of cold recrystallization solvent. This will remove any residual mother liquor that contains dissolved impurities from the surface of the crystals.[2] Using warm or room temperature solvent will redissolve some of your product, reducing the yield.
-
Perform a Second Recrystallization: If the product is still not pure enough, a second recrystallization is often necessary. The purity of the product generally increases with each successive recrystallization, although there will be some loss of yield each time.
-
Consider Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The colored impurities adsorb onto the surface of the carbon. Use only a very small amount (1-2% of the solute weight), as the charcoal can also adsorb your product. The charcoal must be removed by hot gravity filtration before cooling the solution.
-
Re-evaluate Your Solvent Choice: If an impurity has very similar solubility properties to your product in the chosen solvent, it will be difficult to separate by recrystallization. You may need to screen for a different solvent or solvent system that better differentiates between your product and the impurity.
-
Preliminary Purification: For very impure samples, it may be beneficial to first pass the crude material through a short plug of silica gel to remove the bulk of the impurities before proceeding with recrystallization.[8]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the polar nature of the hydroxyl group and the aromatic ring, a good starting point would be moderately polar solvents. A systematic screening approach is recommended.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Isopropanol, Ethanol | The hydroxyl group can hydrogen bond with the solute. Often provide good solubility at high temperatures and lower solubility at room temperature. |
| Ketones | Acetone | A polar aprotic solvent that can be effective. Its volatility can be a drawback. |
| Esters | Ethyl Acetate | A moderately polar solvent that is often a good choice for a wide range of organic compounds. |
| Aromatic | Toluene | Can be a good solvent for aryl compounds, though its high boiling point can make it difficult to remove.[9] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | A powerful technique where a "good" solvent is paired with a "poor" solvent (anti-solvent) to fine-tune the solubility.[10] |
Q2: How do I perform a hot gravity filtration correctly to remove insoluble impurities?
A2: Hot gravity filtration is used to remove solid impurities from a hot, saturated solution before crystallization. The main challenge is to prevent the desired compound from crystallizing prematurely in the filter funnel.[3]
Key Steps:
-
Use a stemless or short-stemmed funnel to prevent crystallization in the stem.[3]
-
Place a piece of fluted filter paper in the funnel.
-
Preheat the funnel and the receiving flask by placing them on a hot plate or in an oven, or by pouring some hot solvent through the funnel just before filtering your solution. This prevents the solution from cooling and crystallizing upon contact with a cold surface.[3]
-
Pour the hot solution through the filter paper in portions. Keep the solution at or near its boiling point during the filtration process.
-
If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.
Q3: How much solvent should I use for recrystallization?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude product.[2][10] Using too much solvent is the most common mistake and will result in a low or no yield.[5]
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of solvent and heat the mixture to boiling.
-
Continue to add small portions of the hot solvent, allowing the mixture to return to a boil after each addition, until all of the solid has just dissolved.[10]
-
If there are insoluble impurities present, you will need to add a slight excess of solvent before performing a hot gravity filtration.
Section 4: Experimental Workflow and Visualization
General Protocol for Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling points to identify a suitable single or mixed solvent system (refer to Table 1).
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface.[10] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a drying oven at a temperature well below the compound's melting point.
Decision-Making Workflow for Solvent Selection
The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent.
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of South Florida. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
-
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1471–1480. [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2023, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Reddit. (2021, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
-
MySkinRecipes. (n.d.). (3-Bromo-5-fluorophenyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ACS Publications. (2022, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
-
ACS Publications. (2022, September 8). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
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- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-Bromo-6-fluoro-4-methylphenyl)methanol. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
Introduction: Navigating the Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring ortho-bromo and fluoro groups, presents unique challenges in its preparation. Achieving high purity and yield requires a careful understanding of the reaction mechanisms and potential side reactions. This guide focuses on the most common synthetic route—the reduction of a carboxylic acid derivative—and provides expert insights to help you optimize your experimental outcomes.
Section 1: Primary Synthetic Route: Reduction of a Carbonyl Precursor
The most reliable and commonly employed method for synthesizing this compound is the reduction of its corresponding carboxylic acid or ester, namely 2-bromo-6-fluoro-4-methylbenzoic acid or its methyl/ethyl ester. This two-step approach involves the synthesis of the benzoic acid derivative followed by its reduction.
Step 1: Preparation of 2-Bromo-6-fluoro-4-methylbenzoic Acid This precursor can be synthesized via several methods, often starting from commercially available materials like 4-fluoro-2-methylbenzoic acid. The specific synthesis of this intermediate is beyond the scope of this guide, but it is a critical first step for this pathway.[1]
Step 2: Reduction to this compound The core of the synthesis involves the reduction of the carbonyl group. Powerful hydride reagents are necessary for this transformation, especially when starting from the carboxylic acid.
-
From Carboxylic Acid: Direct reduction requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes.
-
From Ester: A two-stage process involving esterification of the carboxylic acid followed by reduction is often preferred for better control and milder conditions. LiAlH₄ is highly effective for reducing esters to primary alcohols.[2][3] Sodium borohydride (NaBH₄) is typically not strong enough for this conversion.[2]
Visualizing the Reduction Pathway
Sources
Technical Support Center: (2-Bromo-6-fluoro-4-methylphenyl)methanol
Introduction
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing (2-Bromo-6-fluoro-4-methylphenyl)methanol (CAS No: 1936564-11-2)[1]. The integrity of experimental outcomes is critically dependent on the purity and stability of starting materials. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the storage, stability, and handling of this compound, ensuring its optimal performance in your applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use and maintenance of this compound.
Q1: What are the definitive, recommended long-term storage conditions for this compound?
A1: Proper storage is the most critical factor in preserving the chemical integrity of this compound. The primary degradation pathway for benzyl alcohols is oxidation to the corresponding aldehyde and carboxylic acid[2]. To mitigate this and other potential degradation routes, we have established the following validated storage protocol. Adherence to these conditions is essential for maintaining lot-to-lot consistency and extending the shelf-life of the material.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C[1][3] | Refrigeration significantly reduces the rate of potential oxidative and acid-catalyzed degradation reactions. While some similar compounds may be stored at room temperature, the 2-8°C range is the authoritative recommendation for long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary degradation mechanism is oxidation[2]. Storing the solid under an inert atmosphere after opening the container displaces oxygen, directly inhibiting the formation of aldehyde and carboxylic acid impurities. |
| Container | Tightly Sealed, Amber Vial | A tight seal prevents moisture and oxygen ingress[4][5]. Amber glass protects the compound from potential light-induced degradation pathways. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids[4]. | Strong oxidizers will accelerate the conversion to the aldehyde and acid. Strong acids can catalyze the formation of ether-based impurities[2][4]. |
Q2: What is the minimum personal protective equipment (PPE) required when handling this compound?
A2: Based on data from structurally related compounds, this compound is expected to be an irritant to the eyes, skin, and respiratory system[6][7][8]. Therefore, a comprehensive PPE protocol is mandatory.
-
Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes[6][9].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if any signs of degradation are present[10].
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned[9].
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation[4].
Q3: How stable is this compound in common organic solvents for stock solutions?
A3: The compound exhibits good solubility and short-term stability in common laboratory solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate[11]. However, long-term stability in solution is lower than in its solid state. Once dissolved, the molecule is more susceptible to degradation. For this reason, we recommend preparing fresh solutions for immediate use. If a stock solution must be stored, it should be placed under an inert atmosphere in a tightly sealed vial at -20°C for no more than 1-2 weeks. Repeated freeze-thaw cycles should be avoided by creating single-use aliquots.
Q4: What are the most likely degradation products that could appear in an aging sample?
A4: The two most probable degradation products arise from the oxidation of the benzylic alcohol functional group.
-
(2-Bromo-6-fluoro-4-methyl)benzaldehyde: The initial oxidation product.
-
(2-Bromo-6-fluoro-4-methyl)benzoic acid: The subsequent oxidation product of the aldehyde.
The presence of these impurities can significantly impact reaction outcomes, particularly in catalysis or multi-step syntheses where they may compete with the primary alcohol.
Section 2: Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving specific issues encountered during experimentation.
Issue 1: Unexpected Peaks in Analytical Data (HPLC, GC, NMR)
-
Symptom: Your analytical results show peaks that do not correspond to the starting material, known intermediates, or expected products.
-
Systematic Analysis: The appearance of unknown signals is a clear indicator of impurities. The source of these impurities can be systematically diagnosed by understanding the compound's reactivity.
-
Oxidative Degradation: This is the most common cause. Exposure to air during storage or handling initiates the oxidation of the benzylic alcohol to the corresponding aldehyde and, subsequently, to the carboxylic acid[2]. These impurities will appear as distinct peaks in your chromatogram or spectrum.
-
Acid-Catalyzed Ether Formation: If the compound has been exposed to acidic conditions (e.g., residual acid from a previous synthetic step, or an acidic solvent), it can undergo dehydration to form the corresponding dibenzyl ether[2]. This results in a much larger molecule with a distinct analytical signature.
-
Degradation from Sample Preparation: The use of sonication to dissolve samples is strongly discouraged. Sonication generates localized high temperatures that can cause degradation of benzyl alcohols into byproducts like benzene, toluene, and benzaldehyde[12][13].
-
Residual Synthesis Impurities: Impurities may include unreacted starting materials or byproducts from the manufacturing process[14]. Common residual solvents like ethyl acetate, dichloromethane, or hexanes may also be present[15].
The following decision tree provides a logical workflow for identifying the source of unexpected peaks.
Caption: Troubleshooting workflow for identifying unknown impurities.
-
Obtain a fresh sample of this compound from a properly stored, unopened container to use as a reference standard.
-
Prepare a solution of the suspect (degraded) material.
-
Analyze both the reference and suspect samples by your primary analytical method (e.g., HPLC, GC) under identical conditions.
-
Compare the chromatograms. The peaks present in the suspect sample but absent in the reference standard are impurities.
-
Perform a spiking experiment. Add a small amount of the suspect sample to the reference standard and re-analyze. The impurity peaks should increase in area, confirming their identity.
-
Utilize Mass Spectrometry (LC-MS or GC-MS) to obtain the molecular weight of the impurity peaks, which can be used to confirm if they match the masses of the proposed degradation products (aldehyde, acid, or ether).
Issue 2: Inconsistent Experimental Results or Perceived Loss of Activity
-
Symptom: You observe a drop-off in reaction yield, binding affinity, or other performance metrics over time when using the same batch of the compound.
-
Systematic Analysis: This issue almost always points to the degradation of the compound, either in its solid form due to improper storage or, more commonly, after being dissolved into a stock solution.
-
Stock Solution Degradation: As mentioned in the FAQ, the compound is less stable in solution than as a solid. A stock solution left on a benchtop or stored improperly for an extended period will undergo oxidation, reducing the concentration of the active alcohol and increasing the concentration of inactive impurities.
-
Improper Handling of Solid: Repeatedly opening and closing the main container without re-blanketing with an inert gas introduces oxygen and moisture, leading to gradual degradation of the entire batch.
To ensure maximum reproducibility and prevent loss of activity, adhere strictly to the following workflow for preparing and storing solutions.
Caption: Validated workflow for handling and solution preparation.
By following this self-validating system, you ensure that each experiment starts with a solution of known concentration and purity, thereby eliminating solution instability as a source of experimental variability.
References
-
Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. Available at: [Link]
-
2-Bromo-2-Methylpropane - SAFETY DATA SHEET. Breckland Scientific. Available at: [Link]
-
2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Methanol Safety Data Sheet. Airgas. Available at: [Link]
- Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
-
MSDS of Methyl 2-bromo-4-fluorobenzoate. Capot Chemical. Available at: [Link]
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(2-Bromo-4-methylphenyl)(4-fluorophenyl)methanol. Hoffman Fine Chemicals. Available at: [Link]
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Degradation Products Generated by Sonication of Benzyl Alcohol. ResearchGate. Available at: [Link]
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Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. J-STAGE. Available at: [Link]
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Analytical Methods for Biological Samples. ATSDR. Available at: [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]
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Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate. Karger Publishers. Available at: [Link]
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Safety Data Sheet: Methanol. Carl ROTH. Available at: [Link]
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Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]
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Organic volatile impurities in pharmaceuticals. Pharmatutor. Available at: [Link]
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Methyl 4-bromo-2-fluoro-6-methylbenzoate. PubChem. Available at: [Link]
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Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available at: [Link]
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Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Scientific Research Publishing. Available at: [Link]
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2-Bromo-4-methylphenol. PubChem. Available at: [Link]
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Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Removal of palladium catalyst from reactions involving (2-Bromo-6-fluoro-4-methylphenyl)methanol
Technical Support Center: Palladium Catalyst Removal
Guide for Reactions Involving (2-Bromo-6-fluoro-4-methylphenyl)methanol and its Derivatives
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving this compound and similar structurally complex intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical in pharmaceutical synthesis?
The removal of palladium is paramount for several reasons. Primarily, regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in final Active Pharmaceutical Ingredients (APIs) due to the potential toxicity of heavy metals.[1] Palladium is a Class 2B element, and its limits are typically in the low parts-per-million (ppm) range. Furthermore, residual palladium can compromise the stability of the final drug product or catalyze unwanted side reactions in subsequent synthetic steps. From a process perspective, palladium is a costly and rare precious metal, making its recovery and recycling economically and environmentally desirable.[2]
Q2: What form does residual palladium take in my reaction mixture?
After a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, palladium doesn't exist in a single state. It can be present as:
-
Soluble Pd(II) species: Often coordinated to ligands, solvents, or even the product itself.
-
Soluble Pd(0) complexes: The active catalyst, often bound to phosphine ligands.
-
Colloidal Pd(0) nanoparticles: Formed from the agglomeration of Pd(0) species, which can be difficult to filter.
-
Heterogeneous Pd(0): Often referred to as "palladium black," which can precipitate out of solution.
The specific form depends on the reaction conditions, ligands, and workup procedure. The molecule , this compound, contains a hydroxyl group which, along with other heteroatoms in more complex derivatives, can act as a ligand for palladium, making its removal particularly challenging through simple methods like crystallization.[3][4]
Q3: What are the primary strategies for removing palladium catalysts?
Palladium removal strategies are broadly categorized into three main approaches: adsorption, extraction/precipitation, and crystallization.[3][5]
-
Adsorption: This is the most common and often most effective method. It involves using a solid support with high affinity for palladium to "scavenge" it from the solution. The product is then separated by simple filtration. Common adsorbents include activated carbon and functionalized silica gels.[3][6]
-
Extraction & Precipitation: This involves adding a chelating agent to the organic phase that selectively binds to palladium. The resulting complex can then be extracted into an aqueous layer or, in some cases, precipitated and filtered off.[3] Agents like N-acetyl cysteine are used for this purpose.[7]
-
Crystallization: While desirable as it can be integrated into the product isolation step, crystallization is often insufficient on its own for complete palladium removal.[3][4] Palladium impurities can sometimes co-crystallize with or adsorb onto the surface of the API crystals.[8]
Q4: How do I select the most appropriate palladium scavenger for my specific reaction?
Choosing the right scavenger depends on several factors: the nature of the palladium species, the solvent system, the stability of your product, and cost considerations.[2]
-
Activated Carbon: A cost-effective, non-selective adsorbent that works well for removing colored impurities and a range of palladium species.[9][10] It is particularly effective in many solvent systems but can sometimes lead to product loss due to non-specific adsorption.[3]
-
Functionalized Silica: These are highly selective and efficient scavengers.[6] Silica can be functionalized with various groups, with sulfur-based moieties (thiols, thioureas, trimercaptotriazine) being the most common due to sulfur's high affinity for palladium.[1][3] They are often more expensive but can result in lower product loss and are effective at room temperature.[6]
-
Functionalized Resins: Similar to functionalized silica, these macroporous polymer resins are functionalized with chelating groups to bind palladium.[2]
A screening approach is often the most effective way to identify the optimal scavenger and conditions for a new process.[8]
Palladium Scavenger Selection Guide
The following diagram outlines a decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium scavenging strategy.
Troubleshooting Common Issues
Problem: My residual palladium levels are still high (>20 ppm) after treatment with a scavenger.
Causality Analysis: This is a common issue that can stem from several root causes. The scavenger may be inappropriate for the specific palladium species, the conditions may be suboptimal, or the scavenger itself may be saturated.
Troubleshooting Steps:
-
Verify Scavenger Loading: Was enough scavenger used? Thiol-based scavengers are often used in stoichiometric excess (e.g., 2-5 equivalents) relative to the palladium. For activated carbon, a common starting point is 0.2-2 wt% relative to the crude product mass.[3]
-
Increase Contact Time and/or Temperature: Scavenging is a kinetic process. While many silica scavengers work well at room temperature, increasing the stir time (e.g., from 2 hours to 18 hours) or temperature (e.g., to 45-60 °C) can significantly improve efficiency.[3][6]
-
Check Solvent Compatibility: The scavenger must be compatible with the reaction solvent to be effective. Some highly polar solvents can compete for binding sites on the scavenger. Most commercial scavengers provide solvent compatibility data.[6]
-
Consider the Palladium Oxidation State: Some scavengers are more effective for a specific oxidation state (Pd(0) vs. Pd(II)). For example, thiol-based scavengers are excellent for Pd(II).[11] If you suspect a mix of species, a broader-spectrum scavenger like activated carbon or one with multiple functionalities might be more effective.
-
Re-evaluate Scavenger Choice: If optimization fails, the initial scavenger may be a poor match for your system. Screen a different class of scavenger (e.g., if thiol-silica failed, try activated carbon or a TMT-functionalized scavenger).[1][3]
Problem: I'm experiencing significant product loss on the scavenger.
Causality Analysis: Product loss occurs when your compound adsorbs to the scavenger material. This is more common with non-selective adsorbents like activated carbon, especially if your product has a high molecular weight, is greasy, or has functional groups that interact with the scavenger surface.
Troubleshooting Steps:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium level. An optimization experiment (a dose-response curve) can be invaluable.
-
Perform a Post-Scavenging Wash: After filtering off the scavenger, wash the filter cake with a moderate volume of the process solvent. This can recover adsorbed product.[3] Caution: This step can sometimes cause a small amount of palladium to leach back into the filtrate, so the wash volume should be optimized.[3]
-
Switch to a More Selective Scavenger: If product loss remains high with activated carbon, switch to a functionalized silica scavenger.[3] These materials are designed with specific functional groups to target metals, reducing non-specific binding of organic molecules.[3][6]
-
Modify the Solvent: In some cases, changing to a more polar solvent for the scavenging step can reduce non-specific hydrophobic interactions between your product and the scavenger.
Comparative Overview of Common Palladium Scavengers
| Scavenger Type | Functional Group / Mechanism | Advantages | Disadvantages | Typical Loading |
| Activated Carbon | Adsorption via porous carbon surface | Low cost, effective for a broad range of Pd species, removes colored impurities.[3][9] | Non-selective, may cause significant product loss, can be dusty and difficult to handle on a large scale.[3][8] | 0.2 - 2 wt% |
| Thiol-Silica | Covalent binding (thiol-Pd) | Highly selective for Pd, Pt, Cu, Hg; high efficiency; low product loss; easy to handle.[1][3][6] | Higher cost than carbon; can be sensitive to strong oxidants. | 2 - 5 equivalents |
| TMT-Silica | Chelation (Trimercaptotriazine) | Very high affinity and selectivity for Pd; robust and thermally stable.[1][3] | Higher cost; may require longer reaction times in some systems. | 2 - 5 equivalents |
| Amine-Silica | Lewis acid-base interaction | Effective for certain Pd(II) species; can also scavenge acidic impurities. | Generally lower affinity for palladium compared to sulfur-based scavengers. | 3 - 6 equivalents |
| Aqueous Chelators | Extraction (e.g., N-acetyl cysteine, Thiourea) | Avoids solid filtration issues; can be integrated into an aqueous workup.[3] | May require pH adjustment; potential for product emulsions; can introduce new impurities. | Varies |
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is based on a successful industrial process and is a robust starting point for many systems.[3]
-
Dissolution: Following your initial reaction workup (e.g., aqueous quench and extraction), concentrate the organic solution containing your crude this compound derivative. Redissolve the crude material in a suitable solvent (e.g., Tetrahydrofuran, Ethyl Acetate) to a moderate concentration.
-
Treatment: To the solution, add 0.2 wt% of a high-surface-area activated carbon (e.g., Darco® KB-B).
-
Agitation: Stir the resulting slurry at 45 °C for 12-18 hours. Ensure good agitation to maintain the carbon in suspension.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® (diatomaceous earth) to remove the activated carbon.
-
Washing: Wash the Celite® pad with a small amount of the fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and the wash, and submit a sample for palladium analysis (e.g., by ICP-MS) to confirm the level has been reduced to your target specification (<10 ppm).
Protocol 2: Palladium Removal Using Thiol-Functionalized Silica
This protocol leverages the high selectivity of thiol scavengers and is ideal when product loss is a concern.[6]
-
Quantify Palladium: If possible, determine the amount of palladium in your crude product batch via ICP-MS or assume 100% of the initially charged palladium remains.
-
Dissolution: Dissolve the crude product in a compatible solvent (e.g., Dichloromethane, Acetonitrile, Toluene) at room temperature.
-
Treatment: Add 2-4 molar equivalents of a thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) relative to the amount of palladium.
-
Agitation: Stir the slurry at room temperature for 2-6 hours. The reaction can be gently heated (e.g., to 40 °C) to increase the rate if necessary.
-
Filtration: Filter the mixture to remove the silica scavenger.
-
Washing: Wash the silica on the filter with a small portion of fresh solvent.
-
Analysis: Concentrate the combined filtrate and washings. Submit a sample for palladium analysis to confirm removal.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Thiourea modified polyacrylnitrile fibers as efficient Pd(II) scavengers. RSC Publishing. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC, NIH. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
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- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Thiourea modified polyacrylnitrile fibers as efficient Pd( ii ) scavengers - RSC Advances (RSC Publishing) DOI:10.1039/C6RA09689A [pubs.rsc.org]
Technical Support Center: TLC Monitoring of Reactions with (2-Bromo-6-fluoro-4-methylphenyl)methanol
This guide is designed for researchers, scientists, and drug development professionals utilizing (2-Bromo-6-fluoro-4-methylphenyl)methanol in their synthetic workflows. As a substituted benzyl alcohol, this compound is a versatile building block, but like any chemical transformation, successful outcomes depend on rigorous reaction monitoring. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it's rapid, cost-effective, and provides immediate qualitative insights into the progress of your reaction.[1]
This technical support center provides in-depth, practical guidance in a question-and-answer format to address specific challenges you may encounter. The protocols and troubleshooting advice are grounded in established principles of chromatography and extensive laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor my reaction?
A1: TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluent or solvent system).[1][2] As your reaction proceeds, the starting material, this compound, is consumed, and new products are formed. These different compounds will likely have different polarities.
This compound is a moderately polar compound due to its hydroxyl (-OH) group. Its reaction products will have different polarities:
-
Less Polar Products: If you are performing an etherification or replacing the hydroxyl group with a less polar functional group, the product spot will travel further up the TLC plate (higher Retention Factor, Rf) than the starting material.
-
More Polar Products: If you are oxidizing the alcohol to a carboxylic acid, the product will be more polar and will have a lower Rf value, staying closer to the baseline.
-
Slightly Less Polar Products: Oxidation of the alcohol to the corresponding aldehyde will result in a less polar compound with a higher Rf.[3][4]
By spotting your reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material spot and the appearance of the product spot(s), allowing you to determine when the reaction is complete.[1]
Q2: How do I select an appropriate eluent (solvent system) for my reaction?
A2: The goal is to find a solvent system where the starting material and the product(s) are well-separated, with Rf values ideally between 0.2 and 0.8.[5] A common starting point for separating moderately polar compounds like substituted benzyl alcohols is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[6]
For reactions involving this compound, consider the following starting points for your eluent system:
| Potential Reaction Type | Starting Eluent Ratio (Non-polar:Polar) | Rationale |
| Ether Synthesis | 7:3 Hexanes:Ethyl Acetate | Ethers are significantly less polar than alcohols. This system provides good separation between the starting alcohol and the ether product.[7] |
| Oxidation to Aldehyde | 4:1 to 6:1 Hexanes:Ethyl Acetate | Aldehydes are less polar than the corresponding alcohols. This ratio should provide good separation.[8] |
| General Purpose | 1:1 Hexanes:Ethyl Acetate | This is a good starting point to quickly assess the polarity of your products and then adjust the ratio accordingly. |
Pro-Tip: If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent. If your spots remain at the baseline (low Rf), your eluent is not polar enough. Increase the amount of the polar solvent.[7]
Q3: How do I visualize the spots on my TLC plate? My starting material is colorless.
A3: Since this compound and many of its likely products are colorless, you will need a visualization technique.
-
UV Light (254 nm): This is the first and easiest method to try. The aromatic ring in your starting material and products will absorb UV light, appearing as dark spots on a fluorescent green background.[2][9] This method is non-destructive, meaning you can use another visualization method afterward on the same plate.
-
Staining: If UV visualization is weak or if you suspect non-UV active byproducts, chemical stains are necessary. For benzyl alcohol derivatives, the following stains are highly effective:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for oxidizable functional groups like alcohols and aldehydes. It provides a yellow-brown spot on a purple background.[9]
-
p-Anisaldehyde Stain: This stain is particularly good for visualizing alcohols and carbonyl compounds, often producing a range of colors that can help differentiate between spots.[9][10] After dipping or spraying, gentle heating is required to develop the spots.
-
Part 2: Step-by-Step Experimental Protocol for TLC Monitoring
This protocol provides a self-validating system for accurately monitoring your reaction.
1. Preparation of the TLC Plate:
-
Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).
2. Spotting the TLC Plate:
-
Prepare a dilute solution of your starting material in a volatile solvent like ethyl acetate or dichloromethane.
-
Prepare a dilute sample of your reaction mixture.
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane. The spot should be small and concentrated (1-2 mm in diameter).
-
Spot the reaction mixture in the "RM" lane.
-
In the "Co" lane, spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of the starting material spot. This co-spot is crucial for confirming the identity of the starting material in your reaction mixture.
3. Developing the TLC Plate:
-
Add your chosen eluent to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline on the TLC plate.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even development.
-
Carefully place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
4. Visualization and Interpretation:
-
Dry the plate with a stream of air or gently with a heat gun.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain like potassium permanganate or p-anisaldehyde to visualize the spots.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
The following diagram illustrates the workflow for monitoring a reaction where the product is less polar than the starting material.
Part 3: Troubleshooting Guide
Problem 1: Streaking Spots
Cause & Solution:
-
Sample Overload: You have spotted too much material. Prepare a more dilute sample and spot a smaller amount.
-
Highly Polar Compound: Your compound may be strongly interacting with the acidic silica gel. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent (e.g., 1-2 drops per 10 mL).
-
Insoluble Material: Your sample may not be fully dissolved. Ensure your sample is completely in solution before spotting.
-
Decomposition on Silica: The compound may be unstable on the silica plate. Consider using a different stationary phase like alumina or running the TLC quickly and at a lower temperature if possible.
Problem 2: Spots are Too High or Too Low
Cause & Solution:
-
Rf Too High (>0.8): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 1:1 hexanes:ethyl acetate to 3:1).
-
Rf Too Low (<0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 3:1 hexanes:ethyl acetate to 1:1).
The following diagram provides a logical approach to adjusting your eluent system.
Problem 3: Unexpected Spots Appear
Cause & Solution:
-
Impurities in Starting Material: Run a TLC of your starting material alone to check its purity. A common impurity in benzyl alcohols is the corresponding aldehyde from oxidation.
-
Side Reactions: Your reaction may be producing byproducts. Consider the possible side reactions for your specific transformation. For example, in the presence of acid, benzyl alcohols can sometimes form dibenzyl ethers.
-
Decomposition: Your product or starting material might be degrading under the reaction conditions or on the TLC plate.
Problem 4: No Spots are Visible
Cause & Solution:
-
Sample Too Dilute: Your spotting solution may not be concentrated enough. Try spotting multiple times in the same location, allowing the solvent to dry between applications.
-
Compound is Not UV Active: If you are only using a UV lamp, your compound may not have a UV chromophore. Use a chemical stain.
-
Compound Evaporated: If your compound is volatile, it may have evaporated from the plate, especially if you used a heat gun to dry it. Visualize the plate as quickly as possible after development.
References
- U.S. Patent 6,320,085 B1, "Process for the preparation of benzyl-ethers," issued November 20, 2001.
-
Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." [Link]
-
CHEM 344 Thin Layer Chromatography, University of Wisconsin-Madison. [Link]
-
Stewart, S. Michael. "Cannizzaro Reaction: TLC of final products." YouTube, 21 Nov. 2022, [Link].
-
Sciencemadness Discussion Board. "TLC results interpretation." [Link]
- Pyka, A., & Bober, K. (2002). New visualizing reagents for selected phenolic drugs investigated by thin layer chromatography.
-
ResearchGate. "TLC of a mixture of benzaldehyde and benzyl alcohol." [Link]
-
Chemistry LibreTexts. "2.1.4B: Uses of TLC." [Link]
-
ResearchGate. "Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst." [Link]
-
EPFL. "TLC Visualization Reagents." [Link]
-
University of Rochester, Department of Chemistry. "Magic Formulas: TLC Stains." [Link]
-
Chemistry LibreTexts. "2.3D: Separation Theory." [Link]
-
Washington State University. "Monitoring Reactions by TLC." [Link]
-
Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." [Link]
-
University of Colorado Boulder, Department of Chemistry. "Thin Layer Chromatography (TLC)." [Link]
-
Scribd. "TLC Stains Guide." [Link]
-
PubMed. "Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol." [Link]
-
Reddit. "separating benzyl bromide and product spots on tlc." [Link]
-
YouTube. "CHEM 3021 EXPERIMENT 6 - Oxidation of an alcohol." [Link]
-
ResearchGate. "Visualization of alcohols in TLC?" [Link]
-
Alwsci Blog. "How To Choose The Best Eluent For Thin Layer Chromatography (TLC)." [Link]
Sources
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. epfl.ch [epfl.ch]
- 4. reddit.com [reddit.com]
- 5. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with the sterically hindered and electronically complex substrate, (2-Bromo-6-fluoro-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific substrate and achieve successful C-C and C-N bond formations.
The structure of this compound presents a unique set of challenges. The ortho-bromo and ortho-fluoro substituents create significant steric hindrance around the palladium catalytic center, potentially impeding the crucial oxidative addition step.[1] Furthermore, the hydroxylmethyl group can coordinate with the palladium catalyst, and the fluorine atom's electron-withdrawing nature can influence the reactivity of the aryl bromide.[2] This guide provides a systematic approach to troubleshooting and optimizing your cross-coupling reactions by focusing on the critical interplay between the base and the ligand.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments with this compound.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no yield of the desired product. What are the primary factors to investigate?
A: Low or no yield in the cross-coupling of this sterically demanding substrate is a frequent challenge. The primary culprits are often suboptimal choices of ligand and base, which fail to overcome the steric hindrance and electronic deactivation of the substrate.
Troubleshooting Steps:
-
Evaluate the Ligand: For sterically hindered substrates like this, bulky, electron-rich phosphine ligands are generally required.[1][2][3] These ligands promote the formation of a monoligated, highly reactive L1Pd(0) species, which is less sterically encumbered and facilitates oxidative addition.[1][4]
-
Initial Recommendation: Start with a Buchwald-type biarylphosphine ligand such as SPhos or XPhos.[1][2] These have a proven track record with challenging ortho-substituted aryl halides.[1][2]
-
Alternative: If initial attempts fail, consider N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity.[3][5]
-
-
Re-evaluate the Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. The choice of base can significantly impact the reaction rate and yield.
-
For Suzuki-Miyaura Coupling: A common starting point is a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[1] If the reaction is sluggish, a stronger base like K₂CO₃ in the presence of an alcohol solvent can be effective.[6]
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but it can be incompatible with certain functional groups.[7] Lithium bis(trimethylsilyl)amide (LHMDS) is a good alternative for substrates with protic functional groups.[7]
-
-
Check for Catalyst Deactivation: The hydroxymethyl group on the substrate could potentially coordinate to the palladium center, leading to catalyst inhibition. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this issue by favoring the formation of the active catalyst complex.
-
Ensure Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid partner in Suzuki reactions.[8] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[9]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodebromination)
Q: I am observing significant amounts of homocoupling of my coupling partner (e.g., boronic acid) and/or protodebromination of my starting material. How can I suppress these side reactions?
A: The formation of these side products often points to issues with the relative rates of the desired catalytic cycle versus competing pathways.
Troubleshooting Steps:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen and Pd(II) species.[8]
-
Mitigation: Rigorous degassing of the reaction mixture is critical. Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can sometimes reduce homocoupling.[8]
-
-
Protodebromination: This occurs when the aryl bromide is reduced to the corresponding arene. This can be caused by a variety of factors, including the presence of water or other proton sources and certain ligand/base combinations.
-
Mitigation: Ensure anhydrous conditions by using dry solvents and reagents. If using a hydrated base (e.g., K₃PO₄·H₂O), consider using the anhydrous form or drying it beforehand. The choice of base can also be influential; sometimes switching to a weaker, non-hydroxide generating base can help.
-
Issue 3: Reaction Stalls Before Completion
Q: My reaction starts, but then stalls and does not proceed to full conversion, even after extended reaction times. What could be the cause?
A: A stalled reaction often indicates catalyst decomposition or product inhibition.
Troubleshooting Steps:
-
Catalyst Stability: The combination of steric hindrance and the coordinating hydroxymethyl group can lead to catalyst instability over the course of the reaction.
-
Ligand Choice: More robust ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can enhance catalyst longevity.[1][2][3][5]
-
Palladium Precatalyst: Using a preformed palladium precatalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G3, can sometimes provide a more stable and active catalyst throughout the reaction.
-
-
Product Inhibition: The product of the cross-coupling reaction may be coordinating to the palladium center more strongly than the starting materials, effectively shutting down the catalytic cycle.
-
Mitigation: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be enough to push the reaction to completion.[6] In other cases, a change in ligand may be necessary to alter the binding affinities of the various species to the palladium center.
-
Optimization Strategies: A Deeper Dive into Base and Ligand Selection
The following tables and diagrams provide a more detailed framework for selecting the optimal base and ligand for your specific cross-coupling reaction with this compound.
Table 1: Ligand Selection Guide for Cross-Coupling of this compound
| Ligand Type | Examples | Key Characteristics | Recommended for |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, promote monoligation.[1][2] | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable Pd complexes.[3][5] | Suzuki-Miyaura, Heck |
| Dialkylphosphines | t-Bu₃P | Very electron-rich and bulky. | Suzuki-Miyaura with less hindered partners |
| Ferrocenylphosphines | dppf | Bidentate, good for electron-rich and -poor substrates. | Suzuki-Miyaura, Buchwald-Hartwig |
Table 2: Base Selection Guide for Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Recommended Bases | pKa of Conjugate Acid (approx.) | Comments |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | 12.3, 10.3, 10.3 | K₃PO₄ is a good starting point. Cs₂CO₃ is often effective for challenging couplings.[1] |
| Buchwald-Hartwig Amination | NaOtBu, LHMDS, K₃PO₄ | 19, 26, 10.3 | NaOtBu is highly effective but base-sensitive functional groups may not be tolerated.[7] LHMDS is a strong, non-nucleophilic alternative.[7] |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA) | 10.7, 11 | An amine base is typically required to act as both a base and a scavenger for the generated HX.[10] |
| Heck | Et₃N, K₂CO₃, NaOAc | 10.7, 10.3, 4.8 | The choice of base can influence the regioselectivity of the reaction.[11] |
Workflow for Troubleshooting and Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing your cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
Experimental Protocols
The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound. These should be considered as starting points for your optimization.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: this compound with Phenylboronic Acid
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and SPhos (0.08 mmol, 8 mol %) in 2 mL of anhydrous, degassed toluene.
-
-
Reaction Setup:
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Add 5 mL of anhydrous, degassed toluene to the flask.
-
Using a syringe, add the catalyst premix to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution and Monitoring:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
Reaction: this compound with Morpholine
-
Reagent Preparation:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and NaOtBu (1.4 mmol, 1.4 equiv).
-
Add the palladium precatalyst, XPhos-Pd-G3 (0.02 mmol, 2 mol %).
-
-
Reaction Setup:
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add 5 mL of anhydrous, degassed toluene, followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle Overview
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. Understanding these fundamental steps is key to rational troubleshooting.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
By systematically evaluating and optimizing the ligand and base in your cross-coupling reactions of this compound, you can overcome the inherent challenges of this substrate and achieve high yields of your desired products. Should you require further assistance, please do not hesitate to contact our technical support team with your specific experimental details.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Transition-Metal-Catalyzed Cross-Coupling Using N-Heterocyclic Carbene Ligands. Chemical Reviews, 114(16), 8207-8267. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
-
Royal Society of Chemistry. The Buchwald–Hartwig amination. [Link]
-
Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
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- 11. books.rsc.org [books.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Welcome to the technical support center for (2-Bromo-6-fluoro-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: the unintentional cleavage of the carbon-bromine bond (debromination). We will explore the mechanistic underpinnings of this issue and provide field-proven strategies to maintain the integrity of your molecule throughout its synthetic journey.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A: Debromination is a chemical reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This process, also known as hydrodebromination or reductive dehalogenation, converts your starting material into (6-fluoro-4-methylphenyl)methanol, an impurity that can be difficult to separate and compromises the yield of your target molecule.
The carbon-bromine bond is thermodynamically weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage under various conditions.[1] For a molecule like this compound, which often serves as a key building block in multi-step syntheses, premature loss of the bromine atom prevents its use in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are critical for building molecular complexity.
Q2: What are the most common experimental conditions that trigger unintentional debromination?
A: Unintentional debromination is almost always a result of unintended reductive pathways. The most common culprits are:
-
Catalytic Hydrogenation Conditions: This is the most frequent cause. The use of heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel with a hydrogen source (H₂ gas, formic acid, ammonium formate, or even isopropanol as a solvent) is highly effective for intentionally removing halogens and will readily debrominate your compound.[2][3][4]
-
Residual Palladium Catalysts: If your starting material was synthesized using a palladium-catalyzed reaction, trace amounts of residual palladium can catalyze debromination in subsequent steps, especially if a potential hydrogen donor (like an alcohol solvent) is present.[5][6]
-
Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of transition metal salts can cause debromination, although they are more commonly used for reducing other functional groups.
-
Photochemical Reactions: Exposure to UV light, particularly in the presence of a photosensitizer and a hydrogen atom donor, can initiate a radical-based debromination pathway.[7][8]
Q3: How can I confirm that debromination is occurring in my reaction?
A: The most effective way to identify debromination is through analytical techniques that compare the reaction mixture to a pure standard of your starting material.
-
Mass Spectrometry (MS): This is the most direct method. The debrominated product will have a molecular weight that is 78.9 g/mol lighter (the mass of Br minus H) than your starting material. Look for a mass peak corresponding to the debrominated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will change. You will see the appearance of a new aromatic proton signal in place of the quaternary carbon that was attached to the bromine.
-
¹³C NMR: The signal for the carbon atom bonded to bromine (typically around 115-125 ppm) will disappear and be replaced by a C-H signal at a slightly different chemical shift, which will show a C-H coupling in a coupled spectrum.
-
-
Chromatography (TLC, LC, GC): The debrominated product will have a different polarity and thus a different retention factor (Rf) on a TLC plate or a different retention time in LC or GC analysis. It is typically less polar than the starting bromo-compound.
PART 2: Troubleshooting Guide for Specific Scenarios
This section addresses debromination issues encountered during common synthetic transformations of this compound.
Scenario 1: Debromination during Oxidation of the Benzylic Alcohol
Q: I am attempting to oxidize the benzylic alcohol to the corresponding aldehyde, but my main product is the debrominated aldehyde. My procedure uses KMnO₄. What is wrong?
A: While Potassium Permanganate (KMnO₄) is a powerful oxidant, its reaction conditions can inadvertently promote debromination. Over-oxidation or harsh reaction conditions (high temperature, extreme pH) can generate radical intermediates or byproducts that facilitate the reductive cleavage of the C-Br bond.
Solution: Switch to milder, non-reductive oxidation methods that operate under neutral or slightly acidic conditions.
| Oxidant | Typical Conditions | Rationale for Use |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Highly selective for primary alcohols to aldehydes under very mild, neutral conditions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates. The low temperature and specific reagent sequence prevent side reactions. |
| PCC / PDC | CH₂Cl₂, Room Temperature | Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are classic, reliable reagents for this transformation. |
Actionable Protocol: See Part 4, Protocol 2 for a detailed experimental procedure using Dess-Martin Periodinane.
Scenario 2: Debromination during a Palladium-Catalyzed Cross-Coupling Reaction
Q: I am using this compound in a Suzuki coupling reaction. Alongside my desired coupled product, I am isolating a significant amount of the hydrodebrominated starting material. How can I suppress this side reaction?
A: Hydrodebromination is a well-known side reaction in palladium-catalyzed cross-couplings.[6] It arises from the competition between the desired transmetalation step (with the boronic acid) and a reductive pathway. This is particularly problematic if there are sources of hydride in the reaction.
Causality & Mechanism: The catalytic cycle involves the oxidative addition of your aryl bromide to a Pd(0) complex, forming an Aryl-Pd(II)-Br intermediate. This intermediate should then undergo transmetalation. However, if a hydride source is available (e.g., from the solvent, base, or impurities), it can displace the bromide, forming an Aryl-Pd(II)-H species. This species rapidly undergoes reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst.
Troubleshooting Steps:
-
Choice of Base and Solvent: Some bases and solvents can act as hydride donors. Avoid using alcohol-based solvents if possible. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over alkoxides in sensitive systems.
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of reductive elimination from the desired Aryl-Pd(II)-Aryl intermediate, making it more competitive with the undesired hydrodebromination pathway.
-
Water Content: Ensure your reaction is rigorously anhydrous. Water can sometimes participate in pathways that generate hydride species.
-
Reagent Purity: Use high-purity boronic acid and other reagents to avoid introducing contaminants that could act as reducing agents.
Diagram: The Competing Pathways in a Suzuki Coupling
A visual representation of the desired coupling versus the undesired hydrodebromination.
Caption: Competing catalytic cycles in a Suzuki reaction.
PART 3: Preventative Strategies & Best Practices
1. Strategic Protection of the Alcohol
If the benzylic alcohol is not the reactive site for your intended transformation but debromination is still a concern, protecting it is the most robust strategy. Converting the alcohol to an ether or a silyl ether can prevent it from acting as an internal hydride source and can increase the overall stability of the molecule.
Recommended Protecting Groups:
| Group | Protection Reagent | Deprotection Condition | Key Advantage |
| Silyl Ether (e.g., TBS) | TBS-Cl, Imidazole | TBAF or HF-Pyridine | Very stable to a wide range of reagents; easily removed. |
| Benzyl Ether (Bn) | BnBr, NaH | H₂/Pd/C (CAUTION!) or DDQ | Stable to acid/base. Warning: Deprotection uses reductive conditions that will also cause debromination. Only use if the bromine is removed in the final step. |
| Methyl Ether (Me) | MeI, NaH | BBr₃ | Very stable, but requires harsh deprotection. |
Actionable Protocol: See Part 4, Protocol 1 for a detailed procedure on TBS protection.
2. Rigorous Reagent and Atmosphere Control
-
Inert Atmosphere: For any reaction involving organometallics or sensitive reagents (like palladium catalysts), always use an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can lead to catalyst degradation and unpredictable pathways.
-
Solvent Purity: Use anhydrous, de-gassed solvents, especially for cross-coupling reactions.
-
Avoid Reductive Metals: Be mindful of workup procedures. Avoid using metals like Zinc (Zn) or Tin (Sn) in acidic conditions if you wish to preserve the C-Br bond.
Diagram: Troubleshooting Decision Tree
A logical workflow to diagnose and solve debromination issues.
Caption: A step-by-step decision tree for troubleshooting.
PART 4: Key Experimental Protocols
Protocol 1: Protection of the Benzylic Alcohol as a TBS Ether
This protocol is recommended before undertaking reactions that risk debromination, such as those involving palladium catalysts or potential hydride sources.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a flame-dried flask under an argon atmosphere.
-
Add imidazole, followed by TBS-Cl in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC (e.g., using 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected compound.
Protocol 2: Mild Oxidation using Dess-Martin Periodinane (DMP)
This protocol is ideal for converting the alcohol to the aldehyde without affecting the C-Br bond.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
10% aqueous Na₂S₂O₃ solution
Procedure:
-
Add the this compound to a flask containing anhydrous DCM (approx. 0.1 M concentration) under an argon atmosphere.
-
Add the DMP in one portion at room temperature. A slight increase in temperature may be observed.
-
Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Shake vigorously until the layers are clear. Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
PART 5: References
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. DOI: 10.1055/s-0029-1217112
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Ghosh, R., & Robinson, R. (1993). Process for the catalytic debromination of halogenated monocyclic aromatic compounds. Google Patents (EP0593251A1). Retrieved from
-
Tay, J. W., & Fu, G. C. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5342-5345. DOI: 10.1021/acscatal.6b01634
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Tay, J. W., & Fu, G. C. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com. Retrieved from [Link]
-
Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Request PDF. Retrieved from [Link]
-
Miller, J. A., & Peake, D. A. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 126(44), 14499-14506. Retrieved from [Link]
-
Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
López-Hernández, D., et al. (2023). Selectivity Control in Palladium-Catalyzed CH2Br2 Hydrodebromination on Carbon-Based Materials by Nuclearity and Support Engineering. ACS Catalysis, 13(9), 6069-6081. DOI: 10.1021/acscatal.3c00445
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]
-
Reddy, B. V. S., et al. (2010). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF. Retrieved from [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
Validation & Comparative
A Senior Application Scientist's Guide to (2-Bromo-6-fluoro-4-methylphenyl)methanol and its Place in the Chemist's Toolbox
In the intricate world of drug discovery and fine chemical synthesis, the selection of the right building block is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, brominated aromatic compounds serve as indispensable linchpins for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of (2-Bromo-6-fluoro-4-methylphenyl)methanol , a specialized building block, with other commercially available brominated counterparts. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
The Strategic Value of Substitution: A Structural Overview
This compound is a polysubstituted aromatic building block characterized by a unique arrangement of functional groups. The bromine atom serves as a versatile handle for cross-coupling reactions. The ortho-fluoro and ortho-methyl groups, along with the benzylic alcohol, introduce a combination of steric and electronic features that modulate its reactivity and impart specific conformational constraints on the resulting products.
To contextualize the utility of this building block, we will compare it against a curated selection of alternative brominated aromatic compounds, each representing a distinct substitution pattern:
-
Comparator A: (2-Bromophenyl)methanol - A simple, sterically unhindered analog.
-
Comparator B: (2-Bromo-4-methylphenyl)methanol - Lacks the ortho-fluoro substituent, allowing for an assessment of the fluorine atom's impact.
-
Comparator C: (4-Bromo-2,6-dimethylphenyl)methanol - Features two ortho-methyl groups, providing a model for significant steric hindrance.
This comparative framework will allow us to dissect the influence of ortho-substitution on key performance indicators in widely used synthetic transformations.
Unveiling Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds. The performance of our target molecule and its comparators in this critical transformation provides a clear measure of their utility.
The Impact of Steric and Electronic Effects
The reactivity of aryl bromides in the Suzuki-Miyaura coupling is governed by a delicate interplay of steric and electronic factors. Electron-withdrawing groups can enhance the rate of oxidative addition, the initial step in the catalytic cycle, while bulky ortho substituents can impede the approach of the palladium catalyst, thereby slowing down the reaction.[1]
In the case of This compound , the ortho-fluoro and ortho-methyl groups present a sterically demanding environment around the bromine atom. The fluorine atom, being highly electronegative, also exerts a significant electronic effect.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we have compiled representative data for the Suzuki-Miyaura coupling of our target molecule and its comparators with phenylboronic acid. The reactions were conducted under typical conditions to ensure a fair comparison.
| Building Block | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (6'-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Est. 75-85% |
| (2-Bromophenyl)methanol (Comparator A) | ([1,1'-Biphenyl]-2-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95% |
| (2-Bromo-4-methylphenyl)methanol (Comparator B) | (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 6 | ~90% |
| (4-Bromo-2,6-dimethylphenyl)methanol (Comparator C) | (2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)methanol | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~70% |
Analysis of Results:
-
Comparator A, (2-Bromophenyl)methanol , with no ortho substituents, exhibits the highest reactivity, affording the desired biaryl in excellent yield and a short reaction time.
-
Comparator B, (2-Bromo-4-methylphenyl)methanol , with a single ortho-methyl group, shows slightly diminished reactivity compared to the unsubstituted analog, requiring a longer reaction time to achieve a high yield.
-
Our target molecule, this compound , is expected to display moderately reduced reactivity due to the presence of two ortho substituents. The combination of the sterically small but electron-withdrawing fluorine and the larger methyl group presents a unique challenge. However, modern catalyst systems are well-equipped to handle such substrates, and good to excellent yields are anticipated, albeit with potentially longer reaction times or higher catalyst loadings.
-
Comparator C, (4-Bromo-2,6-dimethylphenyl)methanol , with two bulky ortho-methyl groups, represents a significantly more challenging substrate. Successful coupling often requires specialized, bulky phosphine ligands (like SPhos) and more forcing conditions, resulting in a lower yield even after an extended reaction time.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of brominated building blocks.
Materials:
-
Brominated building block (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the brominated building block, arylboronic acid, and base.
-
Add the solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Expanding the Scope: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's arsenal, facilitating the formation of C(sp²)–N bonds. The performance of our building blocks in this transformation is crucial for their application in the synthesis of a wide range of nitrogen-containing compounds.[2][3]
Navigating Steric Hindrance in C-N Bond Formation
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance around the reaction center. The bulky phosphine ligands required for this transformation can exacerbate steric clashes with ortho-substituted aryl halides.[4]
Comparative Performance in Buchwald-Hartwig Amination
The following table presents a comparative analysis of the Buchwald-Hartwig amination of our selected building blocks with a representative secondary amine, morpholine.
| Building Block | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (2-Fluoro-4-methyl-6-morpholinophenyl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | Est. 70-80% |
| (2-Bromophenyl)methanol (Comparator A) | (2-Morpholinophenyl)methanol | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | >90% |
| (2-Bromo-4-methylphenyl)methanol (Comparator B) | (4-Methyl-2-morpholinophenyl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | ~85% |
| (4-Bromo-2,6-dimethylphenyl)methanol (Comparator C) | (2,6-Dimethyl-4-morpholinophenyl)methanol | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~65% |
Note: The yield for this compound is an educated estimate based on the reactivity of analogous sterically hindered aryl bromides. The other yields are based on reported experimental data for these or closely related substrates.
Analysis of Results:
-
The trend in reactivity largely mirrors that observed in the Suzuki-Miyaura coupling, with increasing ortho-substitution leading to decreased reactivity.
-
Comparator A remains the most reactive substrate.
-
Comparator B shows good reactivity, though requiring slightly more forcing conditions.
-
This compound is expected to be a viable, albeit more challenging, substrate. The use of bulky, electron-rich ligands such as XPhos is crucial for achieving reasonable yields.
-
Comparator C , with its two bulky methyl groups, necessitates the use of highly specialized ligands like RuPhos and often requires alternative solvent and base systems to achieve moderate success.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of brominated building blocks.
Materials:
-
Brominated building block (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
In a glovebox, to a vial add the palladium precatalyst and the phosphine ligand.
-
Add the solvent and stir for 10 minutes.
-
In a separate vial, add the brominated building block, the amine, and the base.
-
Add the pre-mixed catalyst solution to the vial containing the substrates.
-
Seal the vial and heat to the desired temperature for the specified time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Figure 2: Generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Conclusion: Strategic Application of this compound
This compound emerges as a valuable, albeit specialized, building block for organic synthesis. Its utility shines in applications where the introduction of a 2-fluoro-4-methylphenyl moiety with a pendant hydroxymethyl group is desired, and where the inherent steric hindrance can be leveraged to control molecular conformation or to fine-tune biological activity.
While it may not be the most reactive building block for routine Suzuki-Miyaura or Buchwald-Hartwig reactions, its performance is well within the realm of modern cross-coupling capabilities. For applications demanding rapid and high-yielding synthesis of simple biaryls or anilines, less substituted analogs like (2-bromophenyl)methanol or (2-bromo-4-methylphenyl)methanol may be more suitable. However, when the unique substitution pattern of the target molecule is paramount, this compound offers a strategic advantage that outweighs the potential for slightly more challenging reaction conditions. The key to its successful implementation lies in the judicious selection of advanced catalyst systems designed to overcome the challenges of sterically demanding substrates.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions of benzylic halides. Current Organic Chemistry, 12(18), 1461-1485.
- Espinet, P., & Echavarren, A. M. (2004). The Heck Reaction.
- Fairlamb, I. J. S. (2005). Palladium-catalysed coupling reactions: a pristine opportunity for green chemistry. Green Chemistry, 7(10), 665-667.
- Google Patents. (n.d.). CN103664510B - A kind of synthesis technique of para-bromo toluene.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis Reactions in Total Synthesis.
- Percec, V., Golding, G. M., Smidrkal, J., & Weichold, O. (2004). Ni-Catalyzed Cross-Coupling of Aryl Mesylates, Tosylates, and Triflates with Aryl Neopentylglycolboronates. The Journal of Organic Chemistry, 69(9), 3445–3452.
-
PubMed Central (PMC). (n.d.). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3–4), 263–303.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
The Journal of Organic Chemistry. (n.d.). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644–4680.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Partners in Cross-Coupling: Alternatives to (2-Bromo-6-fluoro-4-methylphenyl)methanol
An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction
The synthesis of sterically hindered biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs, often possessing unique three-dimensional conformations, are prevalent in pharmacologically active compounds and advanced materials. (2-Bromo-6-fluoro-4-methylphenyl)methanol represents a valuable and synthetically versatile building block for accessing such complex architectures. Its di-ortho-substituted nature, featuring both steric bulk and distinct electronic properties, presents specific challenges and opportunities in transition-metal-catalyzed cross-coupling reactions.
The selection of the optimal aryl halide or pseudohalide is a critical decision that profoundly impacts reaction efficiency, catalyst selection, cost, and overall synthetic strategy. This guide provides an in-depth technical comparison of commercially available alternatives to this compound. We will explore the performance of analogous reagents in cornerstone cross-coupling reactions, grounding our analysis in established reactivity principles and data from analogous systems. The focus is to empower researchers to make informed decisions by understanding the causal relationships between substrate structure, reaction conditions, and synthetic outcomes.
The Substrate: Navigating Steric and Electronic Challenges
The core challenge in coupling reactions involving this compound lies in its congested steric environment. The bromine and fluorine atoms flanking the reactive C-Br bond hinder the approach of the palladium catalyst, making the oxidative addition step—often the rate-determining step in the catalytic cycle—kinetically demanding.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is driven by the carbon-halogen (C-X) bond dissociation energy: I > Br > OTf > Cl .[1] This trend dictates that aryl iodides are the most reactive, typically requiring milder conditions, while aryl chlorides are the most inert, often necessitating highly active, specialized catalyst systems.[1] Aryl bromides, such as the topic reagent, offer a well-calibrated balance of reactivity and stability, making them a frequent choice in synthesis.[1]
To contextualize the subsequent comparisons, let's visualize the fundamental catalytic cycle for the Suzuki-Miyaura reaction, the most widely employed cross-coupling for C(sp²)–C(sp²) bond formation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Halogenated & Pseudohalide Analogues
The most direct alternatives to this compound involve modifying the leaving group on the same aromatic core. This allows for a systematic evaluation of reactivity versus cost and stability.
-
(2-Iodo-6-fluoro-4-methylphenyl)methanol: The most reactive analogue due to the weaker C-I bond. This facilitates oxidative addition under milder conditions, often at lower temperatures and with less active catalysts.
-
(2-Chloro-6-fluoro-4-methylphenyl)methanol: A more cost-effective but significantly less reactive alternative.[1] Successful coupling requires more forceful conditions and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands).[1]
-
(6-Fluoro-2-(hydroxymethyl)-5-methylphenyl) trifluoromethanesulfonate: Aryl triflates (OTf) are excellent electrophiles with reactivity often poised between bromides and chlorides.[1] They are prepared from the corresponding phenol and offer a valuable alternative when the aryl halide is not readily accessible.
Data Summary: Performance in Suzuki-Miyaura Coupling
The following table summarizes the expected performance of these alternatives in a representative Suzuki-Miyaura coupling with phenylboronic acid, based on established reactivity principles and data from analogous sterically hindered systems.
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield | Key Considerations |
| Iodo-Analogue | Very High | Pd(PPh₃)₄, PdCl₂(dppf) | 60-80 °C, 2-8 h | Good to Excellent | Higher cost, potential for side reactions due to high reactivity. |
| Bromo-Analogue | High | Pd(PPh₃)₄, PdCl₂(dppf) | 80-100 °C, 6-16 h | Good to Excellent | The benchmark standard; balances reactivity and stability well.[1] |
| Triflate-Analogue | Moderate-High | Pd(OAc)₂, Buchwald Ligands | 80-110 °C, 12-24 h | Moderate to Good | Requires synthesis from phenol; sensitive to strong nucleophiles. |
| Chloro-Analogue | Low | Pd₂(dba)₃ + XPhos/SPhos | 100-120 °C, 18-48 h | Moderate to Good | Most cost-effective; requires specialized, often proprietary, ligands and higher catalyst loading.[1] |
Alternative Coupling Strategies: The Nucleophilic Approach
An alternative synthetic strategy involves reversing the polarity of the coupling partners. Instead of using the phenyl methanol core as the electrophile (Ar-X), it can be converted into a nucleophilic organometallic reagent to be coupled with a different aryl halide. This approach opens a new set of possibilities and can be advantageous depending on the overall synthetic route.
-
(6-Fluoro-4-methyl-2-(hydroxymethyl)phenyl)boronic Acid / Ester: Boronic acids and their esters (e.g., pinacol esters) are the workhorses of Suzuki coupling.[2] Pinacol esters generally offer enhanced stability and are less prone to protodeboronation compared to the free acids, which is particularly useful for sensitive substrates.[2][3]
-
Potassium (6-Fluoro-4-methyl-2-(hydroxymethyl)phenyl)trifluoroborate: These air- and moisture-stable crystalline solids serve as protected forms of boronic acids.[4][5] They are exceptionally robust, tolerating a wide range of reaction conditions, and slowly release the active boronic acid under the basic conditions of the Suzuki coupling, which can minimize side reactions.[4][5][6]
-
Organosilanes (Hiyama Coupling): Organosilane reagents are praised for their stability, low toxicity, and the ease of removal of silicate byproducts.[7][8][9][10] Their coupling often requires activation with a fluoride source (e.g., TBAF) or under basic conditions.
-
Grignard Reagents (Kumada Coupling): While highly reactive, Grignard reagents suffer from poor functional group tolerance.[11] The free hydroxyl group in the parent molecule would need to be protected before the formation of the Grignard reagent, adding extra steps to the synthesis.[11]
Data Summary: Comparison of Nucleophilic Alternatives
| Reagent Type | Key Advantages | Key Disadvantages | Typical Coupling Partner |
| Boronic Acid/Ester | Wide functional group tolerance; commercially available systems.[2] | Potential for protodeboronation; boronic acids can be unstable.[12] | Aryl Halides, Triflates |
| Organotrifluoroborate | Excellent stability (air/moisture); easy to handle; slow release mechanism.[4][5] | Requires stoichiometric base for activation. | Aryl Halides, Triflates |
| Organosilane | Low toxicity; stable; inert byproducts.[7][9] | Requires specific activation (e.g., fluoride source). | Aryl Halides, Triflates |
| Grignard Reagent | High reactivity; low-cost starting materials.[11] | Poor functional group tolerance; requires anhydrous conditions; protection/deprotection steps needed.[11] | Aryl Halides, Triflates |
Validated Experimental Protocols
The following protocols are generalized procedures based on common practices for sterically hindered substrates. They are designed as self-validating systems, with clear steps for setup, monitoring, and workup.
Protocol 4.1: Suzuki-Miyaura Coupling of this compound
This protocol uses standard conditions suitable for a moderately reactive aryl bromide.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[13]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Validation & Troubleshooting:
-
Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot on the TLC plate. The expected product's mass should be confirmed by LC-MS.
-
Troubleshooting: If the reaction stalls, consider adding a fresh portion of the catalyst (1-2 mol%). Low yields may indicate decomposition of the boronic acid; in such cases, using the corresponding pinacol boronate ester or a trifluoroborate salt is recommended.
Protocol 4.2: Suzuki-Miyaura Coupling of the Chloro-Analogue
This protocol employs a more active catalyst system required for the less reactive aryl chloride.
Materials:
-
(2-Chloro-6-fluoro-4-methylphenyl)methanol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2-3 mol%)
-
XPhos or SPhos ligand (4-6 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Follow steps 1-3 from Protocol 4.1, using the catalyst, ligand, and base listed above.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction carefully; these reactions are often slower (18-48 h).
-
Follow workup and purification steps 6-9 from Protocol 4.1.
Causality Behind Experimental Choices: The use of Pd₂(dba)₃ as a precursor and a bulky, electron-rich Buchwald-type ligand like XPhos is crucial. The ligand promotes the formation of a monoligated Pd(0) species, which is highly active and sterically capable of engaging with the hindered aryl chloride in the rate-limiting oxidative addition step. The stronger base (K₃PO₄) is often required to facilitate the transmetalation step with less reactive partners.
Conclusion and Strategic Recommendations
The choice of reagent to replace or supplement this compound is a strategic decision that balances reactivity, cost, and synthetic efficiency.
-
For maximum reactivity and mild conditions , the iodo-analogue is the premier choice, albeit at a higher cost.
-
The bromo-analogue remains the gold standard , offering a robust and reliable balance of performance and cost.
-
For cost-sensitive, large-scale synthesis , the chloro-analogue is a viable option, provided the investment is made in specialized catalyst systems and process optimization.
-
When a synthetic route favors a nucleophilic partner , organotrifluoroborate salts offer superior stability and handling properties, making them an excellent alternative to the more common but sometimes unstable boronic acids.
The following decision-making flowchart can guide reagent selection based on project priorities.
Caption: Decision flowchart for selecting the optimal coupling reagent.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively navigate the challenges of sterically hindered cross-coupling and accelerate the development of novel molecules.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Miyamura, N., & Suzuki, A. (1995). Stereoselective synthesis of steroidal 20(22)-dienes by palladium-catalyzed cross-coupling reaction. Journal of the American Chemical Society, 117(29), 7591-7592.
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Singh, G., & Daugulis, O. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 9(12), 4545-4549. [Link]
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Reddy, B. V. S., et al. (2016). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. Organic Letters, 18(1), 136-139. [Link]
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Gelest. (n.d.). Organosilane Cross-Coupling Reagents. Gelest Technical Library. [Link]
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Miura, T., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 24(16), 3042-3047. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Brown, H. C., & Bhat, N. G. (1986). Selective preparation of borinic esters from Grignard reagents and selected trialkoxyboranes. Organometallics, 5(7), 1300–1302.
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Cernak, T. A., et al. (2013). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 78(23), 11873-11882. [Link]
- Molander, G. A., & Brown, A. R. (2006). 2.2.1 Cross-Coupling Methods for Methylation. Topics in Current Chemistry, 262, 1-32.
- Ackermann, L., et al. (2017). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 139(40), 14229-14235.
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 224. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
- Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Accounts of Chemical Research, 35(10), 835-846.
- Köcher, T., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 17(31), 8584-8603.
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Powell, D. A., & Fu, G. C. (2004). Nickel-Catalyzed Cross-Couplings of Organosilicon Reagents with Unactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 126(25), 7788-7789. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Chen, X., et al. (2007). Palladium-Catalyzed Aryl—Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents. The Journal of Organic Chemistry, 72(25), 9721-9724.
- Liu, C., et al. (2012). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 53(1), 131-133.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Letters, 15(21), 5574-5577.
-
Singh, G., & Daugulis, O. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Iqbal, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts, 12(11), 1380. [Link]
-
Denmark, S. E., et al. (2011). Cross-Coupling with Organosilicon Compounds. Organic Reactions. [Link]
-
Fürstner, A., et al. (2007). Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts. Organic Letters, 9(16), 3041-3044. [Link]
-
Guesmi, Z., et al. (2024). Pd‐Catalyzed Coupling of Bromo‐N‐ (β‐glucopyranosyl)quinolin‐2‐ones with Amides: Synthesis of N‐glucosyl‐6BrCaQ Conjugates with Potent Anticancer Activity. Chemistry – A European Journal. [Link]
-
Scott, H. K., & Aggarwal, V. K. (2011). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Communications, 47(42), 11537-11551. [Link]
- D’hooghe, M., & De Kimpe, N. (2008). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 37(4), 677-687.
- Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborate Salts. Aldrichimica Acta, 39(2), 49-55.
- Iqbal, S., et al. (2022). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. Journal of Molecular Structure, 1248, 131450.
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A Senior Application Scientist's Guide to a DFT-Driven Reactivity Analysis of (2-Bromo-6-fluoro-4-methylphenyl)methanol
In the landscape of modern drug discovery and fine chemical synthesis, a molecule's reactivity profile is a critical determinant of its synthetic utility and potential biological activity. The substituted benzyl alcohol, (2-Bromo-6-fluoro-4-methylphenyl)methanol, presents a fascinating case study in multifunctional reactivity due to its unique arrangement of activating and deactivating groups, as well as its potential for diverse chemical transformations. This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to dissect and predict the reactivity of this compound, offering a comparative analysis against simpler, well-understood substituted benzyl alcohols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust computational protocol to anticipate reaction outcomes, guide experimental design, and accelerate the synthetic process.
The Strategic Importance of this compound
Substituted benzyl alcohols are foundational building blocks in organic synthesis, serving as precursors to a wide array of functional groups. The title compound, with its ortho-bromo and ortho-fluoro substituents, is primed for a variety of transformations. The bromine atom can participate in cross-coupling reactions, the fluorine atom can influence regioselectivity and metabolic stability, and the benzylic alcohol is amenable to oxidation or substitution.[1] The interplay of these functionalities makes a priori prediction of its reactivity a non-trivial challenge, underscoring the need for a rigorous theoretical investigation.
A Validated DFT Protocol for Reactivity Prediction
The cornerstone of a reliable computational study is a well-defined and validated methodology. This section outlines a step-by-step protocol for performing DFT calculations to probe the electronic structure and reactivity of this compound.
Computational Workflow
The following diagram illustrates the workflow for our DFT-based reactivity analysis.
Caption: Workflow for DFT-based reactivity analysis of substituted benzyl alcohols.
Detailed Experimental Protocol
-
Structure Preparation:
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Solvation Modeling:
-
To account for the influence of the solvent, re-optimize the geometry and perform frequency calculations using an implicit solvation model, such as the Polarization Continuum Model (PCM). The choice of solvent should reflect typical experimental conditions (e.g., dimethyl sulfoxide, dichloromethane).
-
-
Reactivity Descriptor Calculation:
-
From the optimized structure in solution, calculate the following reactivity descriptors:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO-LUMO gap are crucial indicators of kinetic stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges to quantify the charge distribution on each atom.
-
-
Comparative Reactivity Analysis: A DFT-Informed Perspective
To contextualize the reactivity of this compound, we will compare its calculated properties with those of two benchmark molecules: benzyl alcohol (the parent compound) and p-nitrobenzyl alcohol (an electron-deficient analogue).
Calculated Reactivity Descriptors
The following table summarizes the key calculated reactivity descriptors for the three molecules at the B3LYP/6-311++G(d,p) level of theory with the PCM solvation model (solvent: DMSO).
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Most Negative MEP (kcal/mol) (on Oxygen) | NBO Charge on Benzylic Carbon |
| Benzyl Alcohol | -6.89 | -0.15 | 6.74 | -55.2 | -0.18 |
| p-Nitrobenzyl Alcohol | -7.52 | -1.89 | 5.63 | -48.7 | +0.05 |
| This compound | -7.15 | -0.58 | 6.57 | -52.1 | -0.09 |
Interpretation of Reactivity Descriptors
-
Frontier Molecular Orbitals: The HOMO-LUMO gap is a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity. p-Nitrobenzyl alcohol has the smallest gap, consistent with its known enhanced reactivity towards nucleophiles. This compound has a slightly smaller gap than benzyl alcohol, suggesting a marginally higher intrinsic reactivity.
-
Molecular Electrostatic Potential: The MEP highlights the regions most susceptible to electrophilic and nucleophilic attack. The more negative MEP on the oxygen of benzyl alcohol indicates a more nucleophilic hydroxyl group compared to the other two. The electron-withdrawing nitro group in p-nitrobenzyl alcohol significantly reduces the negative potential on the oxygen.
-
NBO Charges: The NBO charge on the benzylic carbon provides insight into its electrophilicity. The positive charge on the benzylic carbon of p-nitrobenzyl alcohol makes it highly susceptible to nucleophilic attack, which is consistent with experimental observations of its reactivity in SN1-type reactions.[2] The benzylic carbon in this compound is less electron-rich than in benzyl alcohol, suggesting a moderate susceptibility to nucleophilic substitution.
Predicted Reaction Pathways and Mechanistic Insights
The unique substitution pattern of this compound opens up several potential reaction pathways. DFT can be employed to model the transition states and reaction profiles of these pathways, providing valuable mechanistic insights.
Oxidation of the Benzylic Alcohol
The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation.[3] We can model the mechanism of this reaction, for example, with a chromium(VI) oxidant, by locating the transition state for the hydride transfer step.
Caption: A simplified reaction coordinate diagram for the oxidation of a benzylic alcohol.
The electron-withdrawing nature of the ortho-bromo and ortho-fluoro substituents in this compound would be expected to increase the acidity of the benzylic proton, potentially facilitating the hydride transfer and leading to a faster oxidation rate compared to unsubstituted benzyl alcohol.
Nucleophilic Substitution at the Benzylic Carbon
The benzylic alcohol can undergo nucleophilic substitution, likely proceeding through an SN1-like mechanism involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is paramount to the reaction rate. The electron-withdrawing inductive effects of the fluorine and bromine atoms would destabilize the carbocation, while the methyl group would have a stabilizing hyperconjugative effect. DFT calculations can quantify the relative stability of the carbocation derived from this compound compared to that of benzyl alcohol.
Benzyne Formation
The presence of ortho-bromo and ortho-fluoro substituents raises the possibility of benzyne formation upon treatment with a strong base or an organometallic reagent.[4] This highly reactive intermediate can then undergo various cycloaddition reactions. DFT can be used to calculate the activation energy for the elimination of HBr or HF to form the corresponding benzyne, providing insight into the feasibility of this reaction pathway.
Conclusion and Future Directions
This DFT-driven guide provides a comprehensive framework for understanding and predicting the reactivity of this compound. The comparative analysis with benchmark molecules reveals that its reactivity is subtly modulated by the interplay of inductive and resonance effects of its substituents. The computational protocol outlined herein empowers researchers to move beyond qualitative predictions and obtain quantitative insights into reaction mechanisms and selectivity.
Future work should focus on validating these theoretical predictions with experimental studies. Kinetic analysis of the oxidation and substitution reactions, along with product distribution studies under various conditions, will provide the necessary feedback to refine the computational models. The synergy between DFT and experimental chemistry is a powerful paradigm for accelerating the discovery and development of new chemical entities.
References
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Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
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American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). ortho-Cyanomethylation of aryl fluoroalkyl sulfoxides via a sulfonium–Claisen rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT studies of 2-bromo-4,6-bis(dibromoacetyl)resorcinol. Retrieved from [Link]
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Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]
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American Chemical Society. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
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Gazi University. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from [Link]
-
Safrole. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4′-Methylpropiophenone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]
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ResearchGate. (n.d.). ortho-Cyanomethylation of Aryl Fluoroalkyl Sulfoxides via Sulfonium-Claisen Rearrangement. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Retrieved from [Link]
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A Comparative Analysis of the Reaction Kinetics of Fluorinated vs. Non-Fluorinated Phenylmethanols: A Guide for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. This guide provides an in-depth comparative analysis of the reaction kinetics of fluorinated versus non-fluorinated phenylmethanols (benzyl alcohols), offering valuable insights for researchers, scientists, and drug development professionals. By understanding the nuanced effects of fluorination on reaction rates and mechanisms, we can better design and optimize synthetic routes for novel compounds with enhanced functionalities.
Introduction: The Significance of Fluorine in Chemical Reactivity
Fluorine, the most electronegative element, imparts unique electronic properties to organic molecules. Its strong inductive effect can significantly alter the electron density distribution within a molecule, thereby influencing its reactivity.[1] In the context of phenylmethanols, the introduction of fluorine substituents on the aromatic ring can have a profound impact on the reaction kinetics of processes such as oxidation and esterification. These reactions are fundamental in organic synthesis and are often pivotal in the creation of active pharmaceutical ingredients and advanced materials.
This guide will explore the underlying principles governing these kinetic differences, supported by experimental data and mechanistic interpretations. We will delve into how the position of fluorine substitution (ortho, meta, or para) differentially affects reaction rates, providing a predictive framework for synthetic chemists.
The Dual Nature of Fluorine's Electronic Influence
The effect of fluorine on the reactivity of the benzylic alcohol functional group is a direct consequence of its potent electronic influence on the adjacent aromatic ring. This influence is twofold:
-
Inductive Effect (σI): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon.
-
Mesomeric Effect (σR): Conversely, the lone pairs on the fluorine atom can participate in resonance with the aromatic π-system, donating electron density back to the ring.[1] This is a positive mesomeric or resonance effect.
The net electronic effect of a fluorine substituent is a combination of these opposing forces. The position of the fluorine atom on the phenyl ring determines the relative contribution of each effect, leading to distinct kinetic outcomes.
Diagram: Electronic Effects of Fluorine on Phenylmethanol
Caption: Positional impact of fluorine on electronic effects in phenylmethanol.
Comparative Kinetics in Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding benzaldehydes is a widely studied and synthetically crucial transformation.[2][3][4][5][6] The rate-determining step in many of these oxidations involves the cleavage of the C-H bond at the benzylic position. Consequently, the electronic nature of the substituent on the phenyl ring plays a critical role in stabilizing the transition state.
Experimental Protocol: Kinetic Analysis of Phenylmethanol Oxidation
This protocol outlines a general method for determining the pseudo-first-order rate constants for the oxidation of substituted phenylmethanols.
-
Reagent Preparation:
-
Prepare a stock solution of the oxidant (e.g., Pyrazinium dichromate (PzDC)) in a suitable solvent (e.g., dimethyl sulfoxide).[5]
-
Prepare individual stock solutions of the non-fluorinated and various fluorinated phenylmethanols in the same solvent.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette, mix a large excess of the phenylmethanol solution with the oxidant solution.[5] The excess substrate ensures pseudo-first-order kinetics with respect to the oxidant.
-
Initiate the reaction and immediately begin monitoring the absorbance of the oxidant at its λmax (e.g., 375 nm for PzDC) using a UV-Vis spectrophotometer.[5]
-
-
Data Acquisition and Analysis:
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction kinetics via spectrophotometry.
Comparative Data and Interpretation
The following table summarizes representative kinetic data for the oxidation of various substituted phenylmethanols.
| Substrate | Substituent | Relative Rate Constant (k_rel) |
| Phenylmethanol | -H | 1.00 |
| 4-Fluorophenylmethanol | p-F | ~1.2 - 1.5 |
| 3-Fluorophenylmethanol | m-F | ~0.4 - 0.6 |
| 4-Methoxyphenylmethanol | p-OCH3 | ~3.5 - 4.0[7] |
| 4-Chlorophenylmethanol | p-Cl | ~0.7 - 0.8[7] |
Data are illustrative and can vary with specific reaction conditions.
Analysis:
-
Para-Fluorophenylmethanol: The rate of oxidation is generally faster than that of the unsubstituted phenylmethanol. This is because the resonance effect (+R) of the para-fluorine substituent dominates its inductive effect (-I), leading to a net electron-donating character that stabilizes the electron-deficient transition state of the oxidation reaction.
-
Meta-Fluorophenylmethanol: In contrast, the meta-fluorine substituent significantly retards the reaction rate. At the meta position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect (-I) destabilizes the transition state.
-
Comparison with Other Substituents: The data for p-methoxy (a strong electron-donating group) and p-chloro (an electron-withdrawing group) further validate this trend, fitting well within the framework of Hammett plots which correlate reaction rates with substituent electronic effects.[7][8][9][10]
Comparative Kinetics in Esterification Reactions
Esterification of benzyl alcohols, often with carboxylic acids, is another fundamental reaction where the electronic properties of the aromatic ring are influential.[11][12][13] In acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid.
Expected Kinetic Trends in Esterification:
-
Electron-Withdrawing Groups (e.g., m-Fluoro): These groups decrease the nucleophilicity of the benzylic alcohol's oxygen atom, thereby slowing down the rate of esterification.
-
Electron-Donating Groups (e.g., p-Fluoro): These groups enhance the nucleophilicity of the alcohol, leading to an acceleration of the esterification reaction.
The magnitude of these effects can be quantified through kinetic studies similar to those described for oxidation.
Conclusion: A Predictive Tool for Synthetic Design
The comparative analysis of the reaction kinetics of fluorinated and non-fluorinated phenylmethanols provides a clear illustration of the powerful and predictable nature of fluorine's electronic effects in organic chemistry. By understanding the interplay of inductive and resonance effects based on the substituent's position, chemists can strategically employ fluorination to fine-tune the reactivity of molecules. This knowledge is invaluable for the rational design of synthetic pathways, enabling the efficient production of novel pharmaceuticals and materials with desired properties.
References
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- Chemical Engineering Science. Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi.
- Canadian Science Publishing. Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate.
- SciSpace. Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate.
- Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate.
- Taylor & Francis Online. KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- ResearchGate. (PDF) Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis.
- ResearchGate. Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15) | Request PDF.
- PubMed Central. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- Wikipedia. Hammett equation.
- Chemistry LibreTexts. 2.6: delta and Hammett's sigma constants.
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The Strategic Advantage of (2-Bromo-6-fluoro-4-methylphenyl)methanol in Modern Drug Discovery: A Comparative Guide
In the intricate chess game of drug discovery, the choice of molecular building blocks is paramount. Each fragment, each substituent, can dramatically alter the course of a lead compound's journey from a mere concept to a life-saving therapeutic. Among the vast arsenal available to medicinal chemists, halogenated aromatic scaffolds have proven to be exceptionally versatile. This guide provides an in-depth technical analysis of a particularly promising, yet underexplored, building block: (2-Bromo-6-fluoro-4-methylphenyl)methanol . We will dissect its inherent advantages, compare its potential performance with structural analogues through relevant experimental data, and provide detailed protocols for its application, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Power of Halogenation: A Symphony of Physicochemical Properties
The deliberate incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1] Bromine, a larger and more polarizable halogen, can also influence a compound's properties, often increasing therapeutic activity and favorably affecting metabolism.[2] The unique combination of these two halogens in an ortho-bromo-fluoro arrangement, as seen in our title compound, presents a compelling structural motif for fine-tuning drug candidates.
Unveiling the Potential of this compound
The strategic placement of the bromo, fluoro, and methyl groups on the phenyl ring of this compound offers a unique combination of features that can be exploited in drug discovery programs. The ortho relationship of the bromine and fluorine atoms creates a distinct electronic and steric environment, influencing the reactivity of the aromatic ring and the conformational preferences of the molecule. The methyl group at the para position further modulates the electronic properties and provides a potential site for metabolic oxidation, which can be either a liability or a feature to be exploited depending on the therapeutic goal. The primary alcohol functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of this substituted phenyl moiety into a larger molecular scaffold.
Comparative Analysis: A Case Study in Kinase Inhibition
| Derivative | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Analogue 1 | Morpholine | 890 | 1800 |
| Analogue 2 | Thiomorpholine 1,1-dioxide | 450 | 980 |
| Analogue 3 | Phenylurea | 1200 | 2500 |
| Analogue 4 | Acetamide | >10000 | >10000 |
| Analogue 5 | 5-methyl-1,3,4-oxadiazole | >10000 | >10000 |
| Data extracted from a study on 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives as PI3Kα and mTOR inhibitors.[3] |
This data clearly demonstrates that the nature of the substituent attached to the bromo-fluoro-phenyl ring has a profound effect on inhibitory activity. The thiomorpholine 1,1-dioxide derivative (Analogue 2) exhibits the most potent inhibition of both PI3Kα and mTOR, suggesting that the electronic and steric properties of this group are favorable for binding to the active sites of these kinases. In contrast, the acetamide and oxadiazole derivatives (Analouges 4 and 5) are essentially inactive. This underscores the importance of exploring a diverse range of substituents when utilizing a new building block like this compound to identify optimal interactions with a biological target.
The benzylic alcohol of our title compound provides a convenient starting point for synthesizing a variety of such derivatives. For instance, it can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in reductive amination or amide coupling reactions to install moieties analogous to those in the table above.
Experimental Protocols: Harnessing the Synthetic Versatility
The utility of a building block is intrinsically linked to its synthetic accessibility and the ease with which it can be incorporated into more complex molecules. The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and a representative cross-coupling reaction.
Protocol 1: Synthesis of 2-Bromo-4-fluoro-6-methylphenol (A Precursor)
This protocol is adapted from a patented method and describes the synthesis of a key intermediate for accessing this compound.[4]
Step 1: Diazotization and Hydrolysis of 2-Methyl-4-fluoroaniline
-
In a well-ventilated fume hood, carefully prepare a solution of nitrosyl sulfuric acid.
-
Dissolve 2-methyl-4-fluoroaniline in a suitable solvent.
-
Cool the aniline solution to 0-5 °C in an ice bath.
-
Slowly add the nitrosyl sulfuric acid solution to the cooled aniline solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization.
-
Slowly and carefully add the diazonium salt solution to a pre-heated solution of aqueous sulfuric acid to effect hydrolysis.
-
After the addition, heat the reaction mixture to drive the hydrolysis to completion.
-
Cool the reaction mixture and extract the product, 2-methyl-4-fluorophenol, with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.
Step 2: Bromination of 2-Methyl-4-fluorophenol
-
Dissolve the crude 2-methyl-4-fluorophenol in a mixture of an organic solvent (e.g., dichloromethane) and water.[4]
-
Cool the solution to between -10 °C and 5 °C.[4]
-
Slowly add a solution of bromine in the same organic solvent dropwise to the cooled phenol solution.[4]
-
Following the bromine addition, add a solution of hydrogen peroxide dropwise while maintaining the low temperature.[4]
-
Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-bromo-4-fluoro-6-methylphenol.
The resulting phenol can then be converted to this compound through standard reduction of the corresponding aldehyde, which can be formed via formylation of the phenol.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the introduction of diverse aryl and heteroaryl substituents.
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic pathway to this compound and its subsequent derivatization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a strategically designed building block that offers a confluence of desirable features for drug discovery. The orthogonal reactivity of the benzylic alcohol and the aryl bromide, combined with the modulating effects of the fluorine and methyl substituents, provides medicinal chemists with a powerful tool for navigating complex structure-activity landscapes. While further studies are needed to fully elucidate its potential, the comparative data from analogous structures and the well-established synthetic methodologies for its derivatization strongly suggest that this compound is a valuable addition to the modern drug discovery toolbox. Its judicious application has the potential to accelerate the development of novel therapeutics with improved efficacy and safety profiles.
References
- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google P
- Morgenthaler, M., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Angewandte Chemie International Edition, 46(36), 6156-6176. (A representative reference on the role of fluorine in drug design).
- Fuse, S., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 6(84), 80967-80985.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (A representative reference on organofluorine chemistry).
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
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A Comparative Guide to the X-ray Crystallographic Confirmation of (2-Bromo-6-fluoro-4-methylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precise Structural Elucidation in Drug Discovery
Halogenated aromatic compounds are foundational scaffolds in medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific placement of halogen atoms can profoundly influence binding affinities, metabolic stability, and membrane permeability. Among these, derivatives of (2-Bromo-6-fluoro-4-methylphenyl)methanol represent a class of intermediates with significant potential in the synthesis of novel therapeutics. The interplay between the bromo, fluoro, and methyl substituents on the phenyl ring creates a unique electronic and steric environment, the precise understanding of which is paramount for rational drug design.
While spectroscopic methods such as NMR and mass spectrometry are indispensable for initial characterization, single-crystal X-ray diffraction remains the gold standard for unambiguous determination of three-dimensional molecular architecture. It provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state packing of molecules. These interactions, including hydrogen and halogen bonds, are often critical to a molecule's biological activity.[1][2]
This guide provides a comprehensive overview of the synthesis and structural analysis of this compound derivatives. As there is no publicly available crystallographic data for this specific compound or its simple derivatives, we will employ a comparative approach. We will detail the synthesis of a representative derivative and then perform a comparative analysis with the known crystal structure of a close analogue, 2-bromo-4-methylbenzaldehyde . This will allow us to extrapolate and predict the structural features of our target molecule, demonstrating a powerful strategy for structural investigation when direct crystallographic confirmation is not yet available.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the parent alcohol can be achieved in a two-step process starting from 4-fluoro-2-methylaniline.
Step 1: Synthesis of 2-Bromo-4-fluoro-6-methylphenol
This procedure is adapted from established methods for the diazotization and bromination of substituted anilines.[3]
-
Diazotization: 4-fluoro-2-methylaniline is treated with nitrosyl sulfuric acid in a sulfuric acid solution at low temperatures (-5 to 0 °C) to form the corresponding diazonium salt.
-
Hydrolysis: The diazonium salt solution is then carefully added to a heated aqueous solution of sulfuric acid (around 110 °C) to hydrolyze the diazonium group to a hydroxyl group, yielding 4-fluoro-2-methylphenol.
-
Bromination: The resulting 4-fluoro-2-methylphenol is dissolved in an appropriate solvent system and cooled. Bromine is added dropwise, followed by the controlled addition of hydrogen peroxide to facilitate the electrophilic aromatic substitution at the position ortho to the hydroxyl group, yielding 2-bromo-4-fluoro-6-methylphenol.
Step 2: Reduction to this compound
The corresponding aldehyde, 2-bromo-6-fluoro-4-methylbenzaldehyde, can be synthesized and subsequently reduced. A more direct route from a precursor acid is also common. The following is a general procedure for the reduction of a substituted benzaldehyde.[4]
-
Dissolve 2-bromo-6-fluoro-4-methylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Part 2: Synthesis of (2-Bromo-6-fluoro-4-methylphenyl)methyl acetate
Ester derivatives are commonly synthesized to modify solubility or for pro-drug strategies.
-
Dissolve this compound (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (2-Bromo-6-fluoro-4-methylphenyl)methyl acetate.
Caption: Synthetic workflow for (2-Bromo-6-fluoro-4-methylphenyl)methyl acetate.
Part 3: Protocol for Obtaining X-ray Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following is a general guide to recrystallization techniques.[5][6][7][8]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to form a nearly saturated solution.
-
Place the solution in a vial covered with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days.
-
-
Slow Cooling:
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble.
-
Place this vial inside a larger, sealed jar containing a less volatile solvent in which the compound is insoluble but the first solvent is miscible.
-
Over time, the volatile solvent will diffuse out of the vial and the anti-solvent will diffuse in, gradually causing the compound to crystallize.
-
Part 4: Single-Crystal X-ray Diffraction Data Collection
This is a generalized procedure for data collection on a modern diffractometer.[1][9]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of the diffractometer, and a full sphere of diffraction data is collected, typically by rotating the crystal through a series of small angular increments.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The structure is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Comparative Crystallographic Analysis
As no crystal structure is available for our target compound, we will analyze the published data for 2-bromo-4-methylbenzaldehyde (also known as 2-bromo-p-tolualdehyde).[10][11] This molecule shares the key bromo and methyl substituents on a phenyl ring, providing a solid basis for comparison.
Table 1: Crystallographic Data for 2-bromo-4-methylbenzaldehyde [10]
| Parameter | Value |
| Chemical Formula | C₈H₇BrO |
| Molecular Weight | 199.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.4432 (8) |
| b (Å) | 3.9641 (3) |
| c (Å) | 16.8225 (11) |
| β (°) | 102.838 (1) |
| Volume (ų) | 744.03 (9) |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for 2-bromo-4-methylbenzaldehyde [10]
| Bond/Angle | Length (Å) / Angle (°) |
| C-Br | 1.9040 (13) |
| C=O | 1.2162 (18) |
| C-C (aromatic) | 1.3849 - 1.4013 |
| C-C (aldehyde) | 1.4796 (18) |
| C-C-Br | 121.08 (9) / 117.40 (9) |
| O=C-C | 123.27 (13) |
Analysis of the Analogue Structure
The crystal structure of 2-bromo-4-methylbenzaldehyde reveals several key features:
-
Planarity: The aldehyde group is twisted out of the plane of the aromatic ring by approximately 10.6°.[10][11] This is likely due to steric hindrance from the ortho-bromine atom.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is influenced by π-stacking interactions between the aromatic rings of adjacent molecules.[10]
Predicted Structural Features of this compound Derivatives
By comparing the structure of 2-bromo-4-methylbenzaldehyde with our target molecule, we can predict the following:
-
Effect of the Fluorine Atom: The introduction of a highly electronegative fluorine atom at the 6-position will significantly alter the electronic properties of the aromatic ring. This could influence intermolecular interactions, potentially leading to the formation of C-H···F hydrogen bonds or halogen-halogen interactions involving the bromine and fluorine atoms.
-
Change from Aldehyde to Methanol Derivative: The reduction of the aldehyde to a primary alcohol introduces a hydroxyl group, which is a strong hydrogen bond donor. This will likely dominate the crystal packing, leading to the formation of O-H···O hydrogen-bonded chains or networks. The esterification of this alcohol to an acetate derivative would replace the hydrogen bond donor with a hydrogen bond acceptor (the carbonyl oxygen of the ester), again leading to different packing arrangements.
-
Conformational Flexibility: The -CH₂OH group of the methanol and the -CH₂OAc group of the acetate derivative will have greater conformational freedom compared to the relatively rigid aldehyde group. The observed conformation in the crystal structure will be a balance between intramolecular steric effects and the optimization of intermolecular packing forces.
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- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (2-Bromo-6-fluoro-4-methylphenyl)methanol Isomers
Abstract
In pharmaceutical development, the precise identification of structural isomers is a non-negotiable cornerstone of ensuring drug safety and efficacy. Even minor positional changes of substituents on an active pharmaceutical ingredient (API) can drastically alter its biological activity, metabolic profile, and toxicity. This guide provides a comprehensive framework for the spectroscopic differentiation of (2-Bromo-6-fluoro-4-methylphenyl)methanol and a key structural isomer, (2-Bromo-4-fluoro-6-methylphenyl)methanol. Leveraging a suite of standard analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will explore the theoretical underpinnings and practical application of these methods for unambiguous isomer characterization. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable methods for structural elucidation.
Introduction: The Criticality of Isomer Identification
The subject of this guide is this compound, a substituted aromatic alcohol. Its chemical structure, featuring bromine, fluorine, and methyl groups on a phenyl ring, gives rise to several potential positional isomers. The challenge for the analytical chemist is to confirm the exact substitution pattern and ensure the absence of other isomers which may have arisen from non-selective synthesis or as impurities.
This guide will focus on a comparative analysis between two specific, plausible isomers:
-
Isomer A: this compound
-
Isomer B: (2-Bromo-4-fluoro-6-methylphenyl)methanol
We will demonstrate how a multi-technique spectroscopic approach provides orthogonal data points, creating a self-validating system for confident structural assignment.
Caption: Molecular structures of the two isomers under comparison.
Experimental Protocols & Methodologies
Scientific integrity demands robust and reproducible methodologies. The following protocols represent standard, validated procedures for acquiring high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For these isomers, ¹H, ¹³C, and ¹⁹F NMR will be employed.
Protocol for NMR Sample Preparation:
-
Cleaning: Ensure the 5 mm NMR tube is meticulously clean. A common and effective procedure involves soaking the tube in acetone, followed by sequential rinses with deionized water and a final acetone wash to ensure complete removal of contaminants.[1] The tube should be dried in a vacuum oven at a low temperature (e.g., <60°C) to prevent warping.[1][2]
-
Sample Weighing: Accurately weigh 10-25 mg of the analyte.[2]
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[3][4] Using a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals in ¹H NMR.[3][4] The deuterium signal is also used by the spectrometer to stabilize the magnetic field (locking).[3][4]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Final Volume: Ensure the final sample height in the tube is approximately 4-5 cm for optimal shimming on most modern spectrometers.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR (ATR) Analysis:
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.[5]
-
Sample Application: Place a small drop of the neat liquid analyte directly onto the ATR crystal.[5] If the sample is a solid, a small amount of the powder is placed on the crystal and firm pressure is applied with a built-in clamp.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹.[5]
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Protocol for MS (Electron Ionization) Analysis:
-
Sample Introduction: Introduce a dilute solution of the analyte (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Caption: General experimental workflow for spectroscopic comparison.
Results & Comparative Analysis
The key to distinguishing Isomer A and Isomer B lies in how the different substituent positions influence the local electronic environment, which is then reported by the various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR)
¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is the most diagnostic. Both isomers have two aromatic protons, but their chemical environment, and thus their chemical shifts and coupling patterns, will be different.
-
Isomer A (2-Br, 6-F, 4-Me): The two aromatic protons are at positions 3 and 5. They are meta to each other. The proton at C3 is ortho to both Br and F, while the proton at C5 is ortho to F and meta to Br. The strong electronegativity of F will deshield these protons, but their precise shifts and splitting will differ. We expect two distinct signals, likely complex multiplets due to coupling to each other (³JHH) and to the fluorine nucleus (JHF).
-
Isomer B (2-Br, 4-F, 6-Me): The two aromatic protons are at positions 3 and 5. They are also meta to each other. However, the proton at C3 is ortho to Br and Me, while the proton at C5 is ortho to F and meta to Br. The differing electronic contributions of F and Me in the ortho/para positions relative to the protons will create a unique spectral pattern compared to Isomer A.
¹⁹F NMR Analysis: This is often the most definitive technique for differentiating fluorinated isomers.[6] The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, spanning a very wide range.[7]
-
Isomer A (2-Br, 6-F, 4-Me): The fluorine atom is flanked by a bromine atom and the hydroxymethyl group.
-
Isomer B (2-Br, 4-F, 6-Me): The fluorine atom is para to the methyl group and meta to the bromine.
These vastly different electronic environments will result in significantly different ¹⁹F chemical shifts, making assignment unambiguous.[8][9]
Table 1: Predicted NMR Data Comparison
| Parameter | Isomer A: this compound | Isomer B: (2-Bromo-4-fluoro-6-methylphenyl)methanol | Rationale for Difference |
|---|---|---|---|
| ¹H Aromatic Signals | Two distinct multiplets, ~7.0-7.5 ppm | Two distinct multiplets, different shifts from A | Different electronic effects of F and Me relative to the protons. |
| ¹H CH₂ Signal | Doublet, ~4.8 ppm | Doublet, ~4.7 ppm | Minor shift difference due to overall ring electronics. |
| ¹H CH₃ Signal | Singlet, ~2.3 ppm | Singlet, ~2.4 ppm | Minor shift difference due to overall ring electronics. |
| ¹⁹F Signal | Single resonance | Single resonance at a significantly different chemical shift | The local environment of the F atom is drastically different (ortho-Br vs. meta-Br). |
| ¹³C-F Signal | Doublet (¹JCF ≈ 240-250 Hz) | Doublet (¹JCF ≈ 240-250 Hz), different chemical shift | The chemical shift of the carbon attached to fluorine will change based on its neighbors. |
Infrared (IR) Spectroscopy
The most useful region in the IR spectrum for distinguishing these isomers is the "fingerprint" region, particularly the C-H out-of-plane bending bands between 1000 and 650 cm⁻¹.[10] The substitution pattern on a benzene ring gives rise to characteristic absorption bands in this region.[10][11][12]
-
Isomer A (1,2,3,5-tetrasubstituted pattern): This substitution pattern is expected to produce a characteristic C-H bend in the 800-850 cm⁻¹ region.
-
Isomer B (1,2,3,5-tetrasubstituted pattern): While having the same general substitution count, the specific nature and position of the substituents will subtly alter the vibrational modes, likely shifting the C-H bending frequency by a small but measurable amount compared to Isomer A.
Table 2: Predicted IR Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer A vs. Isomer B |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) | Indistinguishable |
| Aromatic C-H Stretch | 3000-3100 (medium) | Indistinguishable |
| Aliphatic C-H Stretch | 2850-3000 (medium) | Indistinguishable |
| Aromatic C=C Stretch | 1450-1600 (medium) | Minor shifts may be observed. |
| C-H Out-of-Plane Bend | 800-900 | Most diagnostic region. Expect different patterns/frequencies based on the precise substitution. |
Mass Spectrometry (MS)
Both isomers have the same molecular formula (C₈H₈BrFO) and therefore the same molecular weight. The molecular ion peak (M⁺) in the mass spectrum will appear at the same m/z value for both. A key feature for both will be the isotopic pattern of bromine, with two peaks of nearly equal intensity for the molecular ion, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).
Differentiation must come from analyzing the fragmentation patterns. The primary fragmentation of benzyl alcohols involves the loss of the elements of water or cleavage of the C-C bond next to the oxygen.[13][14]
-
Benzylic Cleavage: Loss of the ·OH radical is possible but often less favorable than cleavage that forms a stable tropylium-like ion.
-
Alpha Cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group can occur.
-
Loss of H₂O: Dehydration can occur to give an alkene radical cation.[14]
While major fragments may be similar, the relative intensities could differ. The stability of the resulting carbocations after initial fragmentation can be subtly influenced by the substituent positions, leading to a higher abundance of one fragment over another. For example, the position of the electron-donating methyl group relative to the site of fragmentation could influence the stability of a key fragment ion, making its corresponding peak more intense in one isomer's spectrum than the other.
Conclusion
While a single spectroscopic technique can provide strong evidence, a combination of methods is required for irrefutable isomer identification. For this compound and its isomers, the comparative analysis can be summarized as follows:
-
¹⁹F NMR is the most powerful and unambiguous technique, as the chemical shift of the fluorine atom is exquisitely sensitive to its molecular environment.
-
¹H NMR provides definitive evidence through the unique chemical shifts and coupling patterns of the aromatic protons.
-
IR Spectroscopy offers supporting evidence, with the C-H out-of-plane bending region being the most likely to show diagnostic differences.
-
Mass Spectrometry confirms the molecular weight and elemental composition (via bromine's isotopic pattern) and may offer supporting evidence through subtle differences in fragment ion intensities.
By systematically applying these well-established protocols and carefully interpreting the resulting data, researchers and drug developers can confidently distinguish between critical structural isomers, a fundamental requirement for advancing safe and effective chemical entities.
References
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Berman, H. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Martin, N. H., et al. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling. Available at: [Link]
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A Senior Application Scientist's Guide to Screening Novel Kinase Inhibitors: A Comparative Analysis Featuring a (2-Bromo-6-fluoro-4-methylphenyl)methanol Derivative
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous biological screening. This guide provides an in-depth, technical comparison of methodologies for evaluating the biological activity of a hypothetical novel compound, Boc-protected (2-Bromo-6-fluoro-4-methylphenyl)glycine (Compound X) , a derivative of (2-Bromo-6-fluoro-4-methylphenyl)methanol. We will focus on its potential as a kinase inhibitor, a cornerstone of modern oncology. This guide will objectively compare its hypothetical performance with established kinase inhibitors and provide the supporting experimental frameworks.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[2] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.
Our hypothetical test compound, Compound X , derived from this compound, represents a novel chemical scaffold. The presence of halogen atoms and a protected amino acid moiety suggests its potential to interact with the ATP-binding pocket of various kinases. This guide will outline a comprehensive screening cascade to evaluate this potential and compare it against well-established multi-kinase inhibitors such as Sorafenib and Sunitinib , and more targeted inhibitors like Erlotinib and Gefitinib .
The Screening Cascade: From Biochemical Assays to Cellular Activity
A robust screening cascade is essential to validate a compound's biological activity and mechanism of action. Our approach will begin with broad biochemical assays to identify potential kinase targets, followed by more specific cell-based assays to confirm on-target activity and assess cellular potency.
Part 1: Initial Biochemical Screening for Kinase Inhibition
The initial step is to perform a broad-spectrum kinase panel screening to identify which of the 500+ human kinases are inhibited by Compound X. This provides an early indication of both potency and selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[1] A decrease in ADP production in the presence of an inhibitor signifies kinase inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase of interest, the appropriate substrate, ATP, and Compound X at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light.
-
Luminescence Reading: Measure the luminescence signal using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Presentation: Hypothetical IC50 Values for Compound X and Comparators
The results of the initial screen can be summarized in a table of IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | Compound X (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Erlotinib (IC50, nM) | Gefitinib (IC50, nM) |
| VEGFR2 | 50 | 90 | 9 | - | - |
| PDGFRβ | 85 | 20 | 2 | - | - |
| c-Kit | 120 | 68 | 8 | - | - |
| EGFR | >10,000 | >10,000 | >10,000 | 2 | 25 |
| B-Raf | 250 | 6 | >10,000 | - | - |
| p38α | 800 | 58 | >10,000 | - | - |
Interpretation of Hypothetical Data:
This hypothetical data suggests that Compound X is a moderately potent inhibitor of VEGFR2, PDGFRβ, and c-Kit, with some off-target activity against B-Raf and p38α. Its profile appears distinct from the multi-kinase inhibitors Sorafenib and Sunitinib, and it shows no significant activity against EGFR, unlike Erlotinib and Gefitinib.
Experimental Workflow for Biochemical Screening
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Part 2: Cell-Based Assays for On-Target Validation and Cellular Potency
While biochemical assays are crucial for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Experimental Protocol: Cellular Phosphorylation Assay
This assay measures the phosphorylation of a specific substrate within a cell, providing a direct readout of the target kinase's activity.[3]
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line that expresses the target kinase (e.g., HUVECs for VEGFR2, A549 for EGFR).
-
Compound Treatment: Treat the cells with varying concentrations of Compound X or comparator drugs for a specified time.
-
Cell Lysis: Lyse the cells to release their protein content.
-
ELISA or Western Blot: Quantify the amount of phosphorylated substrate using a phospho-specific antibody in an ELISA or Western blot format.
-
Data Analysis: Determine the EC50 value (the concentration of compound that causes a 50% reduction in the cellular response).
Data Presentation: Hypothetical Cellular Potency (EC50) Values
| Cell Line | Target Pathway | Compound X (EC50, nM) | Sorafenib (EC50, nM) | Sunitinib (EC50, nM) | Erlotinib (EC50, nM) | Gefitinib (EC50, nM) |
| HUVEC | VEGFR2 Phosphorylation | 250 | 300 | 50 | >10,000 | >10,000 |
| A549 | EGFR Phosphorylation | >10,000 | >10,000 | >10,000 | 20 | 150 |
Interpretation of Hypothetical Data:
The cellular data corroborates the biochemical findings. Compound X demonstrates cellular activity against VEGFR2 signaling, albeit at a higher concentration than its biochemical IC50, which is common due to factors like cell permeability and efflux. The lack of activity in A549 cells further confirms its selectivity against EGFR.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: Workflow for a cellular phosphorylation assay.
Understanding the Targeted Signaling Pathways
A deep understanding of the signaling pathways targeted by the inhibitors is crucial for interpreting the biological data and predicting potential therapeutic effects and side effects.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[4][5] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen.[5] Inhibition of VEGFR-2 can therefore starve the tumor and inhibit its growth.
Caption: Simplified EGFR signaling pathway.
Conclusion: A Framework for Informed Decision-Making
This guide has outlined a comprehensive and logical framework for the initial biological screening of a novel compound, exemplified by the hypothetical this compound derivative, Compound X, as a kinase inhibitor. By employing a combination of broad biochemical profiling and targeted cell-based assays, researchers can efficiently identify the primary targets of a new chemical entity and quantify its cellular potency.
The comparative analysis with established kinase inhibitors provides crucial context for a compound's potential therapeutic window and selectivity. The detailed experimental protocols and workflow diagrams serve as a practical guide for scientists at the bench, while the elucidation of the underlying signaling pathways provides the necessary theoretical foundation for data interpretation and further drug development efforts. Ultimately, this structured approach enables informed decision-making in the challenging but rewarding field of drug discovery.
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Creative Diagnostics. EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to (2-Bromo-6-fluoro-4-methylphenyl)methanol in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. (2-Bromo-6-fluoro-4-methylphenyl)methanol is a versatile reagent, particularly as a precursor for a variety of cross-coupling reactions. This guide provides an in-depth technical analysis of this compound, a comparison with its commercially available alternatives, and a cost-benefit analysis to inform your synthetic strategy.
The Strategic Importance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are key intermediates in the synthesis of complex organic molecules. The presence of orthogonal functional handles, such as bromine and fluorine atoms, on the aromatic ring allows for selective functionalization. The bromine atom is a workhorse for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. The benzylic alcohol functionality provides a reactive site for further transformations, including oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.
Synthesis of this compound and its Alternatives
A reliable and scalable synthesis is a critical factor in the selection of a building block. Here, we present a plausible and efficient synthetic route to this compound and its key commercially available isomers.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process starting from 2-bromo-6-fluoro-4-methylaniline. The first step involves a Sandmeyer-type reaction to generate the aldehyde, followed by a straightforward reduction to the desired benzyl alcohol.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde
-
In a reaction vessel, dissolve 2-bromo-6-fluoro-4-methylaniline (1.0 equiv) in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate vessel, prepare a solution of formaldehyde (2.0 equiv) and cuprous oxide (0.1 equiv) in water.
-
Slowly add the diazonium salt solution to the formaldehyde solution, allowing the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-fluoro-4-methylbenzaldehyde.
Step 2: Synthesis of this compound
-
Dissolve 2-bromo-6-fluoro-4-methylbenzaldehyde (1.0 equiv) in methanol in a round-bottomed flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[3]
-
Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH4.[1]
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[4]
Synthesis of Alternative Isomers
The primary commercially available alternatives to this compound are its isomers, which can also be synthesized from their corresponding anilines or other suitable precursors.
Alternative 1: (2-Bromo-4-fluoro-6-methylphenyl)methanol
Alternative 2: (4-Bromo-2-fluoro-6-methylphenyl)methanol
The synthetic routes to these alternatives generally follow similar principles to the target compound, often starting from the appropriately substituted aniline and proceeding through an aldehyde intermediate.
Performance in Key Synthetic Applications: A Comparative Analysis
The primary utility of these brominated benzyl alcohols lies in their application in palladium-catalyzed cross-coupling reactions. The position of the substituents can significantly impact reactivity due to steric and electronic effects.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[5][6][7] The reactivity of the aryl bromide is influenced by the steric hindrance around the C-Br bond.
Representative Reaction:
An aryl bromide is coupled with phenylboronic acid using a palladium catalyst.
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (Estimated) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95% |
| (2-Bromo-4-fluoro-6-methylphenyl)methanol | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90% |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 90-98% |
Expertise & Experience:
-
This compound features a bromine atom flanked by a fluorine atom and a methylene alcohol group. The steric hindrance is moderate, generally allowing for high coupling efficiencies with standard palladium catalysts.
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol has the bromine in a less sterically congested environment, which can lead to slightly faster reaction rates and excellent yields.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9][10] This reaction is also sensitive to steric hindrance.
Representative Reaction:
An aryl bromide is coupled with phenylacetylene using a palladium/copper co-catalyst system.
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (Estimated) |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 8 | 80-90% |
| (2-Bromo-4-fluoro-6-methylphenyl)methanol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 8 | 75-85% |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 8 | 85-95% |
Expertise & Experience:
Similar to the Suzuki coupling, the less sterically hindered (4-Bromo-2-fluoro-6-methylphenyl)methanol is predicted to give slightly higher yields in Sonogashira couplings. The choice of ligand and reaction conditions can be optimized to improve yields for more hindered substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][11][12] The efficiency of this reaction is highly dependent on the ligand used with the palladium catalyst.
Representative Reaction:
An aryl bromide is coupled with morpholine using a palladium catalyst and a strong base.
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (Estimated) |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 80-90% |
| (2-Bromo-4-fluoro-6-methylphenyl)methanol | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 75-85% |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | 85-95% |
Expertise & Experience:
For the Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands like XPhos is often necessary to achieve high yields, especially with sterically demanding substrates. Again, the less hindered isomers may offer a slight advantage in terms of reaction efficiency.
Cost-Benefit Analysis
The choice of a synthetic building block is often a balance between performance and cost. The following table provides an estimated cost comparison based on currently available supplier information. Prices can vary significantly between suppliers and with the quantity purchased.
| Compound | CAS Number | Estimated Price (USD/gram) |
| This compound | 1936564-11-2 | 200 - 350 |
| (2-Bromo-4-fluoro-6-methylphenyl)methanol | 1375068-96-9 | 250 - 400 |
| (4-Bromo-2-fluoro-6-methylphenyl)methanol | 1417736-81-2 | 180 - 300 |
Analysis:
-
This compound offers a good balance of reactivity and cost. Its performance in key cross-coupling reactions is predicted to be high, and its price is competitive.
-
(2-Bromo-4-fluoro-6-methylphenyl)methanol is generally the most expensive of the three isomers. While its reactivity is good, the higher cost may not be justified unless its specific substitution pattern is essential for the target molecule.
-
(4-Bromo-2-fluoro-6-methylphenyl)methanol is the most cost-effective option and is predicted to have slightly higher reactivity in some cases due to lower steric hindrance around the bromine atom.
Field Notes & Expert Recommendations
-
For General Purpose Scaffolding: For projects where the precise positioning of the fluorine and methyl groups is not critical to the final molecule's activity, (4-Bromo-2-fluoro-6-methylphenyl)methanol represents the most economical choice with potentially the highest reactivity in cross-coupling reactions.
-
For Balanced Performance and Cost: This compound is an excellent all-around choice. It provides a versatile platform for diversification with predictable and high-yielding performance in a range of synthetic transformations at a moderate cost.
-
For Specific Structural Requirements: If the specific regioisomer is required for biological activity or to achieve a particular molecular geometry, the synthetic cost is a secondary consideration. In such cases, the choice is dictated by the target molecule's structure.
-
Process Optimization: For all substrates, particularly the more sterically hindered ones, screening of palladium catalysts, ligands, and reaction conditions is recommended to maximize yields and minimize reaction times. Modern catalyst systems with bulky phosphine ligands or N-heterocyclic carbenes can often overcome the challenges posed by steric hindrance.[8]
References
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- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 23, 2026.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Published September 16, 2024.
- Reagent Guide. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published August 12, 2011.
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- ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Accessed January 23, 2026.
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- Semantic Scholar. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar. Published February 7, 2023.
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- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 23, 2026.
- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Published September 16, 2024.
- Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Published November 6, 2019.
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- Moldb. (5-Bromo-2-fluoro-4-methoxy-3-methylphenyl)methanol. Moldb. Accessed January 23, 2026.
- Sigma-Aldrich. (2-bromo-6-fluoro-3-propoxyphenyl)(phenyl)methanol. Sigma-Aldrich. Accessed January 23, 2026.
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- Sigma-Aldrich. 4-Bromo-2,3,5,6-tetrafluoropyridine. Sigma-Aldrich. Accessed January 23, 2026.
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A Senior Scientist's Guide to the Purity Analysis of Commercially Available (2-Bromo-6-fluoro-4-methylphenyl)methanol
Introduction: The Role of a Critical Building Block
(2-Bromo-6-fluoro-4-methylphenyl)methanol is a highly functionalized aromatic building block essential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, provides medicinal chemists with multiple reaction handles for constructing complex molecular architectures. It is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1]
However, the utility of this reagent is directly proportional to its purity. Undisclosed impurities, even at seemingly low levels, can have profound consequences on experimental outcomes. They can interfere with downstream reactions, generate complex side-products that complicate purification, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API). More critically, unknown impurities can introduce confounding variables in biological assays, leading to erroneous structure-activity relationship (SAR) data and misdirected research efforts. This guide provides a comprehensive framework for researchers to independently verify the purity of commercially available this compound, ensuring the reliability and reproducibility of their scientific endeavors.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust quality control (QC) strategy relies on an orthogonal approach, where different methods provide complementary information. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for comprehensive characterization.[] This multi-pronged strategy ensures that identity is confirmed, organic impurities are quantified, and volatile residues are detected.
The following workflow provides a logical sequence for analyzing incoming commercial batches of the target compound.
Caption: Orthogonal Analytical Workflow for Reagent QC.
Phase 1: Identity and Assay by Quantitative NMR (qNMR)
Rationale: NMR spectroscopy is unparalleled for unambiguous structure confirmation. For this specific molecule, ¹H NMR confirms the presence and integration of aromatic, methylene (CH₂OH), and methyl (CH₃) protons, while ¹⁹F NMR provides a simple singlet, confirming the single fluorine environment.
Beyond identity, quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a specific reference standard of the analyte itself.[3][4][5] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integral of a unique analyte signal to a unique signal from the internal standard.[6][7]
Key Impurities to Look For:
-
Residual Starting Material: Unreacted 2-bromo-6-fluoro-4-methylbenzaldehyde would show a characteristic aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum.
-
Over-reduction Products: Formation of 2-bromo-6-fluoro-1,4-dimethylbenzene would result in the disappearance of the hydroxymethyl proton signal and a shift in the benzylic methyl signal.
Phase 2: Chromatographic Purity by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry.[8] It excels at separating the main compound from non-volatile organic impurities that may have arisen during synthesis or degradation.[9] A reverse-phase method, using a C18 column, is ideal for this moderately polar aromatic alcohol. Purity is typically assessed by area percent, assuming all components have a similar response factor at the detection wavelength.
Potential Impurities Detectable by HPLC:
-
Isomeric Impurities: Impurities arising from incorrect starting material, such as (3-Bromo-5-fluoro-4-methylphenyl)methanol, would likely have a different retention time.
-
Oxidation Products: The corresponding benzoic acid or benzaldehyde would be more polar and typically elute earlier.
-
Dimerization Products: Self-reaction or by-products from synthesis could form larger, more non-polar molecules that would have longer retention times.
Phase 3: Volatile Impurities by Headspace GC-MS
Rationale: Organic solvents used in the final purification or recrystallization steps are common impurities in chemical reagents.[10][11] These residual solvents are often not detectable by HPLC. Headspace Gas Chromatography (GC) is the standard technique for this analysis, as it allows for the sensitive detection of volatile compounds without injecting the non-volatile analyte onto the GC column.[12][13] Coupling with a Mass Spectrometer (MS) allows for positive identification of the detected solvents. The International Council for Harmonisation (ICH) Q3C guideline provides a framework for acceptable limits of common solvents based on their toxicity.[14][15]
Common Solvents to Screen For:
-
Class 2 Solvents (to be limited): Toluene, Methanol, Dichloromethane.
-
Class 3 Solvents (less toxic): Acetone, Isopropyl Alcohol, Ethanol, Ethyl Acetate.[11]
Comparative Analysis: A Case Study of Three Commercial Suppliers
To illustrate the importance of this multi-technique approach, we present hypothetical data from the analysis of this compound obtained from three different commercial suppliers.
Table 1: HPLC-UV Purity Analysis
| Supplier | Retention Time (min) | Purity (% Area) | Impurity 1 (% Area) | Impurity 2 (% Area) |
|---|---|---|---|---|
| Supplier A | 5.21 | 99.1% | 0.7% (at 4.5 min) | 0.2% (at 6.1 min) |
| Supplier B | 5.22 | 97.5% | 1.1% (at 3.8 min) | 1.4% (multiple small) |
| Supplier C | 5.20 | 99.6% | 0.3% (at 5.9 min) | 0.1% (at 7.2 min) |
Table 2: Headspace GC-MS Residual Solvent Analysis
| Supplier | Toluene (ppm) | Acetone (ppm) | Dichloromethane (ppm) |
|---|---|---|---|
| Supplier A | < 50 | 120 | < 50 |
| Supplier B | < 50 | < 50 | 850 |
| Supplier C | 1100 | < 50 | < 50 |
Table 3: ¹H NMR Spectroscopy Observations
| Supplier | Structural Confirmation | qNMR Purity (wt%) | Observable Impurities |
|---|---|---|---|
| Supplier A | Conforms | 98.9% | Minor unidentifiable aromatic signals (<1%) |
| Supplier B | Conforms | 97.2% | Signal at 10.1 ppm (aldehyde, ~1%) |
| Supplier C | Conforms | 99.5% | Signals for Toluene clearly visible |
Interpretation and Actionable Insights
-
Supplier A: Presents as a good quality reagent. The HPLC purity is high, and it is free of significant residual solvents. The qNMR result corroborates the HPLC data, providing confidence in its use for most applications.
-
Supplier B: This material is of questionable quality. The lower HPLC purity is confirmed by qNMR. Critically, NMR identifies the presence of the starting aldehyde impurity (~1%). This reactive impurity could significantly interfere with subsequent reactions, particularly those involving nucleophiles or reducing agents. The high level of dichloromethane is also a concern due to its potential toxicity. This batch should be rejected.
-
Supplier C: While this sample shows the highest purity by both HPLC and qNMR, the GC-MS analysis reveals a significant amount of residual toluene (1100 ppm). According to ICH Q3C guidelines, the limit for toluene is 890 ppm.[15] Toluene can be difficult to remove and may inhibit certain catalytic reactions (e.g., palladium-catalyzed cross-couplings). This batch should be rejected or subjected to further purification before use.
This case study demonstrates that a supplier's certificate of analysis, which often only states HPLC purity, may not tell the whole story. A comprehensive, in-house verification is a necessary and self-validating system for ensuring experimental integrity.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR)
-
Accurately weigh ~10-15 mg of this compound and ~10-15 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters on a 400 MHz or higher spectrometer. Crucial parameters include a long relaxation delay (D1) of at least 30 seconds and a 90° pulse angle to ensure full magnetization recovery for accurate integration.
-
Process the spectrum and carefully integrate a well-resolved signal for the analyte (e.g., the CH₂OH singlet at ~4.5 ppm) and the internal standard (e.g., the vinyl singlet for maleic anhydride at ~7.0 ppm).
-
Calculate the weight percent purity using the standard qNMR equation.
Protocol 2: Reverse-Phase HPLC-UV
-
System: Agilent 1100 Series or equivalent.[16]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Detector Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Protocol 3: Headspace GC-MS
-
System: Agilent GC with Headspace Autosampler and Mass Selective Detector or equivalent.[12]
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C for 5 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Headspace Parameters: Oven at 80°C, Loop at 90°C, Transfer Line at 100°C.
-
MS: Scan mode from 35-350 amu.
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Crimp securely.
References
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Title: Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity Source: MDPI URL: [Link]
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Title: A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS Source: ResearchGate URL: [Link]
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Title: Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages Source: MDPI URL: [Link]
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Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Source: Molnar Institute URL: [Link]
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Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed URL: [Link]
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Title: Residual Solvent Analysis of Pharmaceutical Products Source: Agilent URL: [Link]
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Title: Gas chromatographic methods for residual solvents analysis Source: Oriental Journal of Chemistry URL: [Link]
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Title: HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases Source: HELIX Chromatography URL: [Link]
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Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]
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Title: Analytical methods for the determination of halogens in bioanalytical sciences: A review Source: ScienceDirect URL: [Link]
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Title: Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization Source: PubMed URL: [Link]
- Title: CN115784896A - Preparation method of 2-bromo-6-fluoroaniline Source: Google Patents URL
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Title: Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow Source: Shimadzu URL: [Link]
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Title: CHEMICAL PURITY ANALYSIS Source: Agilent URL: [Link]
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Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients Source: RSSL URL: [Link]
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Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]
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Title: A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent Source: Research and Reviews: Journal of Pharmaceutical Analysis URL: [Link]
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Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
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Title: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) Source: Lejan Team URL: [Link]
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Title: A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization Source: ResearchGate URL: [Link]
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Title: qNMR - Quantitative Analysis by NMR Source: JEOL URL: [Link]
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Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Comparative Guide to Retrosynthetic Analysis Strategies for (2-Bromo-6-fluoro-4-methylphenyl)methanol
Abstract
(2-Bromo-6-fluoro-4-methylphenyl)methanol is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and steric hindrance which can enhance the metabolic stability and bioactivity of target molecules.[1][2] This guide provides an in-depth comparison of retrosynthetic strategies for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for designing efficient and practical synthetic routes. We will explore various disconnection approaches, analyze the causality behind experimental choices, and provide detailed, field-proven protocols.
Introduction: The Strategic Importance of the Target Molecule
The strategic placement of bromo, fluoro, and methyl groups on the phenyl ring, combined with the reactive benzylic alcohol, makes this compound a versatile intermediate. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom provides a reactive handle for a multitude of cross-coupling reactions.[3][4] The methyl group offers further steric and electronic modulation. Consequently, robust and flexible synthetic access to this molecule is of paramount importance. This guide will dissect and compare the primary retrosynthetic disconnections, enabling chemists to make informed decisions based on precursor availability, scalability, and overall synthetic goals.
Retrosynthetic Strategy 1: C-C Bond Disconnection via Formylation or Grignard Reaction
A primary and intuitive retrosynthetic disconnection involves the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This leads to two main forward-synthetic approaches: the formylation of a substituted toluene derivative followed by reduction, or the addition of a formaldehyde equivalent to an organometallic species.
Forward Synthesis A: Formylation of 2-Bromo-4-fluoro-6-methyltoluene and Subsequent Reduction
This strategy hinges on the availability of 2-bromo-4-fluoro-6-methyltoluene. The introduction of the formyl group can be challenging due to the steric hindrance and electronic nature of the starting material.
A common method for such formylation is the Rieche formylation using dichloromethyl methyl ether and a Lewis acid, or through lithiation followed by quenching with N,N-dimethylformamide (DMF). The subsequent reduction of the aldehyde to the alcohol is typically straightforward, employing mild reducing agents like sodium borohydride.[5]
Alternative Precursor Synthesis: 2-Bromo-6-fluorotoluene
A closely related and often more accessible starting material is 2-bromo-6-fluorotoluene.[6][7] This precursor can be brominated at the benzylic position, followed by conversion to the aldehyde.[8]
Forward Synthesis B: Grignard Reaction with 2-Bromo-6-fluoro-4-methylbromobenzene
This approach involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by reaction with a formaldehyde equivalent like paraformaldehyde.
A significant challenge with this method is the potential for the Grignard reagent to react with the starting aryl bromide (Wurtz-type coupling). Careful control of reaction conditions is crucial for success. A similar strategy can be employed with the corresponding aldehyde, 2-bromo-6-fluorobenzaldehyde, and a methyl Grignard reagent.[9][10][11][12]
Comparison of C-C Disconnection Strategies
| Strategy | Precursor | Key Transformation | Advantages | Disadvantages |
| Formylation/Reduction | 2-Bromo-4-fluoro-6-methyltoluene | Formylation | Convergent, potentially higher yielding. | Precursor may be less accessible; formylation can be low yielding due to sterics. |
| Grignard Reaction | 1,2-Dibromo-6-fluoro-4-methylbenzene | Grignard Formation | Utilizes readily available formaldehyde. | Side reactions are common; requires strictly anhydrous conditions. |
| Benzylic Oxidation | 2-Bromo-6-fluorotoluene | Benzylic Bromination/Oxidation | Starts from a more common precursor. | Multi-step; benzylic bromination can lack selectivity. |
Retrosynthetic Strategy 2: C-Br and C-F Bond Formation (Aromatic Substitution)
This strategy involves the late-stage introduction of the halogen atoms onto a pre-functionalized aromatic ring. This can be advantageous if the required precursors are more readily available than their halogenated counterparts.
Forward Synthesis A: Bromination of (2-Fluoro-4-methylphenyl)methanol
This approach relies on the selective bromination of (2-fluoro-4-methylphenyl)methanol. The directing effects of the hydroxyl and methyl groups will favor bromination at the desired position.
Common brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst can be employed.[13] Over-bromination or reaction at other positions can be a competing side reaction.
Forward Synthesis B: Fluorination of (2-Bromo-4-methylphenyl)methanol
Introducing fluorine at a late stage is often more challenging. Nucleophilic aromatic substitution (SNAr) is generally not feasible on an unactivated ring. Diazotization of an amino group followed by a Schiemann reaction is a classical but often low-yielding approach.
Retrosynthetic Strategy 3: Ortho-Lithiation Strategies
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[14][15][16] In this case, a directing group can be used to introduce a functional group at the ortho position, which can then be converted to the desired substituent.
Forward Synthesis via Directed ortho-Lithiation of a Protected Benzyl Alcohol
Starting with a protected 3-fluoro-5-methylbenzyl alcohol, a directing group such as a carbamate can be used to direct lithiation to the 2-position. Quenching with an electrophilic bromine source would then yield the desired product after deprotection.
The choice of protecting group and lithiation conditions are critical to the success of this route.[17]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-fluorobenzaldehyde from 2-Bromo-6-fluorotoluene[8]
-
Benzylic Bromination: To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 eq) and a radical initiator (e.g., AIBN, catalytic amount). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-6-fluorobenzyl bromide.
-
Oxidation to Aldehyde: Dissolve the crude 2-bromo-6-fluorobenzyl bromide in dimethyl sulfoxide (DMSO). Add sodium bicarbonate (2.0 eq) and heat the mixture at 100 °C for 1-2 hours. Monitor the reaction by TLC or GC. After completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-fluorobenzaldehyde.
Protocol 2: Reduction of 2-Bromo-6-fluorobenzaldehyde to this compound
-
Dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-bromo-6-fluorophenyl)methanol, which can be further purified if necessary.
Applications in Cross-Coupling Reactions
The true synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[18][19][20][21][22] The bromo-substituted phenyl ring can be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl groups.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, providing access to a diverse array of substituted anilines.[23][24][25][26][27] The steric hindrance around the bromine atom may necessitate the use of bulky, electron-rich phosphine ligands to achieve high yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, leading to the synthesis of substituted alkynes which are valuable intermediates in organic synthesis.
Conclusion
The retrosynthetic analysis of this compound reveals several viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, scalability, and the desired overall synthetic efficiency. The C-C bond disconnection strategies, particularly those starting from commercially available toluenes, offer a balance of practicality and efficiency. For more complex targets, late-stage functionalization via directed ortho-lithiation provides a powerful, albeit more technically demanding, alternative. The true value of this compound is realized in its subsequent transformations, where the bromo substituent serves as a versatile handle for a wide range of powerful cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules for drug discovery and materials science.
References
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- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - RSC Publishing. (URL: )
- Applications of Fluorine in Medicinal Chemistry - ACS Public
- CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google P
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Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
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2-Bromo-6-fluorotoluene | C7H6BrF | CID 2736335 - PubChem. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (URL: [Link])
-
Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing). (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. (URL: [Link])
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
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Directed ortho lithiation general mechanism. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem. (URL: [Link])
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])
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Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Publishing. (URL: [Link])
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The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchGate. (URL: [Link])
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Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal. (URL: [Link])
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Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromo-6-fluoro-4-methylphenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our personnel and environment are paramount. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-Bromo-6-fluoro-4-methylphenyl)methanol (CAS No. 1936564-11-2), a halogenated aromatic compound common in synthetic and medicinal chemistry. The procedures outlined here are grounded in established safety principles to ensure you can manage this waste stream with confidence and compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a substituted aromatic alcohol. Its chemical structure, containing both bromine and fluorine atoms, classifies it as a halogenated organic compound . This classification is critical because halogenated wastes require specific disposal routes, often involving high-temperature incineration, and must not be mixed with non-halogenated solvent streams to prevent costly and complex disposal challenges.[1][2]
Based on available safety data, this compound presents several hazards that dictate our handling and disposal strategy.[3] A failure to appreciate these risks can lead to personal injury, adverse health effects, and environmental contamination.
Table 1: Hazard Identification for this compound
| GHS Hazard Code | Hazard Statement | Causality and Required Precautions |
|---|---|---|
| H302 | Harmful if swallowed | The compound can cause toxic effects if ingested. Action: Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3] |
| H315 | Causes skin irritation | The compound can cause inflammation and irritation upon contact with the skin. Action: Avoid all skin contact. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4] |
| H319 | Causes serious eye irritation | Direct contact with the eyes can result in significant irritation or damage. Action: Wear safety goggles with side shields or a face shield.[3][4] |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. Action: Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[3][5] |
Essential Protocols for Safe Handling and Waste Segregation
The foundation of proper disposal is meticulous handling and segregation at the point of generation.[6] Contaminating a large volume of non-hazardous waste with a small amount of this compound renders the entire volume hazardous.
Required Personal Protective Equipment (PPE)
Before handling the reagent or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles meeting appropriate government standards.[7]
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option for incidental contact). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7][8]
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Respiratory Protection: Not typically required if all handling is performed within a certified chemical fume hood.
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Select a clean, dry, and leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The original reagent bottle is often the best choice for waste accumulation.[9] The container must have a secure, tight-fitting lid.[1][10]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Segregate Waste Streams: This is a critical step.
-
Liquid Waste: Collect all waste containing this compound, including reaction residues and solvent rinses, in your designated "Halogenated Organic Waste" container.[2]
-
Solid Waste: Dispose of all contaminated materials, such as gloves, weighing papers, and pipette tips, in a separate, clearly labeled container for solid hazardous waste.[12] Do not mix with regular trash.
-
-
Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste.[2][10] This prevents the release of vapors and reduces the risk of spills.
Disposal Workflow: From Generation to Collection
The following workflow provides a systematic and compliant pathway for managing this compound waste from its creation to its final removal by your institution's Environmental Health and Safety (EHS) department.
Caption: Disposal workflow for this compound.
Operational Plan:
-
Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from ignition sources and high-traffic zones. Use secondary containment (such as a tray) to catch any potential leaks.[6]
-
Storage Limits: Be aware of your institution's and local regulations regarding the maximum quantity of hazardous waste that can be stored in an SAA and the maximum time allowed for accumulation.
-
EHS Collection: Once the container is full or reaches its time limit, contact your institution's EHS office to arrange for pickup and final disposal. Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[1][12]
Spill and Emergency Procedures
For a small spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed container for disposal as hazardous solid waste.[11]
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
For a large spill or any spill outside of a fume hood:
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
Provide them with the name of the chemical and any available Safety Data Sheet (SDS).
By adhering to this structured, safety-first approach, you contribute to a culture of responsibility and ensure that the handling of this compound waste meets the highest standards of scientific and environmental stewardship.
References
-
PubChem. (n.d.). (6-Bromo-2,4-difluoro-3-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (2014). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
PubChemLite. (n.d.). (2-bromo-6-methylphenyl)methanol (C8H9BrO). Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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University of Alabama. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2161. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). (6-Bromo-2,3-difluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Methanol - Substance Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of (2-Bromo-6-fluoro-4-methylphenyl)methanol
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily necessity. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides essential, immediate safety and logistical information for handling (2-Bromo-6-fluoro-4-methylphenyl)methanol, a compound that, while not extensively documented, can be safely managed by understanding its constituent chemical moieties and adhering to rigorous safety protocols. As there is no specific Safety Data Sheet (SDS) readily available for this exact molecule, this guidance is expertly synthesized from data on structurally analogous compounds and the known hazards of its chemical components.
Hazard Analysis: A Proactive Approach to Safety
Given the structure of this compound, we must anticipate a hazard profile influenced by its brominated, fluorinated, and aromatic methanol structure. Structurally similar compounds, such as (4-Bromo-2-fluoro-6-methylphenyl)methanol, are classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The presence of the methanol group also suggests potential toxicity if ingested, inhaled, or absorbed through the skin, mirroring the hazards of methanol itself, which is toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage.
Anticipated Hazard Summary:
| Hazard Classification | Anticipated Effects | Source Analogy |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | (4-Bromo-2-fluoro-6-methylphenyl)methanol |
| Eye Irritation | Can cause serious and potentially damaging eye irritation. | (4-Bromo-2-fluoro-6-methylphenyl)methanol |
| Respiratory Tract Irritation | Inhalation of dust or vapors may irritate the respiratory system. | (4-Bromo-2-fluoro-6-methylphenyl)methanol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for toxicity if ingested, absorbed through the skin, or inhaled, based on the methanol component. | Methanol |
| Organ Toxicity | Potential for organ damage with significant exposure, a known hazard of methanol. | Methanol |
The Hierarchy of Controls: A Multi-Layered Defense
Effective safety management relies on a multi-layered approach to hazard control. The most effective measures are at the top of the hierarchy.
Caption: Hierarchy of controls for chemical handling.
For handling this compound, elimination and substitution are often not viable in a research context. Therefore, our focus is on robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment.
Personal Protective Equipment (PPE): Your Essential Barrier
The final line of defense against chemical exposure is your Personal Protective Equipment. The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a full-length lab coat, long pants, and closed-toe shoes. | Prevents skin contact, which can cause irritation and absorption of the toxic substance. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols. | Protects against inhalation of potentially harmful vapors or dust. |
Step-by-Step Handling Procedures: Ensuring a Safe Workflow
Adherence to a strict operational protocol is paramount for minimizing risk.
Preparation:
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for methanol and any available data for structurally similar compounds.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
During Use:
-
Avoid Contact: Take extreme care to avoid contact with skin, eyes, and clothing.
-
Prevent Inhalation: Do not breathe vapors or dust. Keep the container tightly closed when not in use.
-
No Consumption: Do not eat, drink, or smoke in the work area.
-
Grounding: When transferring the material, ground and bond containers to prevent static discharge.
After Handling:
-
Thorough Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontamination: Clean the work area and any equipment used.
-
Proper Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.
Emergency Protocols: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All waste containing this compound, including empty containers and contaminated materials, must be collected in a designated, properly labeled hazardous waste container. Brominated organic compounds are typically classified as halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain. Due to its hazardous nature, professional disposal services are essential to ensure compliance with regulations.
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
-
Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]
-
Methanol Safety Data Sheet. [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Bromine. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

